1,6-Diphenylhexatriene
Descripción
A fluorescent compound that emits light only in specific configurations in certain lipid media. It is used as a tool in the study of membrane lipids.
Propiedades
IUPAC Name |
[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSBAZCVBABY-WPWUJOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336583 | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylhexatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1720-32-7, 17329-15-6 | |
| Record name | Diphenylhexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexa-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenylhexatriene (DPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent hydrocarbon probe renowned for its application in the biophysical characterization of cell membranes and liposomes.[1][2] Its utility stems from its unique photophysical properties: it is virtually non-fluorescent in aqueous environments but exhibits intense fluorescence upon partitioning into the hydrophobic core of lipid bilayers.[1][3] This environment-sensitive fluorescence makes DPH an invaluable tool for investigating membrane fluidity, lipid order, and the effects of various perturbations on membrane structure.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of DPH, detailed experimental protocols for its use in membrane studies, and an exploration of its application in understanding the downstream effects of signaling pathways on membrane characteristics.
Core Chemical and Physical Properties
DPH is a yellow crystalline powder with the chemical formula C₁₈H₁₆ and a molar mass of 232.32 g/mol .[1][4][5] Its structure consists of a hexatriene chain flanked by two phenyl groups, which confers the molecule its hydrophobic nature and is crucial for its membrane-partitioning behavior.
Table 1: General Chemical and Physical Properties of 1,6-Diphenylhexatriene
| Property | Value | References |
| Chemical Formula | C₁₈H₁₆ | [4][5] |
| Molar Mass | 232.32 g/mol | [4][5] |
| Appearance | Yellow crystalline powder or crystals | [4] |
| Melting Point | 199-203 °C | [1][4][6] |
| Solubility | Sparingly soluble in chloroform and dichloromethane; Soluble in DMF and DMSO. Practically insoluble in water. | [3][4] |
Spectroscopic Properties
The utility of DPH as a fluorescent probe is defined by its absorption and emission characteristics, which are sensitive to the polarity and viscosity of its microenvironment. In nonpolar solvents and lipid environments, DPH exhibits strong absorption in the near-UV region and emits blue fluorescence.
Table 2: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | References |
| Cyclohexane | 353.2 | ~428 | 84,800 at 353.2 nm | 0.78 | 5.3 - 11.31 | [7][8][9] |
| Methanol | 350 | 452 | - | - | - | [6] |
| Ethanol | - | - | - | - | - | |
| DMF | - | - | - | - | - | [3] |
| DMSO | - | - | - | - | - | [3] |
| Erythrocyte Membrane | - | - | - | - | ~11 | [10] |
| Phospholipid Vesicles (gel phase) | - | - | - | - | 9 - 11 | [11] |
| Phospholipid Vesicles (liquid-crystalline phase) | - | - | - | - | ~8 | [11] |
Experimental Protocols
The primary application of DPH is the measurement of membrane fluidity through fluorescence polarization or anisotropy. This technique relies on the principle that the rotational motion of DPH within the membrane is restricted to a degree that depends on the viscosity of its environment. By exciting the DPH molecules with polarized light and measuring the polarization of the emitted light, one can infer the fluidity of the membrane.[2]
Preparation of DPH Stock Solution
A concentrated stock solution of DPH is typically prepared in an organic solvent due to its poor aqueous solubility.
-
Weigh out a precise amount of DPH powder.
-
Dissolve the DPH in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to a final concentration of 2 mM.
-
Store the stock solution at -20°C, protected from light.
Labeling of Liposomes or Cells with DPH
This protocol describes the general procedure for labeling either liposomes or cell suspensions with DPH.
-
Prepare a suspension of liposomes or cells in a suitable buffer (e.g., PBS).
-
While vortexing the suspension, add the 2 mM DPH stock solution to achieve a final probe concentration of approximately 1 µM. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid perturbing the membrane.
-
Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for the partitioning of DPH into the membranes.
Fluorescence Anisotropy Measurement
Fluorescence anisotropy is measured using a fluorometer equipped with polarizers.
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm.[4]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_vv) and horizontally (I_vh).
-
To correct for instrument-specific biases, a G-factor is determined by measuring the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_hv) and horizontally (I_hh). The G-factor is calculated as G = I_hv / I_hh.
-
The fluorescence anisotropy (r) is then calculated using the following equation: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)
An increase in membrane fluidity leads to a decrease in the measured fluorescence anisotropy, and vice versa.
DPH as a Probe for Downstream Effects of Signaling Pathways
While DPH is not a direct probe for specific signaling molecules or pathways, it serves as a powerful tool to investigate the downstream consequences of signal transduction events on the physical state of the cell membrane. Many signaling pathways culminate in the modulation of lipid metabolism, cytoskeletal rearrangements, or the generation of reactive oxygen species, all of which can alter membrane fluidity.
For example, signaling cascades that activate phospholipases can lead to changes in the lipid composition of the membrane, which can be detected as a change in DPH fluorescence anisotropy. Similarly, oxidative stress resulting from certain signaling events can lead to lipid peroxidation, increasing membrane rigidity, which can be monitored using DPH.[12]
Conclusion
This compound remains a cornerstone fluorescent probe for the study of membrane biophysics. Its well-characterized chemical and spectroscopic properties, coupled with straightforward experimental protocols, allow for robust and reproducible measurements of membrane fluidity. For researchers in drug development and cell biology, DPH offers a valuable method to assess the impact of novel compounds or cellular processes on the physical state of biological membranes, providing insights into the downstream effects of complex signaling pathways.
References
- 1. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probe: diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 9. jasco-global.com [jasco-global.com]
- 10. 3.4. Membrane Fluidity [bio-protocol.org]
- 11. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphenylhexatriene as a fluorescent probe for monitoring low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,6-Diphenylhexatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,6-diphenylhexatriene (DPH), a widely utilized fluorescent probe in biophysical and materials science research. DPH's sensitivity to its microenvironment makes it an invaluable tool for investigating membrane fluidity, amyloid fibril formation, and other molecular interactions. This document compiles key spectroscopic data, details experimental protocols for its use, and illustrates its application in various research contexts.
Core Spectroscopic Data
This compound is a hydrophobic molecule that exhibits low fluorescence in aqueous solutions but becomes highly fluorescent in nonpolar environments, such as within the lipid bilayer of membranes.[1][2] This property is central to its application as a molecular probe.
UV-Vis Absorption and Fluorescence Data
The electronic absorption and emission spectra of DPH are characterized by broad bands in the ultraviolet and visible regions, respectively. The precise peak positions are influenced by the solvent environment.
| Spectroscopic Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 353 nm | Cyclohexane | [3] |
| 353.25 nm | Cyclohexane | [4] | |
| 350 nm | Methanol | [5] | |
| Molar Extinction Coefficient (ε) | 84,800 cm-1/M at 353.2 nm | Cyclohexane | [6] |
| 82,400 cm-1/M at 353.25 nm | Cyclohexane | [4] | |
| 88,000 L mol-1 cm-1 at 350 nm | Methanol | [5] | |
| Fluorescence Excitation Maximum (λex) | 353 nm | [3] | |
| 350 nm | [2] | ||
| 358 nm | [1] | ||
| 336 nm | Cyclohexane | [6] | |
| Fluorescence Emission Maximum (λem) | 425 nm | [3] | |
| 420 nm | [2] | ||
| 427 nm | [1] | ||
| Fluorescence Quantum Yield (ΦF) | 0.78 | Cyclohexane | [6] |
| 0.67 | Methylcyclohexane | [6] | |
| 0.65 | Cyclohexane | [4] |
NMR and Other Spectroscopic Data
Beyond UV-Vis and fluorescence spectroscopy, other techniques have been used to characterize DPH.
| Spectrum Type | Instrumentation | Source of Sample | Reference |
| 1H NMR | Varian CFT-20 | - | [7][8] |
| FTIR | - | Polysciences, Inc. | [8] |
| Raman | Bio-Rad FTS 175C with Raman accessory | Polysciences, Inc. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of DPH as a spectroscopic probe.
UV-Vis Absorption Spectroscopy
Objective: To measure the absorption spectrum of DPH and determine its concentration.
Methodology:
-
Sample Preparation: Prepare a stock solution of DPH in a suitable solvent (e.g., cyclohexane or methanol). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[6] Use 1 cm pathlength quartz cuvettes for all measurements.[6]
-
Instrumentation: A Cary 3 spectrophotometer or equivalent is used for the measurements.[6]
-
Data Acquisition:
-
Data Analysis: The acquired absorption values can be scaled to a known molar extinction coefficient to ensure accuracy.[6]
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield of DPH.
Methodology:
-
Sample Preparation: Prepare samples in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength to prevent the inner-filter effect.[6]
-
Instrumentation: A Spex FluoroMax spectrofluorometer or a Horiba Quanta Master Spectrofluorimeter can be used.[1][6]
-
Data Acquisition:
-
Data Correction: Subtract dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[6]
Applications and Workflows
DPH is a powerful tool for probing molecular environments. Its fluorescence characteristics, particularly its anisotropy, are sensitive to the rotational mobility of the probe, which in turn reflects the viscosity and order of its surroundings.
Probing Membrane Fluidity
DPH is widely used to assess the "fluidity" or microviscosity of lipid membranes. When incorporated into a lipid bilayer, the rotational motion of DPH is restricted. Changes in the lipid composition or temperature that alter membrane fluidity will affect the fluorescence anisotropy of DPH.
Caption: Workflow for assessing membrane fluidity using DPH.
Monitoring Amyloid Fibril Formation
DPH fluorescence increases significantly upon binding to amyloid fibrils, making it a useful probe for monitoring the kinetics of fibrillogenesis. This application is analogous to the widely used Thioflavin-T assay.[1][9]
Caption: Workflow for monitoring amyloid fibril kinetics with DPH.
Intramolecular Singlet Fission
Recent research has explored the use of DPH in the design of materials for intramolecular singlet fission (iSF), a process that could enhance the efficiency of photovoltaic devices.[10][11] In this context, DPH dimers are synthesized and their photophysical properties are studied using transient absorption spectroscopy.[11]
Caption: Simplified energy state transitions in intramolecular singlet fission.
References
- 1. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. scielo.br [scielo.br]
- 6. This compound [omlc.org]
- 7. 1,6-DIPHENYL-1,3,5-HEXATRIENE(1720-32-7) 1H NMR spectrum [chemicalbook.com]
- 8. 1,6-Diphenyl-1,3,5-hexatriene | C18H16 | CID 15590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and Optical Characterisation of Diphenylhexatriene Derived Intramolecular Singlet Fission Materials [repository.cam.ac.uk]
- 11. Soluble Diphenylhexatriene Dimers for Intramolecular Singlet Fission with High Triplet Energy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Behavior of DPH: A Technical Guide to Fluorescence Quantum Yield in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical property of 1,6-diphenyl-1,3,5-hexatriene (DPH) – its fluorescence quantum yield – across a spectrum of solvent environments. DPH, a widely utilized fluorescent probe, is particularly valuable for investigating the microenvironments of lipid bilayers and cellular membranes. Its fluorescence characteristics are exquisitely sensitive to the polarity and viscosity of its surroundings, making the quantum yield a critical parameter in biophysical studies and drug-membrane interaction analyses. This guide provides a comprehensive summary of quantitative data, detailed experimental methodologies, and a logical workflow for the determination of this crucial parameter.
Data Presentation: DPH Fluorescence Quantum Yield in Various Solvents
The fluorescence quantum yield (Φf) of DPH exhibits significant variation depending on the solvent's properties. In non-polar, hydrocarbon solvents, DPH is highly fluorescent, with quantum yields approaching unity. Conversely, in polar and protic solvents, the quantum yield is considerably lower. This behavior is attributed to the nature of the lowest excited singlet states of DPH and their susceptibility to solvent interactions, which can promote non-radiative decay pathways. The following table summarizes the reported fluorescence quantum yields of DPH in a range of solvents.
| Solvent | Solvent Type | Fluorescence Quantum Yield (Φf) |
| Saturated Alkanes | Non-polar, Aprotic | 0.62 - 0.65[1] |
| Cyclohexane | Non-polar, Aprotic | ~1.0 (approaches unity in hydrocarbon solvents)[2] |
| Benzene | Non-polar, Aprotic | 0.02[3] |
| Ethanol | Polar, Protic | 0.15 - 0.25[1][4] |
| Acetonitrile | Polar, Aprotic | 0.15 - 0.25 (a specific value of 0.25 has also been reported)[1] |
| Water | Polar, Protic | Almost non-fluorescent[5] |
Note: A discrepancy exists in the reported values for ethanol, with one source indicating a much lower quantum yield of 0.02.[3] This may be due to differences in experimental conditions or the presence of quenching impurities.
Experimental Protocols for Determining DPH Fluorescence Quantum Yield
The accurate determination of fluorescence quantum yield is paramount for reliable interpretation of experimental data. Two primary methods are employed: the relative (or comparative) method and the absolute method.
Relative Method (Comparative Method)
This is the more common approach and relies on comparing the fluorescence intensity of the sample (DPH) to a well-characterized standard with a known quantum yield.
a. Materials and Reagents:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol). The standard should absorb at a similar wavelength to DPH.
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
b. Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
c. Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of DPH in the desired solvent. Prepare a separate stock solution of the fluorescence standard in its appropriate solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both DPH and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution of DPH and the standard at the chosen excitation wavelength (typically around 350 nm for DPH).
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each working solution of DPH and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both DPH and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the fluorescence quantum yield of DPH (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the DPH sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Absolute Method
The absolute method directly measures the number of emitted photons relative to the number of absorbed photons and does not require a reference standard. This is typically achieved using an integrating sphere.
a. Materials and Reagents:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Quartz cuvette (1 cm path length)
b. Instrumentation:
-
Fluorometer equipped with an integrating sphere
-
Calibrated light source
c. Protocol:
-
Sample Preparation: Prepare a solution of DPH in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength. Prepare a blank sample containing only the solvent.
-
Measurement of Emitted Photons:
-
Place the cuvette containing the DPH solution inside the integrating sphere.
-
Excite the sample at the desired wavelength and record the integrated intensity of the emitted fluorescence captured by the sphere's detector.
-
-
Measurement of Absorbed Photons:
-
To determine the number of photons absorbed, two measurements are required:
-
First, measure the intensity of the excitation light scattered by the blank sample (solvent only) within the integrating sphere.
-
Second, measure the intensity of the unabsorbed excitation light that passes through the DPH sample and is scattered within the sphere.
-
-
The difference between these two measurements corresponds to the number of photons absorbed by the DPH sample.
-
-
Data Analysis:
-
The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the detector's wavelength-dependent sensitivity.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the fluorescence quantum yield of DPH using the relative method.
Caption: Workflow for determining DPH fluorescence quantum yield via the relative method.
References
- 1. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenylhexatriene - Wikipedia [en.wikipedia.org]
A Technical Guide to 1,6-Diphenylhexatriene in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic, rod-shaped fluorescent molecule that has become an invaluable tool in biophysical and cell biology research.[1] Its unique photophysical properties make it an excellent probe for investigating the microenvironment of lipid bilayers. DPH is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic core of membranes.[1][2] This characteristic, combined with its well-defined orientation within the lipid bilayer, allows for the sensitive measurement of key membrane properties, most notably membrane fluidity.[3] This technical guide provides an in-depth overview of the applications of DPH in research, with a focus on its use in studying biological membranes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DPH in their experimental workflows.
Core Applications of 1,6-Diphenylhexatriene in Research
The primary application of DPH in research is as a fluorescent probe to determine the fluidity and order of lipid membranes.[3][4] Membrane fluidity is a critical parameter that influences a wide range of cellular processes, including signal transduction, enzymatic activity, and cellular transport. Changes in membrane fluidity have been implicated in various physiological and pathological conditions, making its measurement a key aspect of many research endeavors.
Beyond its principal use in membrane fluidity studies, DPH has also been employed in other areas of research, including:
-
Imaging of neutral lipid droplets: DPH's hydrophobicity allows it to be used for the high-content imaging of these intracellular organelles.[2]
-
Investigating the inner spore membrane fluidity in bacteria: It has been utilized as a reporter to study the unique properties of bacterial spores.[2]
-
Probing amyloid fibril formation: DPH exhibits enhanced fluorescence upon binding to amyloid fibrils, providing a tool to monitor the kinetics of their formation.[5][6]
-
Studies in polymer science: DPH and its derivatives are used to investigate phenomena such as intramolecular singlet fission, which has potential applications in photovoltaics.[7][8]
Photophysical Properties of this compound
A thorough understanding of the photophysical properties of DPH is essential for its effective use as a fluorescent probe. The key parameters are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350-360 nm | In nonpolar solvents and lipid bilayers.[2][9] |
| Emission Maximum (λem) | ~420-430 nm | In nonpolar solvents and lipid bilayers.[2][9] |
| Molar Extinction Coefficient | 84,800 cm⁻¹/M at 353.2 nm | In cyclohexane.[10] |
| Fluorescence Quantum Yield (Φf) | ~0.78 | In cyclohexane. It is very low in water.[10] |
| Fluorescence Lifetime (τ) | ~5-12 ns | Highly dependent on the environment. In erythrocyte membranes, the major component is around 11 ns.[10] The lifetime can be influenced by factors such as membrane phase and the presence of quenchers.[1][11] |
| Molecular Weight | 232.32 g/mol | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF.[12] | Insoluble in water. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving DPH.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy (or polarization) is the most common technique employing DPH to assess membrane fluidity.[3] The principle lies in the fact that the rotational motion of DPH within the membrane is inversely proportional to the microviscosity of its environment.[13] A higher degree of rotational freedom (higher fluidity) results in lower fluorescence anisotropy, and vice versa.
Materials:
-
This compound (DPH)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) for stock solution
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Liposomes or cell suspension
-
Fluorometer equipped with polarizers
Procedure:
-
Preparation of DPH Stock Solution:
-
Dissolve DPH in DMSO or THF to a concentration of 2 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Labeling of Liposomes or Cells:
-
For liposomes, add the DPH stock solution to the liposome suspension (e.g., 1 mg/mL lipids) to a final DPH concentration of 1 µM. Vortex immediately to ensure even distribution.
-
For cells, resuspend the cells in PBS or serum-free medium. Add the DPH stock solution to a final concentration of 1-5 µM.
-
Incubate the mixture for 30-60 minutes at the desired temperature (e.g., 37°C), protected from light.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). These are used to calculate the G-factor for instrument correction.
-
-
Calculation of Fluorescence Anisotropy (r):
-
First, calculate the G-factor (grating factor), which corrects for the differential transmission of the emission optics for vertically and horizontally polarized light:
-
G = I_HV / I_HH
-
-
Then, calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation:
A decrease in the calculated anisotropy value (r) corresponds to an increase in membrane fluidity, while an increase in 'r' indicates a decrease in membrane fluidity.
Experimental Workflow for Fluorescence Anisotropy Measurement
Caption: Workflow for measuring membrane fluidity using DPH fluorescence anisotropy.
Logical Relationship of DPH Properties to Membrane Fluidity Assessment
The utility of DPH as a membrane probe is based on a clear set of logical relationships between its properties and the physical state of the lipid bilayer.
Caption: Logical flow from DPH properties to the determination of membrane fluidity.
DPH in the Context of Cellular Signaling
Membrane fluidity is not merely a passive property of the cell membrane; it actively influences the function of membrane-associated proteins, including receptors and enzymes that are critical components of signaling pathways. By altering the lateral mobility and conformational flexibility of these proteins, changes in membrane fluidity can modulate signal transduction.
For instance, the activity of certain G protein-coupled receptors (GPCRs) has been shown to be sensitive to the fluidity of the surrounding lipid environment. A more fluid membrane can facilitate the coupling of the receptor to its G protein, thereby enhancing downstream signaling. Conversely, a more rigid membrane can impede this interaction and dampen the signaling response.
DPH can be used as a tool to investigate the role of membrane fluidity in such signaling pathways. By treating cells with agents that are known to alter membrane fluidity (e.g., cholesterol depletion or enrichment) and concurrently measuring the changes in fluidity with DPH and the activity of a specific signaling pathway, researchers can establish a correlation between the physical state of the membrane and the biological response.
Investigating the Impact of Membrane Fluidity on a Hypothetical Signaling Pathway
Caption: Conceptual diagram of using DPH to link membrane fluidity to a signaling pathway.
Conclusion
This compound remains a cornerstone tool for researchers studying the biophysical properties of biological membranes. Its sensitivity to the lipid environment, coupled with the robustness of fluorescence anisotropy measurements, provides a reliable method for assessing membrane fluidity. This technical guide has provided a comprehensive overview of the principles, applications, and detailed protocols for using DPH in a research setting. By understanding the nuances of its photophysical properties and experimental application, researchers can continue to leverage DPH to gain valuable insights into the complex and dynamic nature of cellular membranes and their role in health and disease.
References
- 1. Fluorescence anisotropy measurements under oxygen quenching conditions as a method to quantify the depolarizing rotations of fluorophores. Application to diphenylhexatriene in isotropic solvents and in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6. Membrane Fluidity [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jasco-global.com [jasco-global.com]
The Principle of Fluorescence of 1,6-Diphenylhexatriene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic, rod-shaped fluorescent probe widely utilized in biophysical and biomedical research. Its unique photophysical properties, particularly its sensitivity to the microenvironment, make it an invaluable tool for investigating the structure and dynamics of lipid membranes and other nonpolar environments. This technical guide provides a comprehensive overview of the core principles governing DPH fluorescence, detailed experimental protocols for its application, and a summary of its key photophysical data. DPH is almost non-fluorescent in water but exhibits significant fluorescence enhancement upon partitioning into hydrophobic environments such as the core of lipid bilayers[1][2]. This property, coupled with the sensitivity of its fluorescence anisotropy to rotational motion, forms the basis of its widespread use in membrane fluidity studies and drug-membrane interaction analyses.
Core Principle of Fluorescence
The fluorescence of DPH is intrinsically linked to its molecular structure and the surrounding environment. As a diphenylpolyene, its electronic structure is characterized by a series of alternating single and double bonds, which gives rise to its distinct photophysical behavior. The ground state (S₀) and the first excited singlet state (S₁) of DPH both possess Ag symmetry, while the second excited singlet state (S₂) has Bu symmetry[3].
According to the principles of quantum mechanics, electronic transitions between states of the same symmetry (e.g., S₀ → S₁) are formally forbidden, while transitions between states of different symmetry (e.g., S₀ → S₂) are allowed. Consequently, DPH strongly absorbs light, leading to an electronic transition to the S₂ state[3]. Following excitation, the molecule rapidly undergoes internal conversion to the lower-energy S₁ state. Fluorescence emission then occurs from this S₁ state back to the ground state (S₀)[3]. The forbidden nature of the S₁ → S₀ transition results in a relatively long fluorescence lifetime for DPH[3].
The quantum yield and lifetime of DPH fluorescence are highly dependent on the polarity and viscosity of its environment. In polar solvents like water, non-radiative decay pathways dominate, leading to very low fluorescence quantum yield[1][4]. However, when DPH partitions into a nonpolar, viscous environment such as the hydrocarbon core of a lipid bilayer, these non-radiative decay processes are suppressed, resulting in a significant increase in fluorescence intensity and lifetime[2][4].
Data Presentation: Photophysical Properties of DPH
The photophysical properties of 1,6-diphenylhexatriene are highly sensitive to its local environment. The following tables summarize key quantitative data for DPH in various solvents and lipid systems.
Table 1: Absorption and Emission Maxima of DPH
| Environment | Absorption Max (nm) | Emission Max (nm) |
| Cyclohexane | 353[5] | 428[5] |
| Ethanol | 355 | 430[6] |
| DPPC Vesicles | ~358 | ~430 |
| Egg PC Vesicles | ~358 | ~430 |
Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τ) of DPH
| Environment | Quantum Yield (Φf) | Lifetime (τ, ns) |
| Cyclohexane | 0.78[5] | 12.9[7] |
| Methylcyclohexane | 0.67[5] | - |
| Ethanol | 0.15 - 0.25[8] | 5.0 - 5.2[7][9] |
| Acetonitrile | 0.25[8] | - |
| DPPC Vesicles (Gel Phase) | - | ~8.0 - 11.0 |
| DPPC Vesicles (Liquid Crystalline) | - | ~6.0 - 8.0 |
| DMPC Vesicles (Gel Phase) | - | ~7.5 - 9.5 |
| DMPC Vesicles (Liquid Crystalline) | - | ~5.0 - 7.0 |
Note: Fluorescence lifetimes in lipid vesicles are often best described by multi-exponential decays or lifetime distributions, reflecting the heterogeneous environment experienced by the probe. The values presented are indicative ranges.[10]
Experimental Protocols
I. Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy
This protocol describes the use of DPH to determine the steady-state fluorescence anisotropy, which is inversely related to membrane fluidity.[11][12]
Materials:
-
This compound (DPH)
-
Liposome suspension (e.g., prepared by thin-film hydration followed by extrusion) or cell suspension.
-
Ethanol or Dimethylformamide (DMF) for DPH stock solution.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Fluorometer equipped with polarizers.
Procedure:
-
Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in ethanol or DMF. Store protected from light.
-
Labeling of Liposomes/Cells:
-
Dilute the DPH stock solution in buffer to a working concentration (e.g., 2 µM).
-
Add the DPH working solution to the liposome or cell suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture at the desired temperature for 30-60 minutes in the dark to allow for partitioning of DPH into the membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[13]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). .
-
-
Calculation of Fluorescence Anisotropy (r):
-
Calculate the G-factor (grating correction factor) using the formula: G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
II. Preparation of DPH-labeled Liposomes by Thin-Film Hydration
This protocol outlines a common method for preparing liposomes incorporating DPH.
Materials:
-
Lipids (e.g., DPPC, POPC, Cholesterol)
-
This compound (DPH)
-
Chloroform or a chloroform/methanol mixture
-
Buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid and DPH Co-dissolution: Dissolve the desired lipids and DPH in chloroform in a round-bottom flask. The molar ratio of lipid to DPH should typically be between 200:1 and 500:1.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid/DPH film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature (T_m). This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
Applications in Drug Development
The principles of DPH fluorescence are harnessed in various stages of drug development:
-
Drug-Membrane Interactions: DPH can be used to assess how a drug candidate perturbs the fluidity and order of lipid membranes. Changes in DPH fluorescence anisotropy upon addition of a drug can indicate its insertion into the bilayer and its effect on membrane properties.[14][15]
-
Formulation Development: For liposomal drug delivery systems, DPH can be employed to characterize the physical properties of the lipid carrier, ensuring optimal formulation stability and drug release characteristics.[11][12]
-
High-Throughput Screening: Fluorescence-based assays using DPH can be adapted for high-throughput screening of compound libraries to identify molecules that interact with and modify membrane properties.
Conclusion
This compound remains a cornerstone fluorescent probe in membrane biophysics and drug development. Its fluorescence is governed by a well-understood photophysical mechanism that is exquisitely sensitive to the surrounding microenvironment. By leveraging the principles of its fluorescence intensity and anisotropy, researchers can gain valuable insights into the fluidity, order, and dynamics of lipid membranes and assess the impact of pharmaceutical compounds on these critical biological structures. The experimental protocols provided herein offer a foundation for the robust application of DPH in a research setting.
References
- 1. biotium.com [biotium.com]
- 2. Diphenylhexatriene - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [omlc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.4. Membrane Fluidity [bio-protocol.org]
- 14. mpikg.mpg.de [mpikg.mpg.de]
- 15. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Properties of 1,6-Diphenyl-1,3,5-hexatriene (DPH): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a widely utilized fluorescent probe, renowned for its sensitivity to the microenvironment, particularly within lipid bilayers. Its photophysical characteristics, such as fluorescence lifetime and quantum yield, are exquisitely responsive to changes in viscosity, polarity, and molecular ordering. This makes DPH an invaluable tool in membrane biophysics, drug-membrane interaction studies, and high-throughput screening for drug discovery. This technical guide provides a comprehensive overview of the core photophysical properties of DPH, detailed experimental protocols for its application, and logical workflows for its use in membrane studies.
Core Photophysical Properties of DPH
The fluorescence of DPH arises from the transition from the first excited singlet state (S₁) to the ground state (S₀). However, its photophysics are more complex than a simple two-state model suggests. Absorption of a photon excites the molecule to a higher excited singlet state (S₂), which is followed by rapid internal conversion to the S₁ state from which fluorescence occurs.[1] The energy gap between these two excited states is small and solvent-dependent, influencing the observed photophysical properties.[2]
Quantitative Photophysical Data
The photophysical parameters of DPH are highly dependent on the solvent environment. In non-polar, viscous environments, such as the hydrophobic core of a lipid bilayer, DPH exhibits a high fluorescence quantum yield and a long fluorescence lifetime. Conversely, in more polar or less viscous media, these parameters are significantly reduced. The table below summarizes key photophysical data for DPH in various environments.
| Environment/Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |
| Cyclohexane | ~353 | ~427 | 0.62 - 0.78 | ~7.6 | [1][3] |
| Ethanol | ~350 | ~428 | 0.15 - 0.25 | - | [3] |
| Acetonitrile | - | - | 0.25 | - | [3] |
| Propylene Glycol | ~360 | - | - | ~11 (varies with temp) | [4] |
| Mineral Oil | ~360 | - | - | - | [5] |
| POPC Liposomes | ~350 | ~428 | - | Biexponential decay | [6] |
| Erythrocyte Membrane | - | - | - | ~11 | [7] |
| DOPC Liposomes | - | ~0.87 | - | [8] | |
| DPPC Liposomes | - | ~0.69 | - | [8] |
Note: The exact values can vary depending on experimental conditions such as temperature and purity of the solvent.
Experimental Protocols
Measurement of Fluorescence Anisotropy of DPH in Liposomes
Fluorescence anisotropy of DPH is a powerful technique to probe the fluidity and order of lipid membranes. A decrease in anisotropy indicates a more fluid environment where DPH can rotate more freely.
a. Preparation of DPH-loaded Liposomes:
-
Lipid Film Formation: Prepare a solution of the desired lipids (e.g., DSPC) in an organic solvent like chloroform or a chloroform/methanol mixture. Add a small aliquot of a concentrated DPH stock solution in the same solvent to achieve a final lipid-to-probe molar ratio of approximately 500:1.[4] Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask. Further dry the film under high vacuum for at least one hour to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the lipid film and hydrate above the phase transition temperature of the lipids. This can be done by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder device. This process should also be performed above the lipid phase transition temperature.
b. Fluorescence Anisotropy Measurement:
-
Sample Preparation: Dilute the DPH-loaded liposome suspension in the appropriate buffer to a final lipid concentration that gives a suitable fluorescence signal without inner filter effects.
-
Instrument Setup: Use a spectrofluorometer equipped with polarizers in both the excitation and emission pathways. Set the excitation wavelength to approximately 350-360 nm and the emission wavelength to the maximum of DPH fluorescence, around 428-430 nm.[9][10]
-
Data Acquisition: Measure the fluorescence intensities with the polarizers in four different orientations:
-
I_VV (excitation vertical, emission vertical)
-
I_VH (excitation vertical, emission horizontal)
-
I_HV (excitation horizontal, emission vertical)
-
I_HH (excitation horizontal, emission horizontal)
-
-
Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Where G is the G-factor (G = I_HV / I_HH), which corrects for the differential sensitivity of the detection system to vertically and horizontally polarized light.[9]
Measurement of Time-Resolved Fluorescence of DPH
Time-resolved fluorescence measurements provide more detailed information about the dynamics of DPH in its environment, often revealing multiple lifetime components corresponding to different populations of the probe.
a. Sample Preparation:
Prepare DPH-loaded liposomes as described in the fluorescence anisotropy protocol. Ensure the sample is deoxygenated by purging with nitrogen or argon, as oxygen can quench DPH fluorescence.[4]
b. Instrumentation:
Time-resolved fluorescence measurements are typically performed using either time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.
c. Data Analysis:
The fluorescence decay data is typically fitted to a multi-exponential decay model:
I(t) = Σ α_i * exp(-t / τ_i)
Where I(t) is the fluorescence intensity at time t, α_i is the pre-exponential factor for the i-th component, and τ_i is the fluorescence lifetime of the i-th component. The quality of the fit is assessed by the chi-squared (χ²) value. For DPH in lipid membranes, a biexponential decay model often provides a good fit, indicating the presence of at least two distinct environments for the probe.[6]
Visualization of Experimental Workflows
Liposome Preparation Workflow
References
- 1. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]
- 2. A photophysical model for diphenylhexatriene fluorescence decay in solvents and in phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Anisotropy Measurements under Oxygen Quenching Conditions as a Method to Quantify the Depolarizing Rotations of Fluorophores. Application to Diphenylhexatriene in Isotropic Solvents and in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpikg.mpg.de [mpikg.mpg.de]
- 7. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 10. jasco-global.com [jasco-global.com]
An In-depth Technical Guide to the Molar Extinction Coefficient of 1,6-Diphenylhexatriene (DPH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of the fluorescent probe 1,6-Diphenylhexatriene (DPH). It includes key quantitative data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow. DPH is a widely utilized tool in the study of membrane fluidity and other biophysical applications, making a thorough understanding of its spectrophotometric properties essential for accurate and reproducible research.
Data Presentation: Molar Extinction Coefficient of DPH
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for quantitative analysis using spectrophotometry. The value for DPH is solvent-dependent. Below is a summary of reported molar extinction coefficients in different solvents.
| Solvent | Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Cyclohexane | 353.2 | 84,800 | [1] |
| Cyclohexane | 353.25 | 82,400 | |
| Methanol | 350 | 88,000 |
Note: The absorption spectra of DPH in other organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are reported to be similar to those in methanol and cyclohexane, exhibiting a characteristic long-wavelength absorption band between 300-400 nm with three vibrational peaks.
Experimental Protocol: Determination of Molar Extinction Coefficient
This protocol outlines the steps for determining the molar extinction coefficient of DPH using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
This compound (DPH) powder
-
Spectrophotometric grade solvent (e.g., cyclohexane, methanol)
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of DPH powder (e.g., 5 mg) using an analytical balance.
-
Dissolve the weighed DPH in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. For example, 5 mg of DPH (molar mass ≈ 232.32 g/mol ) dissolved in 100 mL of solvent yields a stock solution of approximately 2.15 x 10⁻⁴ M.
-
Ensure the DPH is completely dissolved. Sonication may be used to aid dissolution.
3. Preparation of Standard Dilutions:
-
Perform a series of dilutions from the stock solution to prepare a set of standard solutions of known concentrations.
-
For example, prepare five standard solutions by pipetting appropriate volumes of the stock solution into separate volumetric flasks and diluting with the solvent to the mark. The concentration of these standards should be in a range that yields absorbance values between 0.1 and 1.0 for optimal accuracy.
4. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of DPH (e.g., 300-450 nm).
-
Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of each standard solution, starting from the most dilute to the most concentrated.
-
Identify the wavelength of maximum absorbance (λmax).
5. Data Analysis:
-
Record the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
According to the Beer-Lambert law (A = εcl), the plot should be linear, and the slope of the line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
The molar extinction coefficient (ε) is the value of the slope 'm'.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the molar extinction coefficient of this compound.
Caption: Workflow for determining the molar extinction coefficient of DPH.
References
Probing the Inner Workings of Lipid Bilayers: A Technical Guide to the D-P-H Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 1,6-diphenyl-1,3,5-hexatriene (DPH), a widely utilized fluorescent probe, within lipid bilayers. DPH serves as a powerful tool to investigate the biophysical properties of cell membranes and liposomal drug delivery systems, providing critical insights into membrane fluidity, lipid organization, and the effects of membrane-active compounds.
Core Principles: DPH as a Reporter of Membrane Dynamics
DPH is a hydrophobic, rod-shaped molecule that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic core of lipid bilayers.[1][2] Its fluorescence characteristics are exquisitely sensitive to its local environment, making it an exceptional probe of the membrane's interior. The primary mechanism of action revolves around the rotational mobility of the DPH molecule within the acyl chain region of the lipid bilayer.[3][4] This mobility is directly influenced by the packing and ordering of the surrounding lipid molecules.
The key fluorescence parameter measured is fluorescence anisotropy (r) or polarization. In a viscous or highly ordered environment, the rotation of DPH is restricted, leading to a higher fluorescence anisotropy. Conversely, in a more fluid environment, DPH rotates more freely, resulting in lower anisotropy.[5][6] Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.[5][6]
DPH's fluorescence lifetime, the average time it remains in an excited state, also provides information about its environment. Changes in lipid packing and the presence of quenching molecules can affect the fluorescence lifetime of DPH.[7][8]
Localization and Orientation within the Bilayer
Extensive studies, including fluorescence quenching and molecular dynamics simulations, have established that DPH localizes deep within the hydrophobic core of the lipid bilayer, orienting its long axis predominantly parallel to the lipid acyl chains.[3][9] This positioning makes it an ideal probe for the physical state of the membrane interior. However, it's important to note that DPH can cause local ordering of the lipid acyl chains in its immediate vicinity, a perturbation that should be considered when interpreting results.[4][10]
Sensitivity to Lipid Phases
DPH is a valuable tool for distinguishing between different lipid phases, which is crucial for understanding membrane domains like lipid rafts.[11][12]
-
Liquid-disordered (Ld) phase: Characterized by high lipid mobility, DPH exhibits low fluorescence anisotropy in this phase.[11]
-
Solid-ordered (So) or gel phase: In this highly ordered and less fluid state, DPH's rotation is significantly hindered, resulting in high fluorescence anisotropy.[11]
-
Liquid-ordered (Lo) phase: Often associated with lipid rafts and enriched in cholesterol and sphingolipids, this phase is more ordered than the Ld phase but more fluid than the So phase. DPH anisotropy in the Lo phase is intermediate between that of the Ld and So phases.[11]
The presence of cholesterol significantly influences membrane fluidity and, consequently, DPH's fluorescence anisotropy. Increasing cholesterol concentrations in a fluid bilayer generally leads to increased order and higher DPH anisotropy.[10][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for DPH in various lipid bilayer systems.
Table 1: DPH Fluorescence Anisotropy in Different Lipid Phases
| Lipid Composition | Phase | Temperature (°C) | Fluorescence Anisotropy (r) | Reference |
| DPPC | So (gel) | 25 | ~0.38 | [11] |
| DOPC | Ld (liquid-disordered) | 25 | ~0.22 | [11] |
| SM/Chol (2:1) | Lo (liquid-ordered) | 25 | ~0.30 | [11] |
Table 2: DPH Fluorescence Lifetime in Different Environments
| System | Lifetime Center (ns) | Distributional Width (ns) | Reference |
| DOPC vesicles | 6.23 | 0.48 | [7] |
| DOPC vesicles + 30 mol% Cholesterol | 7.16 | 0.05 | [7] |
| Erythrocyte membrane | ~11 | - | [8][15] |
Experimental Protocols
Protocol 1: Preparation of DPH-Labeled Liposomes and Measurement of Fluorescence Anisotropy
This protocol outlines the steps for preparing large unilamellar vesicles (LUVs) labeled with DPH and measuring their steady-state fluorescence anisotropy.
Materials:
-
Lipid(s) of choice (e.g., DOPC, DPPC, lipid extracts) in chloroform
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Nitrogen gas or argon gas
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with polarization capabilities
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired amount of lipid(s) in chloroform.
-
Add DPH solution in chloroform to the lipid mixture. A molar ratio of lipid to DPH of 200:1 to 500:1 is commonly used.
-
Evaporate the solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
The final lipid concentration is typically in the range of 0.1 to 1 mM.
-
-
Extrusion (LUV formation):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the DPH-labeled LUV suspension in the buffer to a final concentration suitable for the fluorometer (to avoid inner filter effects).
-
Set the excitation wavelength to 350 nm and the emission wavelength to 420 nm.[1]
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the corresponding intensities with the excitation polarizer set to horizontal (I_HV and I_HH) to correct for instrument-specific factors (G-factor).
-
Calculate the G-factor: G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Protocol 2: Fluorescence Quenching to Determine DPH Location
This protocol describes a method to determine the depth of DPH within the bilayer using spin-labeled lipids as quenchers.
Materials:
-
DPH-labeled liposomes (prepared as in Protocol 1)
-
A series of spin-labeled phospholipids with the nitroxide quencher at different depths along the acyl chain (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid incorporated into phospholipids).
-
Fluorometer
Methodology:
-
Prepare Liposome Samples:
-
Prepare a series of liposome samples, each containing DPH and a different spin-labeled phospholipid at a known concentration.
-
Include a control sample with DPH but without any quencher.
-
-
Fluorescence Intensity Measurements:
-
Measure the steady-state fluorescence intensity of DPH in each sample.
-
-
Data Analysis (Parallax Method):
-
Plot the ratio of the unquenched fluorescence intensity (F₀) to the quenched fluorescence intensity (F) as a function of the quencher concentration for each spin-labeled lipid.
-
The slope of this plot is the quenching constant (K).
-
Plot the quenching constant (K) as a function of the known depth of the nitroxide group for each spin-labeled lipid.
-
The depth at which the quenching is maximal corresponds to the average depth of the DPH probe within the bilayer.[9][16]
-
Visualizations
Caption: Experimental workflow for DPH fluorescence anisotropy measurement.
Caption: Relationship between membrane fluidity and DPH fluorescence anisotropy.
References
- 1. biotium.com [biotium.com]
- 2. DPH: Significance and symbolism [wisdomlib.org]
- 3. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cholesterol and oxysterols on phospholipid bilayer microheterogeneity: a study of fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evidence for a regular distribution of cholesterol in phospholipid bilayers from diphenylhexatriene fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythrocyte membrane heterogeneity studied using 1,6 — diphenyl — 1,3,5- hexatriene fluorescence lifetime distribution [escholarship.org]
- 16. pubs.acs.org [pubs.acs.org]
Core Topic: Solubility and Handling of 1,6-Diphenyl-1,3,5-hexatriene in DMSO and Ethanol
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a well-established fluorescent probe extensively utilized for investigating the microviscosity and fluidity of lipid bilayers in cell membranes.[1] Its utility in cellular and biochemical assays is critically dependent on its proper dissolution and handling. This technical guide provides an in-depth overview of the solubility of DPH in two common laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solution preparation and solubility determination, and visual workflows to aid researchers in their experimental design.
Introduction to 1,6-Diphenyl-1,3,5-hexatriene (DPH)
1,6-Diphenyl-1,3,5-hexatriene is a hydrophobic, rod-shaped molecule that exhibits minimal fluorescence in aqueous solutions.[2][3] However, upon partitioning into the nonpolar interior of lipid membranes, its fluorescence quantum yield increases significantly.[1][2][3] This environmentally sensitive fluorescence makes DPH an invaluable tool for studying membrane structure and dynamics.[2][4] In drug development and cell biology, DPH is employed to assess the effects of compounds on membrane fluidity, which can be indicative of various cellular processes and drug interactions.[5][6]
Quantitative Solubility Data
The solubility of DPH is a critical parameter for preparing stock solutions and ensuring accurate concentrations in experimental assays. The following table summarizes the available quantitative solubility data for DPH in DMSO and provides qualitative information for ethanol.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (Molar) | Conditions |
| DMSO | 232.32[4][7] | 14.29 mg/mL[7] | 61.51 mM[7] | Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[7] |
| Ethanol | 232.32[4][7] | Soluble | Not specified | DPH can be crystallized from ethanol/chloroform mixtures, indicating moderate solubility.[8] |
Experimental Protocols
Accurate and reproducible experimental results begin with correctly prepared reagents. Below are detailed protocols for preparing DPH solutions and a general method for determining its solubility.
Protocol for Preparing a DPH Stock Solution in DMSO
This protocol is adapted from supplier recommendations for achieving the reported solubility of 14.29 mg/mL (61.51 mM).[7]
Materials:
-
1,6-Diphenyl-1,3,5-hexatriene (solid)
-
Anhydrous/newly-opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
-
Calibrated analytical balance
-
Appropriate volumetric flasks and micropipettes
Procedure:
-
Weighing: Accurately weigh the desired mass of DPH powder. For example, to prepare 1 mL of a 14.29 mg/mL solution, weigh 14.29 mg of DPH.
-
Initial Dissolution: Add the weighed DPH to a suitable vial. Add a portion of the total required volume of fresh DMSO (e.g., 0.8 mL for a final 1 mL solution).
-
Heating and Vortexing: Cap the vial securely and warm the mixture to 60°C using a water bath or heating block.[7] Vortex the solution intermittently to facilitate dissolution.
-
Sonication: Place the vial in an ultrasonic bath to break up any remaining solid aggregates.[7] Continue sonication until the solution appears clear and homogenous.
-
Final Volume Adjustment: Once the DPH is completely dissolved, allow the solution to cool to room temperature. Adjust the solution to the final desired volume with fresh DMSO.
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]
General Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a fluorescent compound like DPH in a given solvent.
Principle: A saturated solution of the compound is prepared, and after equilibration, the undissolved solid is removed. The concentration of the dissolved compound in the clear supernatant is then quantified using UV-Vis spectrophotometry by referencing a standard curve.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of DPH solutions of known concentrations in the solvent of interest (e.g., ethanol) to create a standard curve.
-
Creation of Saturated Solution: Add an excess amount of DPH powder to a known volume of the solvent in a sealed vial. This ensures that the solution becomes saturated and undissolved solid remains.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
Spectrophotometric Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the standard curve.
-
Concentration Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for DPH (~350 nm).[2]
-
Calculation: Use the standard curve's linear regression equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of DPH in that solvent at the specified temperature.
Mandatory Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the use of DPH in research.
References
- 1. Diphenylhexatriene - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,6-DIPHENYL-1,3,5-HEXATRIENE | 1720-32-7 [chemicalbook.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of DPH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,6-Diphenyl-1,3,5-hexatriene (DPH), a widely utilized fluorescent probe. The document details its excitation and emission characteristics, outlines experimental protocols for its use, and presents its application in studying membrane fluidity, a critical parameter in cellular biology and drug development.
Core Spectroscopic Properties of DPH
DPH is a hydrophobic fluorescent probe whose quantum yield is highly sensitive to its environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity when partitioned into nonpolar environments such as the hydrocarbon core of lipid bilayers.[1][2] This property makes it an invaluable tool for investigating the biophysical properties of cell membranes and liposomes.
Spectral Characteristics
The excitation and emission maxima of DPH can vary slightly depending on the solvent and the specific microenvironment. However, typical values are well-established.
| Parameter | Wavelength (nm) | Solvent/Environment | Reference |
| Excitation Maximum | 358 | In hydrophobic aggregates | [1] |
| 360 | In lipid mono- and bilayers | [3][4] | |
| 350 | For fluorescence anisotropy in liposomes | [5] | |
| 355 | For fluorescence polarization in liposomes | [2] | |
| 336 | In cyclohexane | [6] | |
| Emission Maximum | 427 | In hydrophobic aggregates | [1] |
| 430 | In lipid mono- and bilayers | [3][4] | |
| 428 | For fluorescence anisotropy in liposomes | [5] | |
| 430 | For fluorescence polarization in liposomes | [2] | |
| 448 | In water (very weak fluorescence) | [7] |
Quantum Yield and Lifetime
The fluorescence quantum yield of DPH is significantly higher in nonpolar solvents compared to aqueous solutions. The fluorescence lifetime of DPH is also sensitive to its environment and can provide insights into the microheterogeneity of lipid bilayers.
| Parameter | Value | Conditions | Reference |
| Quantum Yield | 0.78 | In cyclohexane | [6] |
| 0.67 | In methylcyclohexane | [6] | |
| Fluorescence Lifetime | ~11 ns | Long component in erythrocyte membrane | [8] |
| 9 to 11 ns | In the gel phase of phospholipid vesicles | [9] | |
| ~8 ns | Above the phospholipid phase transition | [9] |
Experimental Protocols
Accurate and reproducible measurements of DPH fluorescence require careful sample preparation and standardized experimental procedures.
Preparation of DPH Stock Solution
Due to its hydrophobicity, DPH is typically dissolved in an organic solvent to prepare a stock solution before being introduced into an aqueous buffer or a liposome suspension.
-
Solvent Selection: Dimethylformamide (DMF) or acetone are commonly used solvents.
-
Concentration: Prepare a stock solution of DPH in the chosen solvent (e.g., 2 mM in DMF).
-
Storage: Store the stock solution protected from light to prevent photobleaching.
Measurement of DPH Fluorescence Spectra
This protocol describes the general procedure for recording the excitation and emission spectra of DPH in a sample.
-
Instrumentation: A spectrofluorometer equipped with excitation and emission monochromators is required.
-
Sample Preparation:
-
Prepare the sample (e.g., liposome suspension, cell membrane fraction) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).[10]
-
Add a small aliquot of the DPH stock solution to the sample to achieve the desired final concentration (e.g., 0.25 µM to 18 µM).[1][10]
-
Incubate the sample to allow for the partitioning of DPH into the hydrophobic environment.
-
-
Instrument Settings:
-
Excitation Wavelength: For emission spectra, set the excitation wavelength to approximately 358-360 nm.[1][3]
-
Emission Wavelength: For excitation spectra, set the emission wavelength to approximately 427-430 nm.[1][3]
-
Slit Widths: Use appropriate excitation and emission slit widths (e.g., 4-5 nm) to balance signal intensity and spectral resolution.[1][11]
-
-
Data Acquisition:
-
Record the emission spectrum by scanning the emission monochromator over a range of approximately 370 to 600 nm.[1]
-
Record the excitation spectrum by scanning the excitation monochromator.
-
Application: Membrane Fluidity Assessment using Fluorescence Anisotropy
A primary application of DPH is the determination of membrane fluidity through fluorescence polarization or anisotropy measurements. Membrane fluidity is inversely proportional to the fluorescence anisotropy of DPH; a higher anisotropy value indicates lower membrane fluidity.[12][13]
Experimental Workflow for DPH-based Membrane Fluidity Assay
References
- 1. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 6. 1,6-Diphenylhexatriene [omlc.org]
- 7. gpb.sav.sk [gpb.sav.sk]
- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 2.5. DPH fluorescence assay [bio-protocol.org]
- 11. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 13. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Technical Guide to DPH as a Molecular Rotor
For Researchers, Scientists, and Drug Development Professionals
Introduction: DPH as a Window into the Lipid Bilayer
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that has become an indispensable tool for investigating the biophysical properties of lipid membranes. Its utility stems from its characteristics as a "molecular rotor," where its fluorescence properties are highly sensitive to the viscosity and order of its immediate environment. Almost non-fluorescent in aqueous solutions, DPH exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic core of the lipid bilayer.[1][2] This technical guide provides an in-depth overview of the theory, practical application, and data interpretation of DPH as a molecular rotor for the study of membrane fluidity, with a focus on its relevance in cellular biology and drug discovery.
The rotational motion of DPH within the membrane is restricted, and the extent of this restriction directly correlates with the "fluidity" or microviscosity of the lipid acyl chain region.[3] This property is quantified by measuring the steady-state fluorescence anisotropy of the probe. A decrease in membrane fluidity, indicative of a more ordered or viscous environment, hinders the rotational diffusion of DPH, leading to a higher fluorescence anisotropy. Conversely, an increase in fluidity allows for greater rotational freedom and results in lower anisotropy.[4][5]
Core Principles: The Photophysics of a Molecular Rotor
The photophysical behavior of DPH is central to its function as a membrane probe. Upon excitation with polarized light, the DPH molecule is elevated to an excited state. During the lifetime of this excited state, the molecule undergoes rotational diffusion. The extent of this rotation before the emission of a photon determines the degree of depolarization of the emitted light.
The key parameters governing DPH's fluorescence are its fluorescence lifetime (τ) and fluorescence quantum yield (Φ) . The fluorescence lifetime is the average time the molecule spends in the excited state, while the quantum yield is the ratio of emitted photons to absorbed photons. Both parameters are sensitive to the probe's environment. In more viscous or ordered environments, non-radiative decay pathways are suppressed, leading to a longer fluorescence lifetime and a higher quantum yield.[6][7]
Fluorescence Anisotropy (r) is the quantitative measure of the depolarization of fluorescence and is calculated using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
-
I∥ is the fluorescence intensity parallel to the polarization of the excitation light.
-
I⊥ is the fluorescence intensity perpendicular to the polarization of the excitation light.
-
G is an instrument-specific correction factor.
A higher anisotropy value indicates less rotational freedom and thus a less fluid membrane, while a lower value signifies a more fluid environment.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for DPH in various environments, compiled from multiple sources.
Table 1: Photophysical Properties of DPH in Different Solvents
| Solvent | Fluorescence Lifetime (τ) (ns) | Fluorescence Quantum Yield (Φ) |
| Cyclohexane | 5.2 - 12.9[1][9] | - |
| Benzene | - | - |
| Methanol | 5.2[1] | - |
| Mineral Oil | Varies with temperature[10] | - |
| Propylene Glycol | Varies with temperature[10] | - |
Table 2: Fluorescence Lifetime of DPH in Different Lipid Bilayers
| Lipid Bilayer | Phase | Temperature (°C) | Fluorescence Lifetime (τ) (ns) |
| DMPC (Dimyristoylphosphatidylcholine) | Gel | < 23 | Highly hindered rotation[10] |
| DMPC (Dimyristoylphosphatidylcholine) | Liquid Crystalline | > 23 | ~7-10.5[6] |
| DPPC (Dipalmitoylphosphatidylcholine) | Gel | < 41 | ~0.69[11] |
| DPPC (Dipalmitoylphosphatidylcholine) | Liquid Crystalline | > 41 | ~7-10.5[6] |
| DSPC (Distearoylphosphatidylcholine) | Gel | < 55 | Highly hindered rotation[10] |
| DSPC (Distearoylphosphatidylcholine) | Liquid Crystalline | > 55 | ~7-10.5[6] |
| DOPC (Dioleoylphosphatidylcholine) | Liquid Disordered | Room Temp | ~0.87[11] |
| SM/Cholesterol (2:1) | Liquid Ordered | Room Temp | ~0.87[11] |
| Erythrocyte Membrane | - | - | ~11[12] |
Experimental Protocols
Measuring Membrane Fluidity in Liposomes
This protocol describes the use of DPH to determine the membrane fluidity of unilamellar liposomes.
Materials:
-
Lipid of interest (e.g., DPPC)
-
DPH (1,6-Diphenyl-1,3,5-hexatriene)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer with polarization filters
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Liposome Preparation (Thin-Film Hydration and Extrusion):
-
Dissolve the desired amount of lipid in chloroform in a round-bottom flask.
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of approximately 1-2 mM.
-
Add DPH to the lipid solution at a molar ratio of approximately 1:500 to 1:100 (DPH:lipid).[3]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing, creating multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome suspension to the desired lipid concentration in PBS.
-
Transfer the sample to a quartz cuvette and place it in the temperature-controlled sample holder of the spectrofluorometer.
-
Set the excitation wavelength to 350-360 nm and the emission wavelength to 428-430 nm.[8]
-
Measure the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
Calculate the fluorescence anisotropy (r) using the formula provided in Section 2.
-
Measuring Membrane Fluidity in Live Cells
This protocol outlines the procedure for labeling live cells with DPH and measuring plasma membrane fluidity.
Materials:
-
Cultured cells of interest
-
DPH
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Spectrofluorometer with polarization filters or a fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, petri dish).
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in DMSO (e.g., 1-2 mM).
-
Dilute the DPH stock solution in HBSS to a final working concentration (typically 1-5 µM). The optimal concentration should be determined empirically to achieve sufficient signal without causing cytotoxicity.
-
Incubate the cells with the DPH labeling solution at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove unincorporated DPH.
-
-
Fluorescence Anisotropy Measurement:
-
Add fresh, pre-warmed HBSS to the cells.
-
Immediately measure the fluorescence anisotropy using a spectrofluorometer or a plate reader equipped with polarizers.
-
Set the excitation and emission wavelengths as described in the liposome protocol.
-
Calculate the fluorescence anisotropy (r).
-
Visualizations
Logical Relationship: From Membrane State to Anisotropy
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. mpikg.mpg.de [mpikg.mpg.de]
- 7. A photophysical model for diphenylhexatriene fluorescence decay in solvents and in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 9. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]
- 10. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,6-Diphenyl-1,3,5-hexatriene (CAS Number: 1720-32-7) for Researchers and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH), identified by CAS number 1720-32-7, is a well-established fluorescent probe primarily utilized in biophysical and cell biology research. Its unique photophysical properties, particularly its sensitivity to the hydrophobicity of its environment, make it an invaluable tool for investigating the structure and dynamics of lipid membranes. This technical guide provides a comprehensive overview of the scientific literature on DPH, focusing on its applications, experimental protocols, and the quantitative data associated with its use.
Physicochemical and Spectroscopic Properties
DPH is a rod-like, lipophilic molecule that is sparingly soluble in aqueous solutions but readily partitions into hydrophobic environments such as the acyl chain region of lipid bilayers. In aqueous media, DPH is virtually non-fluorescent; however, upon incorporation into a nonpolar environment, its fluorescence quantum yield increases significantly. This property is central to its application as a membrane probe.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆ | Internal |
| Molecular Weight | 232.32 g/mol | Internal |
| Melting Point | 199-203 °C | [] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in DMF and DMSO | [2] |
| Excitation Wavelength (λex) | 350 nm | [2] |
| Emission Wavelength (λem) | 420 nm | [2] |
| Fluorescence Lifetime (τ) in Ethanol | 5.0 ns | [3] |
Core Applications
The primary application of DPH in scientific research is the characterization of lipid membrane properties, specifically membrane fluidity. It is also employed in the visualization and quantification of neutral lipid droplets within cells.
Membrane Fluidity Assessment via Fluorescence Polarization/Anisotropy
The most prominent use of DPH is in determining the fluidity or microviscosity of lipid bilayers. This is achieved through fluorescence polarization or anisotropy measurements. The principle lies in the rotational mobility of the DPH molecule within the membrane. In a more fluid, disordered membrane, DPH can rotate more freely, leading to a lower degree of fluorescence polarization. Conversely, in a more rigid, ordered membrane, its rotation is restricted, resulting in higher fluorescence polarization.[4] Membrane fluidity is inversely proportional to the measured fluorescence anisotropy of DPH.[5][6]
Key Concepts:
-
Fluorescence Polarization (P) and Anisotropy (r): These are measures of the extent of rotation of a fluorescent molecule between the absorption of a photon and the emission of a fluorescent photon. They are calculated from the intensities of the emitted light parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.
-
Rotational Correlation Time: This parameter, derived from time-resolved fluorescence anisotropy measurements, provides more detailed information about the dynamics of the probe's rotation within the membrane.
Fluorescent Staining of Lipid Droplets
DPH serves as a fluorescent stain for neutral lipid droplets in cells. Its lipophilic nature causes it to accumulate in these lipid-rich organelles. The intense fluorescence of DPH within the nonpolar environment of the lipid droplet allows for their visualization and quantification by fluorescence microscopy and flow cytometry. DPH shares excitation and emission properties with common nuclear stains like DAPI and Hoechst, which should be considered when designing co-staining experiments.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of DPH in research. Below are generalized protocols for its primary uses.
Protocol for Measuring Membrane Fluidity in Liposomes
This protocol outlines the use of DPH to assess the fluidity of artificial lipid membranes (liposomes).
-
Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.[8]
-
Preparation of Labeling Solution: Dilute the DPH stock solution 100- to 1000-fold in a buffer (e.g., PBS) to create the labeling solution. It is recommended to bubble the solution with nitrogen for approximately 30 minutes to remove dissolved oxygen, which can quench fluorescence.[8]
-
Labeling of Liposomes: Mix the liposome suspension with the DPH labeling solution in a 1:1 (v/v) ratio. The final concentration of DPH is typically in the low micromolar range.
-
Incubation: Incubate the mixture at the desired temperature for a sufficient time (e.g., 30 minutes to 1 hour) to allow for the partitioning of DPH into the lipid bilayers.
-
Fluorescence Polarization Measurement:
-
Set the excitation wavelength of a suitable fluorometer or microplate reader to approximately 355 nm.[9]
-
Measure the fluorescence emission intensity at around 430 nm through both parallel and perpendicular polarizers.[9]
-
Calculate the fluorescence polarization (P) or anisotropy (r) using the appropriate equations.
-
Protocol for Staining Lipid Droplets in Cultured Cells
This protocol provides a general procedure for staining intracellular lipid droplets with DPH for fluorescence microscopy.
-
Cell Culture: Culture cells of interest on a suitable substrate for microscopy (e.g., glass coverslips or imaging plates).
-
Preparation of DPH Staining Solution: Prepare a working solution of DPH in a physiologically compatible buffer or cell culture medium. The final concentration typically ranges from 0.5 to 5 µM.[10] A stock solution in DMSO can be used for initial dilution.
-
Cell Staining:
-
Remove the culture medium from the cells and wash gently with a buffered saline solution (e.g., PBS).
-
Add the DPH staining solution to the cells.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes).[10]
-
-
Washing: Remove the staining solution and wash the cells multiple times with buffer to remove excess, unbound DPH.
-
Fixation (Optional): If required for the experimental design, cells can be fixed with a suitable fixative like 4% paraformaldehyde after staining.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope equipped with a filter set suitable for DAPI or DPH (Excitation: ~350 nm, Emission: ~420 nm).[2]
Visualizing Experimental Workflows
To further clarify the application of DPH, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Membrane Fluidity Measurement using DPH.
References
- 2. biotium.com [biotium.com]
- 3. scielo.br [scielo.br]
- 4. Membrane Fluidity Testing of Phospholipids [hzfoodic.com]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. gpb.sav.sk [gpb.sav.sk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. docs.aatbio.com [docs.aatbio.com]
The Hydrophobic World Through the Eyes of DPH: A Technical Guide to its Interactions and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe renowned for its sensitivity to hydrophobic environments. Its fluorescence characteristics are exquisitely dependent on the viscosity and polarity of its immediate surroundings, making it an invaluable tool in biophysical and biomedical research.[1] DPH is almost non-fluorescent in aqueous solutions, but its fluorescence quantum yield increases dramatically upon partitioning into non-polar environments such as the hydrophobic core of lipid membranes or the binding pockets of proteins.[1][2] This property, combined with the high sensitivity of its fluorescence anisotropy to rotational motion, has established DPH as a classic probe for investigating membrane fluidity, lipid-protein interactions, and the hydrophobicity of drug binding sites.[3][4][5] This technical guide provides an in-depth exploration of DPH's interactions with hydrophobic environments, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Principles of DPH as a Hydrophobic Probe
DPH's utility as a probe stems from its photophysical properties. A rod-shaped, non-polar molecule, DPH aligns itself with the acyl chains of lipids within a membrane bilayer.[5] Its fluorescence emission is strongly polarized, and the degree of depolarization is directly related to the rotational freedom of the probe. In a highly viscous or ordered environment, such as a gel-phase lipid bilayer, the rotation of DPH is restricted, resulting in high fluorescence anisotropy. Conversely, in a more fluid, liquid-crystalline phase, DPH rotates more freely, leading to a decrease in fluorescence anisotropy.[4][6] This inverse relationship between fluorescence anisotropy and membrane fluidity is the cornerstone of many DPH-based assays.[4]
The fluorescence lifetime of DPH can also provide information about its environment. While less sensitive to phase changes than anisotropy, the lifetime can be influenced by factors such as the presence of quenching molecules or binding to proteins.[7] In some cases, the fluorescence decay of DPH in membranes is complex and can be analyzed using lifetime distributions, which may reflect the heterogeneity of the lipid environment.[8][9]
Quantitative Data: DPH Fluorescence in Different Hydrophobic Environments
The following tables summarize key quantitative data on the fluorescence properties of DPH in various hydrophobic settings, extracted from the literature. This allows for a comparative analysis of how different environments affect the probe's behavior.
Table 1: Fluorescence Anisotropy of DPH in Model Lipid Systems
| Lipid Composition | Temperature (°C) | Phase | Fluorescence Anisotropy (r) | Reference(s) |
| DMPC (Dimyristoylphosphatidylcholine) | < 23 | Gel | High | [10] |
| DMPC | > 23 | Liquid Crystalline | Low | [10] |
| DPPC (Dipalmitoylphosphatidylcholine) | 25 | Gel | ~0.38 | [11][12] |
| DPPC | 50 | Liquid Crystalline | Lower | [10] |
| DOPC (Dioleoylphosphatidylcholine) | 25 | Liquid Crystalline | ~0.22 | [11] |
| DPPC/Cholesterol (25 mol%) | Varied | Liquid Ordered | Hindered Rotations | [10] |
| Mitochondria | 25 | - | ~100 mP (relative) | [13] |
| OMM (Outer Mitochondrial Membranes) | 25 | - | Higher than Mitochondria | [13] |
Table 2: Fluorescence Lifetime of DPH in Different Environments
| Environment | Temperature (°C) | Fluorescence Lifetime (τ) | Notes | Reference(s) |
| DMPC Vesicles | 37 | ~8.6 ns (monoexponential) | - | [7] |
| POPC Vesicles | 37 | ~8.2 ns (monoexponential) | - | [7] |
| Erythrocyte Membrane | Varied | ~11 ns (long component) | Insensitive to temperature | [8] |
| DOPC | - | ~0.87 ns | Calculated | [12] |
| DPPC | - | ~0.69 ns | Calculated | [12] |
| SM/Chol (2:1) | - | ~0.87 ns | Calculated | [12] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments utilizing DPH to probe hydrophobic environments.
Protocol 1: Determination of Membrane Fluidity in Liposomes using Steady-State Fluorescence Anisotropy
Objective: To measure the relative fluidity of a liposome membrane by determining the steady-state fluorescence anisotropy of DPH.
Materials:
-
Liposome suspension (e.g., prepared from DMPC, DPPC, or other lipids)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran or DMF)
-
Buffer (e.g., PBS, HEPES-buffered saline)
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes using standard methods such as extrusion or sonication. The final lipid concentration should be in the micromolar range.
-
DPH Labeling:
-
Warm the liposome suspension to a temperature above the lipid phase transition temperature.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 300:1 to 500:1. The final DPH concentration is typically in the nanomolar to low micromolar range.[14]
-
Incubate the mixture for at least 30 minutes at a temperature above the phase transition to ensure complete incorporation of the DPH into the lipid bilayers.[13][14]
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350-360 nm and the emission wavelength to 428-430 nm.[3][13][15]
-
Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
If necessary, correct for instrument-specific factors (G-factor) by measuring the intensities with the excitation polarizer oriented horizontally (I_HV and I_HH).
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
The G-factor (grating correction factor) is calculated as I_HV / I_HH.
-
Data Interpretation: A higher anisotropy value (r) indicates lower membrane fluidity (more ordered), while a lower 'r' value signifies higher fluidity (more disordered).[4][6]
Protocol 2: Monitoring Protein-Lipid Interactions
Objective: To detect the binding of a protein to a lipid membrane or the insertion of a protein into the bilayer by observing changes in DPH fluorescence anisotropy.
Procedure:
-
Prepare DPH-labeled liposomes as described in Protocol 1.
-
Obtain a baseline fluorescence anisotropy reading of the liposome suspension.
-
Add the protein of interest to the cuvette containing the DPH-labeled liposomes.
-
Continuously monitor the fluorescence anisotropy over time until a stable reading is achieved.
Data Interpretation: An increase in fluorescence anisotropy upon addition of the protein suggests that the protein is binding to or inserting into the membrane, thereby restricting the rotational motion of the DPH probe.[5] This indicates an ordering of the lipid acyl chains in the vicinity of the protein.[5]
Visualizing Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the use of DPH.
Caption: Principle of DPH fluorescence anisotropy in membranes.
Caption: Workflow for membrane fluidity measurement using DPH.
Caption: Detecting protein-lipid interactions with DPH.
Applications in Drug Development and Research
The principles and protocols described above have broad applications in both fundamental research and pharmaceutical development.
-
Characterizing Drug-Membrane Interactions: DPH-based assays can be used to determine if a drug candidate partitions into the cell membrane and how it affects membrane fluidity.[3] A drug that significantly alters membrane fluidity could have off-target effects or influence the function of membrane-embedded proteins.
-
Screening for Membrane-Active Compounds: High-throughput screening assays using DPH fluorescence anisotropy can be developed to identify compounds that modulate membrane properties.
-
Investigating Protein Folding and Aggregation: The interaction of DPH is not limited to lipids. It can also bind to hydrophobic pockets in proteins, such as serum albumin, and has been used to monitor the formation of amyloid fibrils, where an increase in fluorescence indicates the presence of hydrophobic binding sites on the fibril surface.[2][16][17]
-
Understanding Lipid Rafts and Membrane Domains: While DPH itself partitions relatively non-specifically within the hydrophobic core, its derivatives, such as TMA-DPH which anchors at the lipid-water interface, can provide information about different regions of the membrane.[18][19][20] Comparing the behavior of these probes can offer insights into the properties of distinct membrane domains.
Limitations and Considerations
While DPH is a powerful tool, it is essential to be aware of its limitations:
-
Probe-Induced Perturbations: The introduction of any extrinsic probe can potentially perturb the system it is intended to measure. While DPH is considered to have a relatively small perturbing effect, this should be a consideration, especially at high probe-to-lipid ratios.[3][21]
-
Ambiguity in Interpretation: Changes in fluorescence anisotropy can sometimes be difficult to interpret definitively. For example, a change in anisotropy could be due to a change in microviscosity, a change in the ordering of the lipid chains, or a combination of both.[10]
-
Location within the Membrane: DPH is typically located deep within the hydrophobic core of the bilayer.[21][22] Therefore, it reports on the properties of this region and may not be sensitive to changes occurring at the membrane surface. For surface-specific information, probes like TMA-DPH are more suitable.[19][20]
Conclusion
DPH remains a cornerstone fluorescent probe for the study of hydrophobic environments. Its sensitivity to the physical state of lipid bilayers and its ability to report on hydrophobic binding sites in proteins provide a versatile platform for a wide range of applications in biophysics, cell biology, and drug discovery. By understanding the principles of its fluorescence behavior and employing carefully designed experimental protocols, researchers can continue to leverage DPH to gain critical insights into the complex and dynamic nature of biological membranes and protein interactions.
References
- 1. biotium.com [biotium.com]
- 2. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpikg.mpg.de [mpikg.mpg.de]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of proteins on fluorophore lifetime heterogeneity in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oaji.net [oaji.net]
- 17. impactjournals.us [impactjournals.us]
- 18. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluorescence Anisotropy with DPH for Researchers, Scientists, and Drug Development Professionals
An Introduction to Core Principles, Experimental Protocols, and Data Interpretation
Fluorescence anisotropy is a powerful spectroscopic technique that provides quantitative insights into the rotational mobility of fluorescent molecules. By measuring the polarization of emitted light from a fluorescent probe, researchers can deduce information about the size, shape, and conformational changes of molecules, as well as the viscosity and order of their local environment. This technical guide focuses on the use of 1,6-diphenyl-1,3,5-hexatriene (DPH), a widely employed fluorescent probe, to study the fluidity of lipid membranes, a critical parameter in cellular processes and a key consideration in drug development.
Core Principles of Fluorescence Anisotropy
When a population of fluorophores is excited with plane-polarized light, only those molecules with their absorption transition dipole moments aligned with the electric vector of the light will be preferentially excited. If the fluorophore remains stationary between absorption and emission, the emitted light will also be polarized. However, if the molecule rotates during the excited-state lifetime, the polarization of the emitted light will be depolarized. The extent of this depolarization is directly related to the rotational mobility of the fluorophore.
Fluorescence anisotropy (r) is a dimensionless quantity that quantifies the degree of polarization of the emitted light. It is defined by the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
-
I∥ is the intensity of the emitted light parallel to the polarization of the excitation light.
-
I⊥ is the intensity of the emitted light perpendicular to the polarization of the excitation light.
-
G is the G-factor, an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the detection system.
The measured anisotropy is inversely proportional to the rotational freedom of the probe. A high anisotropy value indicates restricted motion, characteristic of a viscous or highly ordered environment, while a low anisotropy value signifies greater rotational freedom, indicative of a more fluid environment.
The relationship between fluorescence anisotropy, the rotational correlation time (θ) of the fluorophore, and its fluorescence lifetime (τ) is described by the Perrin equation:
r0 / r = 1 + (τ / θ)
Where:
-
r0 is the fundamental or intrinsic anisotropy of the fluorophore in the absence of rotational motion.
-
r is the measured steady-state anisotropy.
The rotational correlation time is dependent on the viscosity (η) of the medium, the volume of the rotating molecule (V), the gas constant (R), and the absolute temperature (T):
θ = ηV / RT
These relationships form the theoretical basis for using fluorescence anisotropy to probe the micro-viscosity of environments like lipid membranes.
The Fluorescent Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH)
DPH is a hydrophobic fluorescent probe that has been extensively used to study the acyl chain region of lipid bilayers.[1] Its key properties make it well-suited for this application:
-
Spectral Properties: DPH has an excitation maximum around 350 nm and an emission maximum around 430 nm.[1]
-
Environmental Sensitivity: It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic interior of a lipid membrane.[1]
-
Orientation: Within the lipid bilayer, the long axis of the DPH molecule aligns with the lipid acyl chains, making its rotational motion sensitive to the order and dynamics of the membrane core.[2]
Data Presentation: Quantitative DPH Anisotropy Values
The following tables summarize representative fluorescence anisotropy values of DPH in various lipid membrane systems, providing a reference for experimental design and data interpretation.
Table 1: Fluorescence Anisotropy of DPH in Model Lipid Vesicles
| Lipid Composition | Phase | Temperature (°C) | Fluorescence Anisotropy (r) | Reference |
| DPPC (Dipalmitoylphosphatidylcholine) | Gel | 25 | ~0.35 | [3] |
| DPPC (Dipalmitoylphosphatidylcholine) | Liquid Crystalline | 50 | ~0.15 | [3] |
| DOPC (Dioleoylphosphatidylcholine) | Liquid Crystalline | 25 | ~0.12 | [3] |
| DPPC:Cholesterol (2:1) | Liquid Ordered | 25 | ~0.30 | [3] |
Table 2: Effect of a Drug on DPH Fluorescence Anisotropy in POPC Vesicles
| Itraconazole Mole Fraction (XITZ) | Fluorescence Anisotropy (r) |
| 0.00 | 0.24 |
| 0.05 | 0.22 |
| 0.10 | 0.20 |
| 0.15 | 0.18 |
| 0.20 | 0.16 |
Data adapted from a study on the effect of the antifungal drug itraconazole on the fluidity of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) membranes.[4]
Experimental Protocols
Preparation of DPH-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) labeled with DPH.
Materials:
-
Lipid(s) of choice (e.g., DPPC, POPC, cholesterol) in chloroform
-
DPH stock solution (e.g., 1 mM in tetrahydrofuran or acetone)
-
Buffer (e.g., PBS, Tris-HCl)
-
Chloroform and methanol
-
Nitrogen gas stream
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Add the DPH stock solution to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Vacuum Desiccation: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired buffer to the lipid film and hydrate for 1-2 hours at a temperature above the phase transition temperature of the lipids. Vortex occasionally to aid in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) 10-20 times. Ensure the extrusion is performed at a temperature above the lipid phase transition temperature.
-
Annealing: Anneal the resulting LUV suspension at a temperature above the phase transition for about 1 hour before measurements.
Labeling of Cells with DPH
This protocol outlines the procedure for labeling suspended or adherent cells with DPH.
Materials:
-
Cell suspension or adherent cells in culture medium
-
DPH stock solution (e.g., 1 mM in acetone)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
DPH Working Solution: Prepare a DPH working solution by diluting the stock solution in buffer. A common method is to add the DPH stock to a vigorously vortexing buffer to create a micro-dispersion. The final DPH concentration for labeling is typically in the micromolar range.
-
Cell Preparation:
-
Suspension cells: Centrifuge the cells and resuspend them in buffer at the desired concentration.
-
Adherent cells: Wash the cells with buffer to remove the culture medium.
-
-
Labeling: Add the DPH working solution to the cell suspension or the adherent cells in the well. The final DPH concentration and incubation time will need to be optimized for the specific cell type, but a typical starting point is a 1:1 (v/v) ratio of cell suspension to DPH working solution for 5-30 minutes at 37°C.
-
Washing: After incubation, wash the cells with fresh buffer to remove any unincorporated DPH. This can be done by centrifugation for suspension cells or by gentle aspiration and addition of fresh buffer for adherent cells.
-
Resuspension/Measurement: Resuspend the labeled cells in buffer for measurement.
Fluorescence Anisotropy Measurement
Instrumentation:
-
A spectrofluorometer equipped with excitation and emission polarizers.
-
A temperature-controlled cuvette holder.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
G-Factor Determination:
-
Place a solution of the fluorophore (or a scattering solution like glycogen) in the cuvette.
-
Set the excitation polarizer to the horizontal position (90°).
-
Measure the emission intensity with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.
-
Calculate the G-factor: G = IHV / IHH .
-
-
Anisotropy Measurement:
-
Place the DPH-labeled sample in the temperature-controlled cuvette holder and allow it to equilibrate.
-
Set the excitation polarizer to the vertical position (0°).
-
Measure the emission intensity with the emission polarizer in the vertical (I∥) and horizontal (I⊥) positions.
-
Calculate the fluorescence anisotropy (r) using the formula provided in Section 1.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Fluidity Measurement
The following diagram illustrates the general workflow for measuring membrane fluidity using DPH fluorescence anisotropy.
Investigating the Role of Membrane Fluidity in T-Cell Activation
Membrane fluidity plays a crucial role in the signaling cascades that lead to T-cell activation. The clustering of T-cell receptors (TCRs) and associated signaling molecules within specialized membrane microdomains, often referred to as lipid rafts, is a critical early event. The fluidity of the surrounding membrane can influence the formation and stability of these signaling platforms. DPH fluorescence anisotropy can be employed to study how changes in membrane fluidity, potentially induced by external stimuli or drugs, affect the initial stages of T-cell activation.
The following diagram illustrates a simplified model of how membrane fluidity can modulate early T-cell receptor signaling.
In this pathway, the binding of a peptide-MHC (pMHC) complex on an antigen-presenting cell to the T-cell receptor (TCR) initiates a signaling cascade.[5] This involves the recruitment and activation of kinases like Lck and ZAP-70, and the phosphorylation of adaptor proteins such as LAT, which nucleates a larger signaling complex.[5] The fluidity of the plasma membrane, which can be quantified using DPH fluorescence anisotropy, is thought to influence the efficiency of these interactions by affecting the ability of these proteins to diffuse and cluster within lipid rafts.[5] A decrease in membrane fluidity (higher anisotropy) might hinder the formation of these signaling microclusters, thereby dampening the downstream signaling events, including the activation of PLCγ1 and subsequent calcium release and PKC activation.
Conclusion
Fluorescence anisotropy using the DPH probe is a versatile and robust technique for quantifying the fluidity of the hydrophobic core of lipid membranes. For researchers in basic science and drug development, this method provides a valuable tool to investigate membrane properties, study the effects of drugs on membrane dynamics, and explore the role of membrane fluidity in complex cellular processes such as signal transduction. By understanding the core principles, adhering to detailed experimental protocols, and correctly interpreting the quantitative data, scientists can effectively leverage this technique to advance their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpikg.mpg.de [mpikg.mpg.de]
- 5. Frontiers | Membrane Rafts in T Cell Activation: A Spotlight on CD28 Costimulation [frontiersin.org]
Methodological & Application
Measuring Membrane Fluidity Using DPH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. The fluidity of a biological membrane is primarily determined by its lipid composition, temperature, and the presence of membrane-active agents such as cholesterol and certain drugs.[1] An imbalance in membrane fluidity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2]
1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe widely employed to assess membrane fluidity.[3][4][5] Due to its structural properties, DPH preferentially partitions into the hydrophobic core of the lipid bilayer.[5][6] The extent of its rotational motion within the membrane is restricted by the packing of the lipid acyl chains. This rotational mobility can be quantified by measuring the fluorescence polarization or anisotropy of the probe. In a more fluid, disordered membrane, DPH rotates more freely, leading to lower fluorescence polarization/anisotropy. Conversely, in a more rigid, ordered membrane, its rotation is more constrained, resulting in higher fluorescence polarization/anisotropy.[4][5][7] Therefore, fluorescence polarization/anisotropy of DPH is inversely proportional to membrane fluidity.[3][4]
This document provides detailed protocols for measuring membrane fluidity in various sample types using DPH, along with application notes to aid in experimental design and data interpretation.
Principle of the DPH Assay
The measurement of membrane fluidity using DPH is based on the principle of fluorescence polarization. When DPH is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is dependent on the rotational mobility of the DPH molecule during the lifetime of its excited state.
-
High Fluidity (Disordered State): In a fluid membrane, DPH molecules undergo rapid rotational diffusion. This extensive motion depolarizes the emitted fluorescence, resulting in a low fluorescence polarization value.
-
Low Fluidity (Ordered State): In a viscous or rigid membrane, the rotational motion of DPH is restricted. The emitted fluorescence remains largely polarized, leading to a high fluorescence polarization value.
The relationship between DPH's rotational freedom and the resulting fluorescence signal provides a sensitive measure of the micro-viscosity of the membrane's hydrophobic core.
Figure 1. Relationship between membrane fluidity and DPH fluorescence anisotropy.
Experimental Protocols
The following protocols provide a general framework for measuring membrane fluidity using DPH in liposomes and cell suspensions. It is recommended to optimize probe concentration, incubation time, and temperature for each specific experimental system.
Materials and Reagents
-
DPH (1,6-diphenyl-1,3,5-hexatriene): Prepare a stock solution of 1-2 mM in a suitable organic solvent like tetrahydrofuran (THF) or ethanol. Store protected from light at -20°C.
-
TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene): A cationic derivative of DPH that anchors at the lipid-water interface, probing the fluidity of the outer membrane leaflet.[6] Prepare a stock solution of 1 mM in ethanol or a buffer.
-
Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4.
-
Samples: Liposome suspensions, isolated mitochondria, or cell suspensions.
-
Instrumentation: A spectrofluorometer or microplate reader equipped with polarizers for both excitation and emission channels.
Protocol 1: DPH Labeling of Liposomes or Isolated Mitochondria
-
Sample Preparation: Prepare liposomes or isolated mitochondria at a desired concentration (e.g., 0.1-0.5 mg/mL lipid or protein concentration).
-
DPH Working Solution: Dilute the DPH stock solution in buffer to a working concentration that is 100-1000 times the final desired concentration. For example, to achieve a final concentration of 1 µM DPH in the sample, prepare a 100 µM working solution.
-
Labeling: Add the DPH working solution to the liposome or mitochondrial suspension to achieve a final probe concentration typically in the range of 1-10 µM. The final solvent concentration should be kept low (e.g., < 0.5%) to avoid affecting membrane integrity.
-
Incubation: Incubate the mixture for 30-60 minutes at the desired temperature (e.g., 25°C, 37°C) in the dark to allow for the partitioning of DPH into the membranes.[7]
-
Measurement: Transfer the labeled sample to a quartz cuvette or a microplate for fluorescence measurement.
Protocol 2: DPH Labeling of Live Cells
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or serum-free medium) at a density of approximately 1 x 10^6 cells/mL.
-
DPH Working Solution: Prepare a fresh working solution of DPH in buffer or serum-free medium.
-
Labeling: Add the DPH working solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing (Optional but Recommended): Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in fresh buffer to remove unincorporated DPH.
-
Measurement: Transfer the labeled cell suspension to a suitable container for fluorescence measurement.
Fluorescence Anisotropy Measurement
-
Instrument Setup:
-
Data Acquisition: Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
G-Factor Correction: The G-factor (Grating factor) corrects for the differential transmission of vertically and horizontally polarized light by the instrument's optics. It is determined by measuring the fluorescence intensities with the excitation polarizer in the horizontal position and the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions.
-
G = I_HV / I_HH
-
-
Calculation of Fluorescence Anisotropy (r):
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Calculation of Fluorescence Polarization (P):
-
P = (I_VV - G * I_VH) / (I_VV + G * I_VH)
-
Membrane fluidity can be expressed as 1/P.[8]
-
Note: Higher values of 'r' or 'P' indicate lower membrane fluidity.[9]
Figure 2. Experimental workflow for measuring membrane fluidity using DPH.
Data Presentation and Interpretation
Quantitative data from DPH fluorescence anisotropy experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
| Membrane System | Condition | Temperature (°C) | Fluorescence Anisotropy (r) (Arbitrary Units) | Interpretation |
| DPPC Liposomes | Gel Phase | 25 | ~0.35 | Low Fluidity |
| DPPC Liposomes | Liquid Crystalline Phase | 45 | ~0.15 | High Fluidity |
| Cell Membranes | Control | 37 | ~0.28 | Baseline Fluidity |
| Cell Membranes | Cholesterol Depletion | 37 | ~0.22 | Increased Fluidity |
| Cell Membranes | Enriched with Saturated Fatty Acids | 37 | ~0.32 | Decreased Fluidity |
Note: The actual anisotropy values can vary depending on the specific lipid composition, cell type, and instrument settings. The values presented are for illustrative purposes.
Application Notes
Choosing the Right Probe: DPH vs. TMA-DPH
-
DPH: Being highly hydrophobic, DPH partitions into the deep hydrophobic core of the membrane. It provides a measure of the bulk fluidity of the membrane interior.[5][6]
-
TMA-DPH: This derivative possesses a charged trimethylammonium group that anchors it to the polar headgroup region of the phospholipids at the membrane-water interface.[6][9] Consequently, TMA-DPH is useful for specifically probing the fluidity of the outer leaflet of the plasma membrane in intact cells and for studying surface-specific fluidity changes.[6][10][11]
Applications in Research and Drug Development
-
Characterizing Lipid Vesicles: The DPH assay is widely used to characterize the physical properties of liposomes and other model membrane systems, including the effects of lipid composition and the incorporation of membrane proteins or peptides.
-
Studying Temperature-Dependent Phase Transitions: By measuring DPH anisotropy as a function of temperature, it is possible to determine the phase transition temperature of lipid bilayers.[7]
-
Screening for Membrane-Active Compounds: This assay can be adapted for high-throughput screening to identify drugs or small molecules that alter membrane fluidity.[7] Such compounds may have therapeutic potential or off-target effects related to membrane disruption.
-
Investigating Cellular Responses: Changes in membrane fluidity are associated with various cellular processes and disease states. The DPH assay can be used to study the effects of external stimuli, signaling events, or pathological conditions on the physical state of cellular membranes.
Limitations and Considerations
-
Probe Localization: While DPH is an excellent probe for the hydrophobic core, its exact location and orientation can be influenced by the local membrane environment, which may complicate data interpretation in complex biological membranes.[12][13]
-
Averaged Signal: In cellular systems, the fluorescence signal from DPH represents an average of all membranes within the cell, unless specific membrane fractions are isolated. TMA-DPH can help to mitigate this by primarily labeling the plasma membrane.
-
Light Scattering: In turbid samples like cell suspensions, light scattering can interfere with fluorescence polarization measurements. It is important to use appropriate controls and instrument settings to minimize this artifact.
-
Environmental Sensitivity: The fluorescence properties of DPH are sensitive to its environment. It is largely non-fluorescent in aqueous solutions but becomes highly fluorescent upon binding to the hydrophobic region of the membrane.[7] This property is advantageous for minimizing background from unbound probe.
Conclusion
The use of DPH and its derivatives for measuring membrane fluidity through fluorescence polarization/anisotropy is a robust and widely accessible technique. It provides valuable insights into the biophysical state of biological and model membranes. By following the detailed protocols and considering the application-specific notes provided, researchers can effectively employ this method to investigate the role of membrane fluidity in a variety of biological and pharmacological contexts.
References
- 1. Membrane Fluidity Testing of Phospholipids [hzfoodic.com]
- 2. mdpi.com [mdpi.com]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. 3.4. Membrane Fluidity [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mpikg.mpg.de [mpikg.mpg.de]
- 13. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes: 1,6-Diphenylhexatriene for Lipid Droplet Imaging
References
- 1. High-content imaging of neutral lipid droplets with this compound. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. High-content imaging of neutral lipid droplets with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Membrane Phase on the Optical Properties of DPH | MDPI [mdpi.com]
- 12. Short-lived fluorescence component of DPH reports on lipid--water interface of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mpikg.mpg.de [mpikg.mpg.de]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Properties of a phosphatidylcholine derivative of diphenyl hexatriene (DPH-PC) in lymphocyte membranes. A comparison with DPH and the cationic derivative TMA-DPH using static and dynamic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 20. scispace.com [scispace.com]
- 21. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Determining Critical Micelle Concentration (CMC) Using the Fluorescent Probe 1,6-Diphenyl-1,3,5-hexatriene (DPH)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants and amphiphilic molecules, representing the concentration at which individual molecules (monomers) begin to self-assemble into thermodynamically stable aggregates known as micelles. Accurate determination of the CMC is crucial in various fields, including drug delivery, formulation science, and membrane protein biochemistry, as micelle formation governs properties such as solubilization, detergency, and biological activity.
This application note details a sensitive and reliable fluorescence-based method for determining the CMC of a wide range of surfactants—including anionic, cationic, zwitterionic, and non-ionic varieties—using the hydrophobic fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH is virtually non-fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield when partitioned into the hydrophobic core of micelles.[1][2] This change in fluorescence intensity provides a clear and measurable signal for the onset of micellization.
Principle of the Method
The DPH method for CMC determination is based on the differential fluorescence of the probe in polar versus non-polar environments. Below the CMC, surfactant molecules exist predominantly as monomers in the aqueous solution, and the fluorescence of DPH is low. As the surfactant concentration increases and reaches the CMC, micelles form, creating a hydrophobic microenvironment. DPH molecules preferentially partition into this non-polar core, leading to a sharp increase in their fluorescence intensity.[3] By plotting the fluorescence intensity of DPH as a function of surfactant concentration, the CMC can be determined from the inflection point of the resulting curve, typically calculated as the intersection of two linear fits of the pre-micellar and post-micellar regions.[3]
An alternative approach involves measuring the fluorescence anisotropy (or depolarization) of DPH.[4] In the pre-micellar region, the rotational motion of DPH is relatively unrestricted, resulting in lower anisotropy. Upon incorporation into the more viscous environment of the micelle core, the rotational motion of DPH is hindered, leading to an increase in fluorescence anisotropy. The CMC is determined from the break in the plot of anisotropy versus surfactant concentration.
Experimental Protocols
Method 1: Fluorescence Intensity Measurement
This protocol is adapted from established methods for determining the CMC of various detergents.[3]
1. Materials and Reagents:
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF), spectroscopic grade
-
Surfactant of interest (e.g., SDS, CTAB, Triton X-100, CHAPS)
-
Aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)
-
High-purity water
-
Glass test tubes or quartz cuvettes
2. Equipment:
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Vortex mixer
3. Stock Solution Preparation:
-
DPH Stock Solution (10 mM): Dissolve the appropriate amount of DPH in THF to prepare a 10 mM stock solution. Store protected from light.
4. Experimental Procedure:
-
Prepare a series of dilutions of the surfactant in the desired aqueous buffer. The concentration range should span well below and above the expected CMC.
-
To a set of glass test tubes, add the varying amounts of the surfactant solutions to a final volume of 2 ml.
-
To each tube, add 1 µl of the 10 mM DPH stock solution in THF.[3] This results in a final DPH concentration of 5 µM.
-
Vortex each tube gently to ensure thorough mixing.
-
Incubate the tubes for 30 minutes in the dark at room temperature to allow for equilibration and partitioning of DPH into any micelles formed.[3]
-
Transfer the samples to a 1-cm path length quartz cuvette for fluorescence measurement.
-
Set the fluorescence spectrophotometer to the following parameters:
-
Measure the fluorescence intensity for each surfactant concentration. To minimize photoisomerization of DPH, keep the samples in the dark within the fluorometer for 30 seconds before opening the excitation shutter.[3]
5. Data Analysis:
-
Plot the fluorescence intensity as a function of the surfactant concentration.
-
The resulting plot will typically show two distinct linear regions: a region of low, relatively constant fluorescence at low surfactant concentrations (pre-micellar region) and a region of rapidly increasing fluorescence at higher concentrations (post-micellar region).
-
Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.
-
The CMC is determined as the concentration at the intersection of these two lines.[3]
Method 2: Fluorescence Depolarization Measurement
This method offers an alternative approach that can be less susceptible to inner filter effects and light scattering.[4]
1. Materials and Reagents:
-
Same as for the fluorescence intensity method.
2. Equipment:
-
Fluorescence spectrophotometer equipped with polarizers for anisotropy measurements.
-
Other equipment is the same as for the fluorescence intensity method.
3. Experimental Procedure:
-
Sample preparation is identical to the fluorescence intensity method.
-
Set up the fluorescence spectrophotometer for anisotropy measurements at the same excitation (358 nm) and emission (430 nm) wavelengths.
-
Measure the steady-state fluorescence anisotropy for each surfactant concentration.
4. Data Analysis:
-
Plot the fluorescence anisotropy as a function of the surfactant concentration.
-
The plot will typically show a region of decreasing or constant anisotropy below the CMC, followed by a leveling off or change in slope above the CMC.[4]
-
The CMC is determined from the break point in the curve.
Data Presentation
The following table summarizes the Critical Micelle Concentrations (CMC) for a variety of surfactants determined using the DPH fluorescence intensity method, with a comparison to literature values obtained by other methods.
| Surfactant | Type | CMC (mM) Determined by DPH Method | CMC (mM) Literature Value |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.1 | 8.2 |
| Sodium Cholate | Anionic | 13-15 | 13-15 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 | 0.92 |
| Triton X-100 | Uncharged | 0.24 | 0.2-0.9 |
| Octyl Glucoside | Uncharged | 22 | 20-25 |
| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) | Zwitterionic | 8 | 8 |
Data adapted from London and Feigenson (1984).[3]
Visualizations
Experimental Workflow for CMC Determination using DPH Fluorescence Intensity
Caption: Workflow for CMC determination using DPH.
Principle of DPH Fluorescence in the Presence of Micelles
Caption: DPH fluorescence principle for CMC detection.
References
Time-Resolved Fluorescence Anisotropy of DPH: A Detailed Application Note and Protocol for Probing Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the theory and practice of time-resolved fluorescence anisotropy (TRFA) utilizing the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH is a widely used hydrophobic probe that intercalates into the acyl chain region of lipid bilayers, making it an excellent tool for investigating membrane fluidity, lipid order, and the dynamics of biological and model membranes. This document outlines the fundamental principles of TRFA, detailed experimental protocols for sample preparation and data acquisition, and a guide to data analysis. Quantitative data from literature is summarized in structured tables for easy reference, and key experimental workflows are visualized using diagrams. This guide is intended for researchers in cell biology, biophysics, and pharmacology who are interested in characterizing membrane properties and their modulation by therapeutic agents or other molecules.
Introduction
The fluidity of cellular membranes is a critical parameter that influences a vast array of biological processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in drug development and biomedical research.[1][2][3] Time-resolved fluorescence anisotropy (TRFA) is a powerful technique that provides insights into the rotational dynamics of fluorescent probes embedded within membranes, thereby offering a quantitative measure of membrane fluidity.[4][5]
DPH is a fluorescent probe ideally suited for these measurements due to its spectral properties and its localization within the hydrophobic core of the lipid bilayer.[1][3][6] Its fluorescence anisotropy decay is highly sensitive to the rotational motion of the probe, which is in turn governed by the viscosity and order of its immediate environment.[6][7] By measuring the time-dependent decay of DPH's fluorescence anisotropy, one can extract valuable information about the microenvironment of the membrane, including rotational correlation times and lipid order parameters.[4][5]
Principles of Time-Resolved Fluorescence Anisotropy
When a population of fluorescent molecules is excited with vertically polarized light, only those molecules with their absorption dipole moment oriented parallel to the polarization plane of the light will be preferentially excited. This creates an anisotropic distribution of excited-state molecules. If the molecules are rotationally immobile, the emitted fluorescence will also be polarized. However, if the molecules rotate during the fluorescence lifetime, the polarization of the emitted light will be randomized to some extent.
The fluorescence anisotropy, r(t), is a measure of this depolarization and is defined as:
r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t))
where:
-
I||(t) is the time-dependent fluorescence intensity measured parallel to the excitation polarization.
-
I⊥(t) is the time-dependent fluorescence intensity measured perpendicular to the excitation polarization.
-
G is the G-factor, an instrument correction factor that accounts for the differential sensitivity of the detection system to vertically and horizontally polarized light.
The decay of anisotropy over time provides information about the size, shape, and rotational mobility of the fluorophore. In a lipid bilayer, the rotational motion of DPH is often hindered and anisotropic. The anisotropy decay can be analyzed using various models, from simple multi-exponential decays to more complex models like the "hindered rotator" model, which accounts for restricted motion within an ordering potential.[5][8]
Key parameters obtained from TRFA analysis of DPH include:
-
Initial Anisotropy (r0): The anisotropy at time t=0, which is related to the angle between the absorption and emission transition moments of the fluorophore. For DPH, the theoretical maximum is 0.4.
-
Rotational Correlation Time (θ or τc): A measure of the time it takes for the probe to rotate through a certain angle. Shorter correlation times indicate faster rotational motion and higher membrane fluidity.[6]
-
Residual Anisotropy (r∞) or Order Parameter (S): The anisotropy at infinite time, which reflects the degree of restriction of the probe's rotation. A non-zero r∞ indicates that the probe's motion is hindered, providing a measure of the static ordering of the lipid acyl chains.[8][9]
Applications in Research and Drug Development
-
Characterization of Lipid Phases: DPH anisotropy is sensitive to the different phases of lipid bilayers, such as the gel, liquid-ordered (Lo), and liquid-disordered (Ld) phases.[10]
-
Investigating the Effects of Cholesterol: Cholesterol is a key regulator of membrane fluidity. TRFA with DPH can be used to quantify the ordering effect of cholesterol on lipid bilayers.[9]
-
Drug-Membrane Interactions: Many drugs exert their effects by interacting with and altering the properties of cell membranes. TRFA can be employed to screen and characterize how drug candidates modulate membrane fluidity.
-
Studying the Influence of Proteins on Membrane Dynamics: The presence of membrane proteins can alter the local lipid environment. DPH can be used to probe these changes in fluidity and order.
-
Evaluation of Liposomal Drug Delivery Systems: The fluidity of liposomal membranes can impact drug loading, stability, and release. TRFA is a valuable tool for characterizing these drug delivery vehicles.[1][2][3]
Experimental Protocols
Materials and Reagents
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Lipids (e.g., DMPC, DPPC, DOPC, Cholesterol)
-
Organic solvent (e.g., chloroform, methanol)
-
Buffer (e.g., PBS, Tris-HCl)
-
Small unilamellar vesicle (SUV) preparation equipment (e.g., sonicator or extruder)
Sample Preparation: DPH-Labeled Liposomes
-
Lipid Film Preparation:
-
Dissolve the desired lipids and DPH in an organic solvent (e.g., chloroform). A typical molar ratio of lipid to DPH is 200:1 to 500:1.
-
Evaporate the solvent under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
To prepare small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear. Alternatively, subject the MLVs to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[5]
-
-
Final Sample Preparation:
-
Dilute the DPH-labeled liposome suspension in the buffer to the desired final lipid concentration for the measurement. Ensure the final absorbance of the sample at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Instrumentation and Data Acquisition
Time-resolved fluorescence anisotropy measurements can be performed using two main techniques: Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain Fluorometry.
Typical Instrument Settings for DPH:
| Parameter | Setting |
| Excitation Wavelength | 350 - 360 nm[11][12] |
| Emission Wavelength | 428 - 450 nm[11][12] |
| Excitation/Emission Slits | Typically 2-5 nm |
| Polarizers | Excitation polarizer set to vertical (0°). Emission polarizer alternates between vertical (0°) and horizontal (90°). |
| Temperature Control | A thermostatted cuvette holder is essential to control the sample temperature accurately. |
Data Acquisition Protocol (TCSPC):
-
Instrument Response Function (IRF): Measure the IRF using a light scattering solution (e.g., Ludox or a dilute non-fluorescent suspension) at the excitation wavelength.
-
G-Factor Determination: The G-factor can be determined by tail-matching the parallel and perpendicular decays or by measuring the steady-state intensities with the excitation polarizer oriented horizontally.
-
Data Collection: Collect the time-resolved fluorescence decay curves for the parallel (I||(t)) and perpendicular (I⊥(t)) components of the emission. Collect photons until sufficient counts are accumulated in the peak channel to ensure good statistical accuracy.
Data Analysis
The analysis of TRFA data involves fitting the experimental anisotropy decay to a suitable model.
Common Anisotropy Decay Models:
-
Multi-exponential decay: r(t) = r0 Σ βi exp(-t/θi) This model is often used to describe complex rotational motions.
-
Hindered Rotator Model: r(t) = (r0 - r∞) exp(-t/θ) + r∞ This model is particularly useful for describing the motion of probes in ordered environments like lipid bilayers, where rotation is restricted.
The choice of model depends on the complexity of the system being studied. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
Quantitative Data Summary
The following tables summarize typical fluorescence lifetime and anisotropy decay parameters for DPH in various model membrane systems. These values can serve as a reference for researchers.
Table 1: Fluorescence Lifetime of DPH in Different Lipid Bilayers
| Lipid Composition | Temperature (°C) | Fluorescence Lifetime (ns) |
| DOPC | 20 | ~6.2 - 7.2[13] |
| DPPC (gel phase) | 25 | ~7.0 - 10.5[1] |
| DPPC (liquid phase) | 50 | ~6.0 - 8.0 |
| DMPC (gel phase) | 15 | ~10.6[14] |
| DMPC (liquid phase) | 30 | ~8.8[14] |
| POPC | 23 | Varies with cholesterol[9] |
Table 2: Rotational Correlation Times and Order Parameters of DPH
| Lipid Composition | Temperature (°C) | Rotational Correlation Time (ns) | Order Parameter (S) or r∞ |
| DPPC vesicles | - | Two correlation times observed[5] | Hindered rotation[5] |
| DMPC vesicles | < Tc | - | Highly hindered (r∞ ≈ 0.33)[8][14] |
| DMPC vesicles | > Tc | - | Unhindered[8] |
| Mineral Oil | 4 | Two correlation times (e.g., ~2 and 12 ns for perylene)[5] | Isotropic rotator[5] |
| POPC/Cholesterol | 23 | Varies with cholesterol mole fraction[9] | Varies with cholesterol mole fraction[9] |
Conclusion
Time-resolved fluorescence anisotropy of DPH is a robust and informative technique for characterizing the dynamic properties of lipid membranes. By providing quantitative data on membrane fluidity and order, this method is invaluable for basic research into membrane biology and for the development of drugs that target or interact with cellular membranes. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement and interpret TRFA experiments with DPH.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. jasco-global.com [jasco-global.com]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence dynamics of diphenyl-1,3,5-hexatriene-labeled phospholipids in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of cholesterol and oxysterols on phospholipid bilayer microheterogeneity: a study of fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling Membrane Dynamics: A Guide to Steady-State and Time-Resolved DPH Measurements
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and implementing steady-state and time-resolved fluorescence measurements using the lipophilic probe 1,6-diphenyl-1,3,5-hexatriene (DPH). These techniques are powerful tools for characterizing the biophysical properties of lipid membranes, offering critical insights into membrane fluidity, order, and the effects of membrane-active drugs.
Introduction: Two Perspectives on Membrane Fluidity
DPH is a fluorescent probe that preferentially partitions into the hydrophobic core of lipid bilayers. Its fluorescence properties, particularly its anisotropy, are highly sensitive to the rotational mobility of the probe, which in turn reflects the fluidity and order of the surrounding lipid environment. Two primary fluorescence anisotropy techniques are employed to study these properties: steady-state and time-resolved measurements.
Steady-State Fluorescence Anisotropy provides a time-averaged measure of the rotational freedom of DPH within the membrane. It is a robust and relatively simple technique for assessing overall changes in membrane fluidity. A higher steady-state anisotropy value generally corresponds to a more ordered or less fluid membrane environment.
Time-Resolved Fluorescence Anisotropy , in contrast, monitors the decay of the fluorescence anisotropy over nanoseconds following pulsed excitation. This technique provides a more detailed picture of the probe's rotational dynamics, allowing for the quantification of parameters such as the rotational correlation time and the lipid order parameter. This offers deeper insights into the nature and extent of molecular motion within the membrane.
Comparative Analysis: Steady-State vs. Time-Resolved Data
The choice between steady-state and time-resolved measurements depends on the specific research question. Steady-state measurements are excellent for high-throughput screening and for detecting overall changes in membrane fluidity, for instance, in response to drug candidates. Time-resolved measurements provide a more mechanistic understanding of how these changes occur.
Below is a summary of typical quantitative data obtained from both techniques for various model lipid systems.
| Lipid System | Measurement Type | Parameter | Value | Reference |
| DMPC Vesicles (25°C) | Steady-State | Anisotropy (r) | ~0.3 | [1] |
| Time-Resolved | Order Parameter (S) | ~0.8-0.9 | [2] | |
| Rotational Correlation Time (τr) | > 10 ns (hindered) | [1] | ||
| DPPC Vesicles (25°C - Gel Phase) | Steady-State | Anisotropy (r) | ~0.35 | [1] |
| Time-Resolved | Order Parameter (S) | ~0.9 | [2] | |
| Rotational Correlation Time (τr) | Very long (highly hindered) | [1] | ||
| DPPC Vesicles (50°C - Liquid Crystalline Phase) | Steady-State | Anisotropy (r) | ~0.1-0.15 | [1] |
| Time-Resolved | Order Parameter (S) | ~0.5-0.6 | [2] | |
| Rotational Correlation Time (τr) | ~1-2 ns | [1] | ||
| POPC Vesicles (23°C) | Steady-State | Anisotropy (r) | ~0.18 | [2] |
| Time-Resolved | Order Parameter (S) | ~0.76 | [2] | |
| Rotational Correlation Time (τr) | ~2.3 x 10^7 s⁻¹ (diffusion constant) | [2] | ||
| POPC/Cholesterol (36 mol%) | Steady-State | Anisotropy (r) | ~0.31 | [2] |
| Time-Resolved | Order Parameter (S) | ~0.88 | [2] | |
| Rotational Correlation Time (τr) | ~1.9 x 10^7 s⁻¹ (diffusion constant) | [2] |
Experimental Protocols
Materials and Reagents
-
Lipids: High-purity synthetic lipids (e.g., DMPC, DPPC, POPC, Cholesterol) from a reputable supplier.
-
Fluorescent Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH). Prepare a stock solution (e.g., 2 mM) in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Buffer: Aqueous buffer appropriate for the lipid system (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).
-
Organic Solvents: Chloroform and methanol for lipid stock solution preparation.
Preparation of Liposomes
A common method for preparing large unilamellar vesicles (LUVs) is through extrusion.
-
Lipid Film Formation: Dissolve the desired lipids in chloroform/methanol. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.
Labeling of Liposomes with DPH
-
To the prepared liposome suspension, add the DPH stock solution to achieve a final lipid-to-probe molar ratio typically ranging from 200:1 to 500:1.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for at least 30-60 minutes to ensure complete incorporation of the probe into the lipid bilayers.
Protocol for Steady-State DPH Fluorescence Anisotropy Measurement
This protocol is suitable for a standard spectrofluorometer equipped with polarizers.
-
Instrument Setup:
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[3]
-
Use appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Equilibrate the sample holder to the desired temperature.
-
-
Measurement:
-
Place the DPH-labeled liposome suspension in a cuvette.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
-
Calculation of Anisotropy (r): The steady-state anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrumental correction factor, calculated as G = I_HV / I_HH.[4]
Protocol for Time-Resolved DPH Fluorescence Anisotropy Measurement
This protocol requires a specialized time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) instrument.
-
Instrument Setup:
-
Use a pulsed light source for excitation at ~360 nm (e.g., a pulsed laser diode or a picosecond laser).[5]
-
Set the emission wavelength to ~430 nm.
-
Use polarizers in the excitation and emission paths.
-
Calibrate the instrument to obtain the instrument response function (IRF) using a scattering solution.
-
-
Data Acquisition:
-
Acquire the time-resolved fluorescence decay curves for the vertically (I_VV(t)) and horizontally (I_VH(t)) polarized emission components following vertically polarized excitation.
-
The "magic angle" (54.7°) orientation of the emission polarizer relative to the excitation polarizer is used to measure the total fluorescence intensity decay, I(t).[5]
-
-
Data Analysis:
-
The time-resolved anisotropy, r(t), is calculated as: r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t))
-
The anisotropy decay curve, r(t), is then fitted to a model to extract dynamic parameters. A common model is the hindered rotor model: r(t) = (r₀ - r∞) * exp(-t/τr) + r∞ where:
-
r₀ is the initial anisotropy.
-
r∞ is the residual anisotropy at infinite time, which is related to the order parameter.
-
τr is the rotational correlation time.[1]
-
-
The order parameter (S) can be calculated from r∞ and r₀ using the relation: S² = r∞ / r₀.
-
Applications in Drug Development
DPH fluorescence anisotropy measurements are valuable in various stages of drug development for assessing the interaction of drug candidates with lipid membranes.
-
Screening for Membrane-Active Compounds: Steady-state anisotropy can be used in a high-throughput format to screen compound libraries for their ability to alter membrane fluidity. A significant change in anisotropy upon addition of a compound indicates a drug-membrane interaction.
-
Mechanism of Action Studies: For compounds identified as membrane-active, time-resolved anisotropy can elucidate the mechanism of interaction. For example, a drug that increases the order parameter (S) may be rigidifying the membrane, while a drug that decreases the rotational correlation time (τr) may be increasing its fluidity.[6][7]
-
Toxicity and Off-Target Effects: Changes in the fluidity of cell membranes can be an indicator of cytotoxicity. DPH-based assays can be used to assess the potential for drug candidates to disrupt membrane integrity.
-
Formulation Development: The interaction of drugs with lipid-based drug delivery systems, such as liposomes, can be characterized using these techniques to optimize drug loading and release properties.
References
- 1. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. iss.com [iss.com]
- 6. DSpace [helda.helsinki.fi]
- 7. mpikg.mpg.de [mpikg.mpg.de]
Application Notes and Protocols for Flow Cytometry Analysis of Membrane Fluidity with DPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluidity of the cell membrane is a critical biophysical parameter that governs a multitude of cellular processes, including signal transduction, cellular transport, and cell-cell interactions. Alterations in membrane fluidity have been implicated in various pathological conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders, making it a key area of investigation in biomedical research and a potential target for therapeutic intervention.[1]
This application note provides a detailed protocol for the quantitative analysis of membrane fluidity in living cells using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) in conjunction with flow cytometry. DPH is a hydrophobic molecule that intercalates into the lipid bilayer of the cell membrane. Its fluorescence properties are highly sensitive to the motional freedom within the hydrocarbon core of the membrane. By measuring the fluorescence polarization or anisotropy of DPH, one can derive a quantitative measure of membrane fluidity.[2][3]
Principle of the Method
The assessment of membrane fluidity using DPH is based on the principle of fluorescence polarization. When DPH is excited with polarized light, it will emit fluorescent light. The degree of polarization of the emitted light is dependent on the rotational mobility of the DPH molecule within the membrane during the fluorescence lifetime.
-
In a highly fluid (less viscous) membrane , DPH molecules can rotate freely, leading to a significant depolarization of the emitted light.
-
In a more rigid (more viscous) membrane , the rotation of DPH is restricted, and the emitted light remains highly polarized.
The relationship between DPH's fluorescence characteristics and membrane fluidity is inverse; a higher degree of fluorescence anisotropy corresponds to lower membrane fluidity.[2][3] Flow cytometry allows for the rapid and high-throughput analysis of these fluorescence polarization changes on a single-cell basis.
For specific analysis of the plasma membrane in intact, living cells, the cationic derivative of DPH, trimethylammonium diphenylhexatriene (TMA-DPH), is often recommended.[4] Unlike DPH, which can be internalized by cells over time, TMA-DPH possesses a charged moiety that anchors it to the cell surface, ensuring its localization to the plasma membrane.[4][5]
Several factors can influence the fluidity of the cell membrane:
-
Temperature : Higher temperatures increase kinetic energy, leading to greater movement of phospholipids and thus increased fluidity.[6] Conversely, lower temperatures decrease fluidity.[6][7]
-
Cholesterol : Cholesterol acts as a bidirectional regulator of membrane fluidity.[6][8][9] At high temperatures, it restrains phospholipid movement, decreasing fluidity. At low temperatures, it prevents tight packing of phospholipids, thereby increasing fluidity.[8][9]
-
Fatty Acid Composition : Membranes rich in unsaturated fatty acids, which have kinks in their hydrocarbon tails, are more fluid because the kinks prevent tight packing.[8][10] Saturated fatty acids have straight tails and can pack tightly, resulting in a more rigid membrane.[10]
-
Proteins and Lipids : The presence and type of integral and peripheral proteins and various lipid species can also impact the stability and fluidity of the membrane.[6]
Experimental Workflow
The following diagram outlines the general workflow for analyzing membrane fluidity using DPH and flow cytometry.
Caption: A flowchart illustrating the key steps in the analysis of membrane fluidity using DPH and flow cytometry.
Detailed Experimental Protocols
Reagent Preparation
-
DPH Stock Solution (2 mM in Tetrahydrofuran - THF) :
-
Dissolve 1,6-diphenyl-1,3,5-hexatriene (DPH) in anhydrous THF to a final concentration of 2 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Caution : THF is volatile and flammable. Handle in a chemical fume hood.
-
-
DPH Working Solution (e.g., 2 µM in PBS) :
-
Immediately before use, dilute the 2 mM DPH stock solution 1:1000 in a suitable buffer such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).
-
Vortex vigorously for at least 1 minute to disperse the hydrophobic DPH in the aqueous buffer. The final concentration may need to be optimized depending on the cell type.
-
Cell Staining Protocol for Suspension Cells
-
Cell Preparation :
-
Culture cells to the desired density. Ensure cells are in the logarithmic growth phase and have high viability.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
DPH Labeling :
-
Add the DPH working solution to the cell suspension at a 1:1 (v/v) ratio to achieve a final DPH concentration of 1 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing :
-
After incubation, centrifuge the cells at 300 x g for 5 minutes to pellet the cells.
-
Discard the supernatant containing unincorporated DPH.
-
Wash the cell pellet twice with cold PBS to remove any residual DPH from the medium.
-
-
Resuspension :
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA). Keep cells on ice and protected from light until analysis.
-
Cell Staining Protocol for Adherent Cells
-
Cell Preparation :
-
Culture adherent cells in appropriate tissue culture plates or flasks until they reach the desired confluency.
-
-
DPH Labeling :
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the DPH working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Detachment and Washing :
-
After incubation, aspirate the DPH solution and wash the cells twice with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to minimize membrane alterations.
-
Transfer the detached cells to a tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once more with cold PBS.
-
-
Resuspension :
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis. Keep cells on ice and protected from light.
-
Flow Cytometry Analysis
-
Instrument Setup :
-
Use a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).
-
Set up two fluorescence detectors to measure the emitted light parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light. Use a bandpass filter around 430 nm for emission detection.[11]
-
Calibrate the instrument using unstained cells to set the baseline fluorescence and to adjust forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest.
-
-
Data Acquisition :
-
Acquire data for the parallel and perpendicular fluorescence intensities for each cell.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample to ensure statistical significance.
-
-
Data Analysis :
-
The fluorescence anisotropy (r) is calculated using the following formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) Where:
-
I∥ is the fluorescence intensity parallel to the excitation plane.
-
I⊥ is the fluorescence intensity perpendicular to the excitation plane.
-
G is the grating factor, which corrects for the differential transmission of the two polarization components by the optical system. The G factor can be determined using a fluorescent solution with known anisotropy or by measuring the parallel and perpendicular intensities of the free dye in solution.
-
-
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions.
| Sample ID | Treatment | Mean Anisotropy (r) | Standard Deviation | % Change from Control |
| 1 | Control (Untreated) | 0.250 | 0.015 | 0% |
| 2 | Drug A (10 µM) | 0.205 | 0.012 | -18% |
| 3 | Drug B (5 µM) | 0.285 | 0.018 | +14% |
| 4 | Cholesterol Depletion | 0.180 | 0.010 | -28% |
In this example, Drug A and cholesterol depletion decrease anisotropy, indicating an increase in membrane fluidity. Drug B increases anisotropy, suggesting a decrease in membrane fluidity.
Logical Relationship Diagram
The following diagram illustrates the relationship between membrane properties, DPH behavior, and the resulting fluorescence anisotropy measurement.
Caption: The relationship between membrane fluidity, DPH rotational motion, and fluorescence anisotropy.
Applications in Research and Drug Development
-
Disease Pathophysiology : Studying alterations in membrane fluidity associated with diseases like cancer, atherosclerosis, and Alzheimer's disease.[1]
-
Drug Discovery and Development :
-
Screening for compounds that modulate membrane fluidity as potential therapeutic agents.
-
Evaluating the effects of drugs on cell membranes to understand mechanisms of action and potential off-target effects.
-
-
Toxicology : Assessing the impact of xenobiotics and toxins on membrane integrity and function.
-
Cellular Physiology : Investigating the role of membrane fluidity in fundamental cellular processes such as endocytosis, exocytosis, and receptor signaling.
By providing a robust and quantitative method to assess membrane fluidity, the DPH-based flow cytometry assay is a valuable tool for a wide range of applications in basic and applied life sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What factors affect the cell membrane structure? | AAT Bioquest [aatbio.com]
- 7. Video: Membrane Fluidity [jove.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: DPH as a Fluorescent Probe for Amyloid Fibril Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. Their deposition is associated with a range of debilitating human disorders, including Alzheimer's and Parkinson's diseases. The study of amyloid formation and the screening of potential therapeutic inhibitors are crucial areas of research. Fluorescent probes that specifically bind to these fibrillar structures and exhibit a detectable change in their photophysical properties are invaluable tools for this purpose. 1,6-Diphenyl-1,3,5-hexatriene (DPH), a well-established fluorescent probe for assessing membrane fluidity, has emerged as a reliable tool for the detection and kinetic analysis of amyloid fibril formation.[1][2] This document provides detailed application notes and protocols for the use of DPH in this context.
Principle of Amyloid Fibril Detection using DPH
DPH is a hydrophobic molecule with low solubility and minimal fluorescence in aqueous environments.[2] However, upon binding to the hydrophobic pockets present in the cross-β-sheet architecture of amyloid fibrils, its fluorescence emission is significantly enhanced. This fluorescence enhancement is the basis for its use in detecting and quantifying amyloid fibrils. DPH exhibits a significant increase in fluorescence intensity when it interacts with amyloid fibrils, such as those formed by human amylin, while showing no such increase with non-amyloidogenic or non-fibrillar forms of the protein.[1][3][4] The time course of amyloid formation can be monitored by tracking the increase in DPH fluorescence over time, providing kinetic data comparable to the widely used probe, Thioflavin-T (ThT).[1][3][4] Notably, DPH's interaction with amyloid fibrils does not appear to be dependent on interactions with aromatic side chains of the protein.[1][4] This property makes DPH a potentially advantageous probe for studying certain mutant polypeptides where charged residues might complicate the interpretation of ThT fluorescence.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of DPH in amyloid fibril detection assays.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~350 nm | [3] |
| Emission Wavelength (λem) | ~427 nm | [3] |
| Typical DPH Concentration | 0.25 µM - 5 µM | [1][4] |
| Typical Amyloid Protein Concentration | 20 µM | [1][3][4] |
| Fluorescence Enhancement upon Binding | ~100-fold | [1][3][4] |
Experimental Protocols
Materials and Reagents
-
Amyloidogenic peptide/protein of interest (e.g., human amylin, Aβ peptide)
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4)[3]
-
96-well black microplates with a clear bottom
-
Fluorescence plate reader
Preparation of Stock Solutions
-
Amyloid Peptide/Protein Stock Solution: Prepare a stock solution of the amyloidogenic peptide or protein in an appropriate solvent (e.g., deionized water or a specific buffer as required for the protein of interest) to a final concentration of 1 mM. To ensure the protein is in a monomeric state, it may be necessary to pre-treat it (e.g., by dissolving in hexafluoroisopropanol (HFIP) and then removing the solvent).[5]
-
DPH Stock Solution: Prepare a 1 mM stock solution of DPH in DMSO. Store this solution protected from light at -20°C.
Protocol for Monitoring Amyloid Fibril Formation Kinetics
This protocol describes a typical experiment to monitor the kinetics of amyloid fibril formation in a 96-well plate format.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing the amyloid peptide/protein at the desired final concentration (e.g., 20 µM) and DPH at its final concentration (e.g., 0.25 µM) in the chosen buffer.[1][3][4]
-
Include control wells:
-
DPH only: Buffer with DPH at the final concentration.
-
Protein only: Buffer with the amyloid peptide/protein at the final concentration (to monitor for any intrinsic fluorescence changes).
-
Non-amyloidogenic control (optional): A non-amyloidogenic variant of the protein (e.g., rat amylin) with DPH to demonstrate specificity.[3][4]
-
-
-
Incubation and Measurement:
-
Pipette the reaction mixtures and controls into the wells of a 96-well black microplate.
-
Place the microplate in a fluorescence plate reader set to the desired temperature for fibril formation (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (which can range from hours to days depending on the protein).
-
Configure the fluorescence reader with the following settings:
-
Excitation wavelength: ~350 nm
-
Emission wavelength: ~427 nm[3]
-
Set appropriate gain and other instrument parameters to avoid signal saturation.
-
-
-
Data Analysis:
-
Subtract the background fluorescence of the "DPH only" control from the fluorescence readings of the samples containing the amyloid protein.
-
Plot the background-corrected fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, showing a lag phase, a growth phase, and a plateau, which represents the kinetics of amyloid fibril formation.[6]
-
Protocol for Endpoint Assay of Pre-formed Amyloid Fibrils
This protocol is for measuring the presence of amyloid fibrils in a sample that has already been incubated.
-
Prepare Fibril and Monomer Samples:
-
Incubate the amyloidogenic protein under conditions known to promote fibril formation.
-
Prepare a control sample of the same protein that is freshly dissolved and non-fibrillar.[3]
-
-
DPH Addition and Incubation:
-
Add DPH to both the fibril and monomer samples to a final concentration of 0.25 µM.
-
Incubate the samples with DPH for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Transfer the samples to a cuvette or a microplate well.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader with an excitation wavelength of ~350 nm and an emission wavelength of ~427 nm.[3]
-
-
Data Analysis:
-
Compare the fluorescence intensity of the sample containing pre-formed fibrils to that of the monomeric control. A significantly higher fluorescence signal in the fibril sample indicates the presence of amyloid fibrils.
-
Visualizations
Caption: Experimental workflow for monitoring amyloid fibril kinetics using DPH.
Caption: Mechanism of DPH fluorescence enhancement upon binding to amyloid fibrils.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1,6-Diphenylhexatriene (DPH) Stock Solutions for Membrane Fluidity Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a well-established fluorescent probe extensively utilized in the study of biological membranes. Its fluorescence characteristics are highly sensitive to the surrounding environment; it is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield when partitioned into the hydrophobic core of lipid bilayers.[1][2] This property makes DPH an invaluable tool for investigating membrane fluidity, lipid order, and viscosity.[1][2] Accurate and reproducible preparation of DPH stock solutions is a critical first step for reliable experimental outcomes in applications such as fluorescence polarization and anisotropy assays.[3][4] This document provides detailed protocols for the preparation, storage, and quality control of DPH stock solutions.
Physicochemical Properties and Spectral Data
A thorough understanding of the properties of DPH is essential for its effective use.
| Property | Value | Reference |
| Molecular Weight | 232.32 g/mol | [2][5] |
| Appearance | Light yellow to yellow crystalline solid | [2][6] |
| Excitation Wavelength (λex) | ~350-355 nm | [1][2] |
| Emission Wavelength (λem) | ~420-430 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 82,400 cm⁻¹M⁻¹ at 353.25 nm in cyclohexane | [7] |
| Solubility (DMSO) | 14.29 mg/mL (61.51 mM) | [6] |
| Solubility (other) | Soluble in DMF, acetone, THF, chloroform, dichloromethane | [2] |
Protocol 1: Preparation of a 2 mM DPH Stock Solution in Dimethyl Sulfoxide (DMSO)
This protocol describes the preparation of a concentrated DPH stock solution in DMSO, a common solvent for this probe.
Materials:
-
1,6-Diphenyl-1,3,5-hexatriene (DPH) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing DPH: Carefully weigh out approximately 2.32 mg of DPH powder using an analytical balance and transfer it to a suitable microcentrifuge tube or amber vial.
-
Adding Solvent: Add 5 mL of anhydrous DMSO to the tube containing the DPH powder.
-
Dissolution: Tightly cap the tube and vortex vigorously until the DPH is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[6]
-
Storage: Store the 2 mM DPH stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Protect the solution from light by using amber tubes or wrapping them in aluminum foil. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of a 0.2 mM DPH Stock Solution in Acetone
For certain applications, a lower concentration stock solution in a more volatile solvent like acetone may be preferred.
Materials:
-
1,6-Diphenyl-1,3,5-hexatriene (DPH) powder
-
Anhydrous Acetone
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing DPH: Weigh out approximately 0.46 mg of DPH powder and transfer it to a microcentrifuge tube or amber vial.
-
Adding Solvent: Add 10 mL of anhydrous acetone to the DPH.
-
Dissolution: Cap the tube and vortex until the DPH is fully dissolved.
-
Storage: Store the 0.2 mM DPH stock solution in tightly sealed amber vials at -20°C. Due to the volatility of acetone, ensure the vials are well-sealed to prevent solvent evaporation.
Application Protocol: Membrane Fluidity Measurement in Liposomes using Fluorescence Polarization
This protocol provides a step-by-step guide for using a DPH stock solution to measure membrane fluidity in a liposome model system.
Materials:
-
2 mM DPH stock solution in DMSO
-
Prepared liposome suspension
-
Appropriate buffer (e.g., KCl-based buffer: 150 mM KCl, 10 mM HEPES, pH 7.4, 2 mM EGTA)[1]
-
96-well opaque-walled, clear-bottom microplates
-
Fluorescence microplate reader with polarization filters
Procedure:
-
Preparation of Working Solution: Prepare a working solution of DPH by diluting the 2 mM stock solution in the assay buffer. For example, to achieve a 10 µM final labeling concentration, dilute the stock solution accordingly.
-
Labeling of Liposomes: Add the DPH working solution to the liposome suspension to achieve a final DPH concentration of 10 µM.
-
Incubation: Incubate the DPH-liposome mixture at a temperature above the lipid phase transition temperature (e.g., 45°C) for 30 minutes to ensure proper incorporation of the probe into the lipid bilayer.[1]
-
Measurement:
-
Transfer 100 µL of the labeled liposome suspension into the wells of the 96-well microplate.
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[1]
-
Measure the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarized excitation light.
-
-
Data Analysis: Calculate the fluorescence polarization (P) or anisotropy (r) using the following equations. An increase in polarization or anisotropy corresponds to a decrease in membrane fluidity.[3][4]
-
Polarization (P): P = (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
Anisotropy (r): r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
(Note: The G-factor is an instrument-specific correction factor.)
-
Application Protocol: Staining of Live Cells for Membrane Fluidity Analysis
This protocol outlines a general procedure for labeling live cells with a DPH derivative, TMA-DPH, which is often used for plasma membrane studies. A similar principle can be adapted for DPH with adjustments for its cellular uptake characteristics.
Materials:
-
TMA-DPH or DPH stock solution (e.g., 10-50 mM in DMSO)
-
Cell suspension or adherent cells on coverslips
-
Buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)[8]
-
Centrifuge (for cell suspensions)
Procedure:
-
Cell Preparation:
-
Suspension cells: Pellet the cells by centrifugation and resuspend them in the buffered salt solution.
-
Adherent cells: Cells can be stained directly on coverslips or in culture wells.
-
-
Preparation of Staining Solution: Prepare a working solution of the fluorescent probe (e.g., 0.5-5 µM TMA-DPH) in the buffered salt solution.[8] The optimal concentration should be determined experimentally.
-
Cell Staining: Add the staining solution to the cells and incubate at 37°C in a 5% CO₂ incubator for 5-30 minutes.[9] The optimal incubation time may vary depending on the cell type.
-
Washing:
-
Suspension cells: Centrifuge the stained cells, discard the supernatant, and wash twice with the buffered salt solution.
-
Adherent cells: Gently wash the cells with the buffered salt solution.
-
-
Resuspension and Analysis: Resuspend the washed cells in the appropriate buffer for analysis by fluorescence microscopy or flow cytometry.[8]
Experimental Workflows
Caption: Workflow for DPH Stock Solution Preparation.
Caption: DPH Fluorescence Polarization Assay Workflow.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. biotium.com [biotium.com]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 5. 1,6-Diphenylhexatriene | C18H16 | CID 5376733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DPH Anisotropy Decay Analysis in Lipid Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe widely employed to characterize the biophysical properties of lipid membranes.[1][2] Its fluorescence anisotropy is highly sensitive to the rotational motion of the probe, which is, in turn, influenced by the local microenvironment within the lipid bilayer.[1][3] This makes DPH an excellent tool for investigating membrane fluidity, lipid order, and phase behavior in model systems like lipid vesicles.[4][5] Time-resolved fluorescence anisotropy decay measurements of DPH provide detailed insights into the dynamics of the probe's rotation, offering a more nuanced understanding than steady-state measurements alone.[6][7] This application note provides a detailed protocol for the preparation of lipid vesicles, incorporation of DPH, and the subsequent analysis of DPH anisotropy decay to characterize membrane properties.
The principle behind this technique lies in exciting the DPH molecules with vertically polarized light. In a rigid environment, the emitted light will also be highly polarized. However, in a more fluid membrane, the probe will rotate during the excited state lifetime, leading to depolarization of the emitted light. The rate and extent of this depolarization, measured as the decay of fluorescence anisotropy, provide quantitative information about the rotational diffusion of the probe and the order of the surrounding lipid acyl chains.[7]
Key Concepts and Theory
Fluorescence anisotropy, r, is a measure of the polarization of fluorescence emission. It is determined by measuring the intensity of fluorescence emission parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light, corrected for instrument bias with a G-factor.
The anisotropy decay, r(t), describes the change in anisotropy over time after a pulse of excitation. In lipid vesicles, the decay of DPH anisotropy is often complex and can be fitted to models that describe hindered rotational motion.[6] A common model is the "wobbling-in-a-cone" model, where the probe undergoes fast, restricted wobbling motions within a cone of a certain angle, alongside slower, overall rotational motion of the entire vesicle. The analysis of the anisotropy decay curve can yield parameters such as the initial anisotropy (r0), the rotational correlation time(s) (φ), and the order parameter (S).
The order parameter, S, is a measure of the orientational constraint imposed by the lipid bilayer on the DPH probe. It is related to the limiting anisotropy (r∞) and the initial anisotropy (r0) by the equation: S² = r∞ / r0. A higher order parameter indicates a more ordered and rigid membrane environment.
Experimental Protocols
Materials
-
Lipids: E.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), cholesterol. (High purity, >99%)
-
Fluorescent Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH).
-
Solvents: Chloroform, Methanol (HPLC grade).
-
Buffer: Phosphate-buffered saline (PBS) or other buffer of choice (e.g., Tris-HCl).
Equipment
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
-
Time-resolved fluorometer capable of measuring fluorescence anisotropy decay (e.g., a time-correlated single-photon counting (TCSPC) system)
-
Glass vials
-
Syringes
Protocol for Lipid Vesicle Preparation and DPH Incorporation
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids in a chloroform/methanol mixture (e.g., 2:1 v/v).
-
To incorporate DPH, add a stock solution of DPH in a suitable organic solvent to the lipid mixture. A typical DPH to lipid molar ratio is between 1:200 and 1:500.[2]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration to Form Multilamellar Vesicles (MLVs):
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids.[8] This results in the formation of MLVs.
-
-
Extrusion to Form Large Unilamellar Vesicles (LUVs):
-
For a more homogeneous vesicle population, subject the MLV suspension to several freeze-thaw cycles (optional, but recommended for some lipid compositions).[8]
-
Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[8] The extrusion should be performed at a temperature above the Tm of the lipids. This process yields a suspension of LUVs.
-
Time-Resolved Fluorescence Anisotropy Measurement
-
Sample Preparation: Dilute the LUV suspension to the desired lipid concentration in the measurement buffer.
-
Instrument Setup:
-
Data Acquisition:
-
Measure the vertically and horizontally polarized fluorescence decay curves following excitation with vertically polarized light.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., ludox or a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Perform a deconvolution of the experimental decay curves with the IRF.
-
Calculate the anisotropy decay curve, r(t), from the deconvoluted parallel and perpendicular fluorescence decay curves.
-
Fit the anisotropy decay curve to an appropriate model (e.g., a multi-exponential decay or the wobbling-in-a-cone model) to extract the rotational parameters.
-
Data Presentation
Table 1: Typical DPH Fluorescence Anisotropy Parameters in Different Lipid Vesicle Systems
| Lipid Composition | Phase | Temperature (°C) | Rotational Correlation Time (φ) (ns) | Order Parameter (S) | Limiting Anisotropy (r∞) | Reference |
| DPPC | Gel (So) | 25 | > 10 | ~0.8-0.9 | ~0.3-0.35 | [3][9] |
| DPPC | Liquid Crystalline (Ld) | 50 | 1-3 | ~0.4-0.6 | ~0.1-0.15 | [3][9] |
| DOPC | Liquid Crystalline (Ld) | 25 | 1-2 | ~0.3-0.5 | < 0.1 | [3] |
| DPPC:Cholesterol (2:1) | Liquid Ordered (Lo) | 25 | 5-10 | ~0.7-0.8 | ~0.25-0.3 | [9] |
Note: These are representative values and can vary depending on the specific experimental conditions and data analysis model used.
Visualizations
References
- 1. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sif.it [static.sif.it]
- 8. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,6-Diphenyl-1,3,5-hexatriene (DPH) in Bacterial Spore Germination Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial spores, such as those from Bacillus and Clostridium species, are metabolically dormant structures highly resistant to environmental stresses, posing significant challenges in food safety and healthcare. The transition from a dormant spore to a metabolically active vegetative cell, a process known as germination, is a critical stage for bacterial proliferation and pathogenesis. The inner membrane of the spore plays a pivotal role in germination, housing the germinant receptors and other essential machinery that initiate this process. The fluidity of this membrane is thought to be a key factor in regulating the function of these components. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe widely used to study the fluidity of lipid bilayers. This document provides detailed application notes and protocols for the use of DPH in investigating the dynamics of the inner spore membrane during bacterial spore germination.
Principle of DPH-Based Membrane Fluidity Measurement
DPH is a hydrophobic molecule that readily partitions into the acyl chain region of lipid membranes. Its fluorescence properties are highly sensitive to the surrounding environment. In a fluid, disordered membrane, DPH molecules can rotate more freely, leading to a depolarization of the emitted fluorescent light. Conversely, in a more rigid, ordered membrane, the rotation of DPH is restricted, and the emitted light remains highly polarized.
The degree of fluorescence polarization (P) or anisotropy (r) is measured to quantify membrane fluidity. An increase in membrane fluidity is correlated with a decrease in the measured fluorescence polarization or anisotropy.
Fluorescence Polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
Fluorescence Anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
Where:
-
I_parallel is the fluorescence intensity measured parallel to the excitation plane.
-
I_perpendicular is the fluorescence intensity measured perpendicular to the excitation plane.
-
G is the grating correction factor of the fluorometer.
A higher value of P or r indicates lower membrane fluidity (higher rigidity), while a lower value indicates higher membrane fluidity (lower rigidity).
Application in Spore Germination Studies
The inner membrane of a dormant bacterial spore is in a gel-like, highly ordered state, which is thought to contribute to the spore's dormancy and resistance properties.[1] Upon germination, the spore core hydrates, and the inner membrane is believed to transition to a more fluid, liquid-crystalline state. This change in fluidity is hypothesized to be essential for the activation of membrane-associated proteins involved in germination, such as germinant receptors and ion channels.
By using DPH, researchers can monitor these changes in membrane fluidity in real-time or at different stages of germination (dormant, germinating, and outgrowth). This information is valuable for:
-
Understanding the fundamental mechanisms of spore germination.
-
Identifying factors that influence membrane fluidity and, consequently, germination efficiency.
-
Screening for compounds that can modulate spore germination by altering membrane properties, which is relevant for the development of novel food preservatives and sporicidal agents.
Experimental Protocols
Protocol 1: DPH Labeling of Bacterial Spores
This protocol describes the labeling of bacterial spores with DPH for membrane fluidity measurements.
Materials:
-
Purified bacterial spores (e.g., Bacillus subtilis)
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Spectrofluorometer with polarization filters
-
Quartz cuvettes
Procedure:
-
Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in THF or DMSO. Store in the dark at -20°C.
-
Spore Suspension: Resuspend purified dormant spores in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5-1.0.
-
DPH Labeling:
-
Dilute the DPH stock solution in PBS to a working concentration of 2 µM.
-
Add the DPH working solution to the spore suspension to a final DPH concentration of 1 µM.
-
Incubate the mixture for 1-2 hours at room temperature in the dark with gentle agitation to allow for the incorporation of DPH into the spore inner membrane.
-
-
Washing: Centrifuge the labeled spore suspension at 10,000 x g for 10 minutes to pellet the spores.
-
Remove the supernatant and wash the spore pellet twice with PBS to remove unincorporated DPH.
-
Resuspension: Resuspend the final washed spore pellet in PBS to the desired concentration for fluorescence measurements.
Protocol 2: Measurement of Membrane Fluidity during Germination
This protocol outlines the procedure for measuring changes in DPH fluorescence polarization/anisotropy during spore germination.
Materials:
-
DPH-labeled spores (from Protocol 1)
-
Germinant solution (e.g., L-alanine, AGFK mixture - L-asparagine, D-glucose, D-fructose, and KCl)
-
Spectrofluorometer with temperature control and polarization capabilities
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Set the temperature of the cuvette holder to the desired germination temperature (e.g., 37°C).
-
-
Baseline Measurement (Dormant Spores):
-
Transfer an aliquot of the DPH-labeled dormant spore suspension to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and allow it to equilibrate to the set temperature for 5-10 minutes.
-
Measure the parallel and perpendicular fluorescence intensities and calculate the initial fluorescence polarization (P₀) or anisotropy (r₀).
-
-
Initiation of Germination:
-
Add the germinant solution to the cuvette containing the labeled spores to initiate germination. The final concentration of the germinant should be optimized for the specific spore species and strain.
-
-
Time-Course Measurement:
-
Immediately after adding the germinant, start recording the fluorescence polarization or anisotropy at regular time intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes, or until the signal stabilizes.
-
-
Data Analysis:
-
Plot the fluorescence polarization or anisotropy values as a function of time. A decrease in these values indicates an increase in inner membrane fluidity as germination progresses.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from DPH-based membrane fluidity studies of bacterial spore germination.
| Spore State | Fluorescence Polarization (P) | Fluorescence Anisotropy (r) | Relative Membrane Fluidity |
| Dormant Spores | 0.35 ± 0.02 | 0.26 ± 0.01 | Low |
| Germinating Spores (t=15 min) | 0.25 ± 0.03 | 0.18 ± 0.02 | Medium |
| Germinating Spores (t=60 min) | 0.15 ± 0.02 | 0.11 ± 0.01 | High |
| Vegetative Cells | 0.12 ± 0.01 | 0.09 ± 0.01 | Very High |
Table 1: Representative Fluorescence Polarization and Anisotropy Values of DPH in Bacillus subtilis Spores at Different Physiological States.
| Condition | Rate of Decrease in Anisotropy (r/min) | Interpretation |
| Wild-Type Spores | -0.0025 | Normal germination and increase in membrane fluidity |
| Mutant Spores (defective in germination) | -0.0005 | Impaired germination, minimal change in membrane fluidity |
| Wild-Type + Membrane Fluidizer | -0.0040 | Enhanced rate of membrane fluidization |
| Wild-Type + Membrane Rigidifier | -0.0010 | Reduced rate of membrane fluidization |
Table 2: Kinetic Analysis of Inner Spore Membrane Fluidity Changes during Germination under Different Conditions.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Bacterial Spore Germination
The following diagram illustrates the key events in nutrient-induced spore germination in Bacillus subtilis, highlighting the central role of the inner membrane.
Caption: Nutrient-induced germination pathway in Bacillus subtilis spores.
Experimental Workflow for DPH-Based Membrane Fluidity Analysis
This diagram outlines the logical flow of an experiment to measure membrane fluidity changes during spore germination using DPH.
Caption: Experimental workflow for DPH-based analysis of spore membrane fluidity.
Conclusion
The use of DPH as a fluorescent probe offers a powerful tool to investigate the dynamic changes in the inner membrane fluidity of bacterial spores during germination. By providing quantitative data on these biophysical alterations, researchers can gain deeper insights into the molecular mechanisms that govern the transition from dormancy to active life. These studies are not only of fundamental scientific interest but also hold significant potential for the development of novel strategies to control bacterial spores in various applied settings.
References
Application Notes and Protocols for High-Content Screening Assays Using 1,6-Diphenyl-1,3,5-hexatriene (DPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that influences a multitude of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-associated proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a valuable parameter to assess in drug discovery and toxicology studies. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe widely utilized to assess the fluidity of cellular membranes.[1][2][3] Upon incorporation into the hydrophobic core of the lipid bilayer, the fluorescence characteristics of DPH, particularly its fluorescence polarization or anisotropy, are sensitive to the rotational mobility of the probe, which is inversely correlated with membrane viscosity.[1][3][4] High-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, provide a powerful tool for quantifying the effects of test compounds on membrane fluidity at the single-cell level with high throughput.[5][6][7]
This document provides detailed application notes and protocols for conducting high-content screening assays using DPH to measure changes in membrane fluidity.
Principle of the Assay
The lipophilic probe DPH readily partitions into the hydrophobic regions of cellular membranes.[3] When excited with polarized light, DPH molecules that are free to rotate within a fluid membrane will become depolarized, emitting light in multiple planes. Conversely, in a more viscous or rigid membrane, the rotational motion of DPH is restricted, and the emitted light remains highly polarized.[8] The degree of polarization is measured as fluorescence anisotropy. A higher fluorescence anisotropy value indicates lower membrane fluidity, while a lower anisotropy value suggests higher membrane fluidity.[3][9] This principle allows for the quantitative assessment of changes in membrane fluidity induced by pharmacological agents or other experimental perturbations.
Key Experimental Parameters
Successful implementation of a DPH-based HCS assay requires careful optimization of several experimental parameters. The following table summarizes key quantitative data and recommended starting concentrations for assay development.
| Parameter | Recommended Value/Range | Notes |
| DPH Concentration | 1-10 µM | Higher concentrations can lead to membrane artifacts. Optimal concentration should be determined empirically for each cell type.[4] |
| Incubation Time | 30-60 minutes | Sufficient time is required for the probe to incorporate into the cellular membranes. |
| Incubation Temperature | 37°C or physiological temperature for the cell type | Temperature significantly affects membrane fluidity.[4] |
| Excitation Wavelength | ~355-360 nm | [3][4] |
| Emission Wavelength | ~430 nm | [3][4] |
| Cell Seeding Density | Varies by cell type and plate format | Aim for 70-80% confluency at the time of assay to ensure a sufficient number of healthy cells for analysis without overcrowding. |
| Solvent for DPH | Dimethyl sulfoxide (DMSO) or Ethanol | Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: General DPH Staining for High-Content Imaging
This protocol describes the basic steps for staining adherent cells with DPH in a microplate format suitable for high-content screening.
Materials:
-
Adherent cells cultured in 96- or 384-well clear-bottom imaging plates
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Anhydrous DMSO or Ethanol
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
High-content imaging system equipped with appropriate filters for DPH and polarization optics.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight or until cells have adhered and are in a healthy state.
-
Compound Treatment (Optional): If screening compounds, add them to the respective wells and incubate for the desired duration. Include appropriate vehicle controls.
-
Preparation of DPH Staining Solution:
-
Prepare a 1-10 mM stock solution of DPH in anhydrous DMSO or ethanol.
-
Dilute the DPH stock solution in pre-warmed (37°C) serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM. It is critical to vortex the solution thoroughly during dilution to prevent aggregation of the hydrophobic probe.
-
-
Cell Staining:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the DPH staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DPH staining solution.
-
Wash the cells twice with pre-warmed PBS or HBSS to remove unincorporated probe.
-
Add fresh, pre-warmed buffer or medium to the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system with excitation at ~355-360 nm and emission collected at ~430 nm.
-
Acquire images of both parallel and perpendicular polarized emission.
-
Use image analysis software to identify individual cells (e.g., based on a nuclear counterstain if included, or by cell morphology) and measure the fluorescence intensity in both polarization channels for each cell.
-
Calculate the fluorescence anisotropy for each cell using the formula:
-
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where 'r' is the anisotropy, 'I_parallel' is the intensity of the parallel emitted light, 'I_perpendicular' is the intensity of the perpendicular emitted light, and 'G' is the G-factor (a correction factor for the instrument's differential transmission of polarized light).[10]
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a DPH-based high-content screening assay.
Principle of DPH Fluorescence Anisotropy
Caption: DPH rotation and fluorescence polarization in different membrane environments.
Data Presentation
The quantitative output from a DPH HCS assay is typically the fluorescence anisotropy value for each individual cell. This data can be presented in various ways to facilitate interpretation and comparison.
Table 1: Example Data Summary from a DPH High-Content Screen
| Compound | Concentration (µM) | Mean Anisotropy (r) | Std. Deviation | % Change from Control | Z'-factor |
| Vehicle (0.5% DMSO) | - | 0.152 | 0.015 | 0% | N/A |
| Compound A | 1 | 0.145 | 0.018 | -4.6% | N/A |
| Compound A | 10 | 0.121 | 0.021 | -20.4% | 0.65 |
| Compound B | 1 | 0.155 | 0.016 | +2.0% | N/A |
| Compound B | 10 | 0.189 | 0.019 | +24.3% | 0.72 |
| Positive Control (Fluidizer) | 5 | 0.115 | 0.020 | -24.3% | 0.78 |
| Negative Control (Rigidizer) | 5 | 0.205 | 0.017 | +34.9% | 0.81 |
Note: Data is illustrative. Z'-factor is a measure of assay quality, with values > 0.5 indicating a robust assay.
Concluding Remarks
High-content screening assays using the fluorescent probe DPH offer a robust and scalable method for quantifying changes in cell membrane fluidity. This approach is particularly valuable in drug discovery for identifying compounds that modulate membrane properties and for assessing potential off-target effects. By following the detailed protocols and optimizing the key experimental parameters outlined in these application notes, researchers can successfully implement this powerful technique to gain deeper insights into the cellular effects of their compounds of interest.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High content screening as a screening tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. High-Content Screening and Imaging [blog.biodock.ai]
- 8. Membrane Fluidity Testing of Phospholipids [hzfoodic.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Rotational Correlation Time with 1,6-Diphenyl-1,3,5-hexatriene (DPH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe widely utilized for investigating the microenvironment of lipid bilayers and the binding of molecules to proteins.[1][2] Due to its structural properties, DPH exhibits high fluorescence quantum yield in non-polar environments, such as the hydrocarbon core of membranes, and is almost non-fluorescent in aqueous solutions.[3] A key application of DPH is the determination of membrane fluidity, which is inversely proportional to the fluorescence anisotropy of the probe.[1][4] This is achieved by measuring the rotational correlation time (τc), a parameter that describes the rotational mobility of the probe within its environment.[5][6] Changes in membrane fluidity are critical in various cellular processes, including signal transduction, membrane transport, and drug-membrane interactions.
This application note provides a detailed protocol for measuring the rotational correlation time using DPH through steady-state fluorescence anisotropy measurements.
Principles of the Assay
The principle of this method is based on the photoselection of fluorophores by polarized light.[5] When a population of randomly oriented DPH molecules is excited with vertically polarized light, only those molecules with their absorption dipole oriented parallel or close to parallel to the polarization plane of the excitation light will be excited. If these molecules do not rotate during the fluorescence lifetime (the time between absorption and emission), the emitted light will also be polarized. However, in a fluid environment, the probe will undergo rotational diffusion, leading to a depolarization of the emitted fluorescence.[7]
The extent of this depolarization is quantified by measuring the fluorescence anisotropy (r), which is calculated from the fluorescence intensities measured parallel (Ivv) and perpendicular (Ivh) to the plane of the vertically polarized excitation light, after correcting for instrumental bias using a G-factor.[8]
The relationship between the steady-state fluorescence anisotropy (r), the fluorescence lifetime (τ), and the rotational correlation time (τc) is described by the Perrin equation:[5][9]
r = r₀ / (1 + τ / τc)
Where:
-
r is the measured steady-state fluorescence anisotropy.
-
r₀ is the intrinsic or fundamental anisotropy of the probe in the absence of rotational motion (the theoretical maximum is 0.4 for DPH).[5]
-
τ is the fluorescence lifetime of the probe in the specific environment.
-
τc is the rotational correlation time.
By measuring the steady-state anisotropy and knowing the fluorescence lifetime, the rotational correlation time can be calculated, providing a quantitative measure of the rotational mobility of the DPH probe.
Experimental Protocol
This protocol details the steps for labeling lipid vesicles (liposomes) with DPH and measuring the steady-state fluorescence anisotropy.
Materials and Reagents
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF) or Chloroform
-
Lipids (e.g., DMPC, DPPC, DOPC, with or without cholesterol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer equipped with polarizers for both excitation and emission channels and temperature control
-
Cuvettes (quartz, 1 cm path length)
-
Nitrogen gas stream
-
Bath sonicator or extruder
Protocol Steps
-
DPH Stock Solution Preparation:
-
Prepare a 2 mM stock solution of DPH in a suitable organic solvent like THF. Store in the dark at -20°C.
-
-
Liposome Preparation with DPH Labeling:
-
In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.
-
Add the DPH stock solution to the lipid solution at a molar ratio of approximately 1:300 to 1:500 (DPH:lipid).
-
Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear or pass the suspension through an extruder with a defined pore size membrane (e.g., 100 nm).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the DPH-labeled liposome suspension with pre-warmed PBS to a final lipid concentration that gives a fluorescence intensity within the linear range of the fluorometer (typically in the low micromolar range).
-
Equilibrate the sample in the fluorometer's temperature-controlled cuvette holder for at least 15 minutes at the desired temperature.[7]
-
Set the excitation wavelength to 350-360 nm and the emission wavelength to 428-430 nm.[4][8]
-
Measure the fluorescence intensities with the polarizers in the following four configurations:
-
Ivv: Excitation polarizer at 0° (vertical) and emission polarizer at 0° (vertical).
-
Ivh: Excitation polarizer at 0° (vertical) and emission polarizer at 90° (horizontal).
-
Ihv: Excitation polarizer at 90° (horizontal) and emission polarizer at 0° (vertical).
-
Ihh: Excitation polarizer at 90° (horizontal) and emission polarizer at 90° (horizontal).
-
-
-
Data Analysis:
-
Calculate the G-factor (instrumental correction factor): G = Ihv / Ihh .[8]
-
Calculate the fluorescence anisotropy (r): r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) .[8]
-
Using the Perrin equation, calculate the rotational correlation time (τc): τc = τ / ((r₀ / r) - 1) .
-
The fluorescence lifetime (τ) of DPH in lipid bilayers is typically in the range of 6-10 ns. This value can be determined using time-resolved fluorescence spectroscopy or a literature value for a similar system can be used for approximation.
-
The intrinsic anisotropy (r₀) for DPH is often assumed to be 0.4.[5]
-
-
Data Presentation
The following table provides representative data for DPH in different lipid environments to illustrate the expected outcomes.
| Lipid Composition | Temperature (°C) | Fluorescence Lifetime (τ) (ns) | Measured Anisotropy (r) | Calculated Rotational Correlation Time (τc) (ns) | Interpretation |
| DMPC (gel phase) | 10 | ~8.5 | ~0.32 | ~22.7 | Low fluidity, high order |
| DMPC (liquid crystalline) | 37 | ~7.5 | ~0.15 | ~4.3 | High fluidity, low order |
| DPPC (gel phase) | 25 | ~9.0 | ~0.35 | ~42.0 | Very low fluidity, high order |
| DPPC (liquid crystalline) | 50 | ~8.0 | ~0.12 | ~3.0 | Very high fluidity, low order |
| DMPC + 30% Cholesterol | 37 | ~8.0 | ~0.28 | ~14.0 | Reduced fluidity, increased order |
Note: These are illustrative values. Actual experimental results may vary depending on the specific conditions and instrumentation.
Visualizations
Caption: Experimental workflow for measuring rotational correlation time using DPH.
Caption: Principle of fluorescence polarization and rotational depolarization.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. 安全检测 [hzfoodic.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 6. Time-Resolved Fluorescence Anisotropy and Molecular Dynamics Analysis of a Novel GFP Homo-FRET Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
- 8. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Application Notes and Protocols for D-Luciferin Incorporation into Liposomes for Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) for assessing the stability of liposomal drug delivery systems. The protocols detail the incorporation of DPH into liposomes and the subsequent measurement of fluorescence anisotropy to determine membrane fluidity, a key indicator of liposome stability.
Introduction to DPH and Liposome Stability
Liposomes are vesicular structures composed of a lipid bilayer that are widely used as carriers for therapeutic agents. The stability of these liposomes is a critical factor for their efficacy and shelf-life. Membrane fluidity, which is the viscosity of the lipid bilayer, is inversely proportional to the stability of the liposome.[1][2]
DPH is a hydrophobic fluorescent probe that preferentially partitions into the hydrophobic core of the lipid bilayer.[3] Its fluorescence characteristics are sensitive to the mobility of the surrounding lipid acyl chains. By measuring the fluorescence polarization or anisotropy of DPH, one can gain insights into the microviscosity and order of the lipid bilayer, and thus infer the stability of the liposome. A higher fluorescence anisotropy value corresponds to restricted rotational motion of DPH, indicating a more ordered and less fluid (more stable) membrane. Conversely, a lower anisotropy value suggests a more fluid and less stable membrane.[1][2]
This technique is valuable for assessing the impact of various factors on liposome stability, including temperature, the incorporation of other lipids like cholesterol, pH, and the presence of chemical perturbants.
Experimental Protocols
Protocol for DPH Incorporation into Liposomes
This protocol describes the preparation of DPH-labeled liposomes using the thin-film hydration method.
Materials:
-
Phospholipid(s) of choice (e.g., DPPC, POPC)
-
Cholesterol (optional)
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of phospholipid(s) and cholesterol (if applicable) in chloroform in a round-bottom flask.
-
Add the DPH solution in chloroform to the lipid mixture. A typical molar ratio of DPH to lipid is 1:200 to 1:500.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Continue evaporation for at least 30-60 minutes after a thin, uniform lipid film is formed to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer (pre-warmed to a temperature above the lipid Tc).
-
Agitate the flask by gentle rotation or vortexing to detach the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a mini-extruder. This should also be performed at a temperature above the lipid Tc.
-
-
Annealing and Storage:
-
Anneal the liposome suspension by incubating it for a short period (e.g., 30 minutes) at a temperature above the Tc.
-
Store the DPH-labeled liposomes at 4°C and protected from light until use.
-
Protocol for Fluorescence Anisotropy Measurement
This protocol outlines the procedure for measuring the fluorescence anisotropy of DPH-labeled liposomes to assess their stability.
Materials:
-
DPH-labeled liposome suspension
-
Fluorometer equipped with polarizers
-
Temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm.
-
Use appropriate excitation and emission slit widths (e.g., 5-10 nm).
-
Equilibrate the temperature of the cuvette holder to the desired starting temperature.
-
-
Sample Preparation:
-
Dilute the DPH-labeled liposome suspension in the desired buffer to an appropriate concentration to avoid inner filter effects. The final lipid concentration is typically in the micromolar range.
-
-
Anisotropy Measurement:
-
Place the diluted liposome suspension in the quartz cuvette and allow it to equilibrate to the set temperature.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the G-factor (instrumental correction factor) by measuring the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). The G-factor is calculated as G = I_HV / I_HH.
-
The fluorescence anisotropy (r) is then calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Stability Studies:
-
Temperature-Induced Stability: Gradually increase the temperature of the cuvette holder in defined increments (e.g., 2-5°C). At each temperature, allow the sample to equilibrate for a few minutes before measuring the fluorescence anisotropy. A sharp decrease in anisotropy indicates the phase transition temperature of the liposome.
-
Chemical-Induced Stability: Add a known concentration of a chemical perturbant (e.g., ethanol, surfactant) to the liposome suspension in the cuvette. Monitor the change in fluorescence anisotropy over time or as a function of increasing perturbant concentration. A decrease in anisotropy indicates destabilization of the liposome membrane.
-
pH-Induced Stability: Adjust the pH of the liposome suspension by adding small aliquots of acid or base. Measure the fluorescence anisotropy at different pH values to assess the effect of pH on membrane fluidity and stability.
-
Data Presentation
The following tables summarize quantitative data on the effects of temperature, cholesterol, and chemical perturbants on the fluorescence anisotropy of DPH in liposomes.
Table 1: Effect of Temperature on DPH Fluorescence Anisotropy in Sphingomyelin Liposomes [4]
| Temperature (°C) | DPH Anisotropy (r) |
| 21 | ~0.33 |
| 24 | ~0.32 |
| 27 | ~0.31 |
| 30 | ~0.30 |
| 33 | ~0.28 |
| 36 | ~0.26 |
| 39 | ~0.22 |
| 42 | ~0.15 |
Table 2: Effect of Cholesterol on DPH Fluorescence Anisotropy in Sphingomyelin Liposomes at 37°C [4]
| Cholesterol (mol%) | DPH Anisotropy (r) |
| 0 | ~0.24 |
| 10 | ~0.26 |
| 20 | ~0.28 |
| 30 | ~0.30 |
| 40 | ~0.32 |
Table 3: Effect of Itraconazole on DPH Fluorescence Anisotropy in POPC Liposomes [1]
| Itraconazole (mol fraction) | DPH Anisotropy (r) |
| 0.00 | ~0.115 |
| 0.05 | ~0.105 |
| 0.10 | ~0.098 |
| 0.15 | ~0.092 |
| 0.20 | ~0.088 |
Table 4: Effect of DDT on DPH Fluorescence Polarization in Bacillus stearothermophilus Polar Lipid Liposomes [5]
| DDT Concentration (µM) | Fluorescence Polarization (P) at 19°C | Fluorescence Polarization (P) at 30°C |
| 0 | ~0.32 | ~0.27 |
| 10 | ~0.30 | ~0.25 |
| 20 | ~0.28 | ~0.23 |
| 30 | ~0.26 | ~0.21 |
Note: Fluorescence Polarization (P) is related to anisotropy (r) by the equation P = 3r / (2 + r).
Visualizations
Caption: Experimental workflow for DPH incorporation into liposomes and subsequent stability assessment via fluorescence anisotropy.
Caption: Principle of fluorescence polarization/anisotropy measurement for assessing liposome membrane fluidity with DPH.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of 1,6-Diphenylhexatriene (DPH) Aggregation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who utilize the fluorescent probe 1,6-Diphenylhexatriene (DPH) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of DPH aggregation in aqueous environments, which can significantly impact experimental outcomes.
Troubleshooting Guides
Issue: Low or Unstable Fluorescence Signal in Aqueous Buffer
Possible Cause: Aggregation of DPH molecules. DPH is a hydrophobic molecule that is sparingly soluble in water and tends to aggregate in aqueous solutions. This aggregation leads to fluorescence quenching and erratic signal readings.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your DPH solution. The presence of visible precipitates, cloudiness, or opalescence is a clear indicator of aggregation.
-
Spectroscopic Analysis:
-
UV-Vis Absorption Spectroscopy: Acquire an absorption spectrum of your DPH solution. The appearance of a new absorption band, typically blue-shifted to around 300 nm, and a decrease in the intensity of the monomeric absorption peak at approximately 353 nm are characteristic signs of DPH self-aggregation.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum (excitation ~350 nm). A significant decrease in fluorescence intensity at the characteristic emission maximum (~420-430 nm) is a strong indication of aggregation-induced quenching.[2]
-
-
Solvent and Concentration Check:
-
Co-solvent Concentration: If you are using a co-solvent like ethanol or DMSO, ensure the water content is below the critical percentage that induces aggregation. For a 5.0 x 10⁻⁶ M DPH solution at 30°C, aggregation is observed above 54% water in ethanol and 46% water in DMSO.
-
DPH Concentration: Higher concentrations of DPH are more prone to aggregation. If possible, lower the DPH concentration in your experiment.
-
Issue: Inconsistent Results in Membrane Fluidity or Binding Assays
Possible Cause: Interference from DPH aggregates. DPH aggregates can interact non-specifically with membranes or other components in your assay, leading to artifacts that do not reflect the true properties of the system under investigation. Aggregation can also affect fluorescence anisotropy/polarization measurements, which are commonly used to assess membrane fluidity.[3][4]
Troubleshooting Steps:
-
Confirm Monomeric State of DPH: Before adding DPH to your experimental system, verify that it is in a monomeric state by following the spectroscopic analysis steps outlined above.
-
Employ a Solubilizing Agent: To prevent aggregation in your aqueous buffer, utilize one of the following methods:
-
Surfactants: Incorporate a non-ionic surfactant such as Triton™ X-100 or Tween® 20 into your buffer at a concentration below its critical micelle concentration (CMC).
-
Cyclodextrins: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the hydrophobic DPH molecule and enhance its water solubility.[5]
-
Liposomes: Incorporate DPH directly into liposomes, which provide a hydrophobic environment for the probe, preventing its aggregation in the surrounding aqueous medium.[6][7]
-
-
Control Experiments: Run control experiments with your solubilizing agent alone to ensure it does not interfere with your assay.
Frequently Asked Questions (FAQs)
Q1: Why is my DPH solution not fluorescent in water?
DPH is a hydrophobic molecule that exhibits very weak fluorescence in aqueous environments.[2] Its fluorescence quantum yield is extremely low in water due to aggregation and quenching effects. However, when DPH partitions into a nonpolar environment, such as the hydrophobic core of a lipid membrane or when encapsulated by a cyclodextrin, its fluorescence is dramatically enhanced.[8]
Q2: What are the spectroscopic signatures of DPH aggregation?
DPH aggregation is characterized by distinct changes in its absorption and fluorescence spectra. In the absorption spectrum, you will typically observe a decrease in the main monomeric peak around 353 nm and the emergence of a new, blue-shifted band near 300 nm. Concurrently, the fluorescence emission intensity will be significantly reduced.
Q3: How does DPH aggregation affect fluorescence anisotropy/polarization measurements?
Fluorescence anisotropy and polarization are used to measure the rotational mobility of a fluorophore, which in the case of DPH, is related to the fluidity of its microenvironment.[3] DPH aggregates have a much larger size and different rotational dynamics compared to monomeric DPH embedded in a membrane. The presence of aggregates can lead to artificially high anisotropy values that do not accurately reflect the membrane fluidity, as the aggregates tumble much slower than the individual probe molecules within the bilayer.[4]
Q4: Can I use organic co-solvents to prevent DPH aggregation?
Yes, using organic co-solvents like ethanol or DMSO is a common strategy. However, it is crucial to maintain the water content below the critical threshold for aggregation. The table below provides the critical water concentrations for a 5.0 x 10⁻⁶ M DPH solution at 30°C. Exceeding these concentrations will lead to aggregation.
Q5: What are the advantages of using cyclodextrins or liposomes over surfactants?
While surfactants are effective, they can sometimes perturb the structure of biological membranes or interact with proteins in your sample. Cyclodextrins are generally considered to be more biocompatible and less disruptive to membrane integrity.[5] Liposomes provide the most biomimetic environment for DPH, making them an excellent choice for membrane-related studies, as they sequester the probe within a lipid bilayer, closely mimicking its intended location in a cellular context.[6]
Quantitative Data Summary
| Parameter | Condition | Value | Reference(s) |
| Critical Water Concentration for Aggregation | 5.0 x 10⁻⁶ M DPH in Ethanol/Water at 30°C | > 54% (v/v) | |
| 5.0 x 10⁻⁶ M DPH in DMSO/Water at 30°C | > 46% (v/v) | ||
| DPH Monomer Absorption Maximum | In Cyclohexane | ~353 nm | [9] |
| DPH Aggregate Absorption Band | In Ethanol/Water Mixtures | ~300 nm | |
| Fluorescence Quantum Yield | In Cyclohexane | 0.65 | [9] |
| In Water | Nearly non-fluorescent | [2] |
Experimental Protocols
Protocol 1: Solubilization of DPH using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a DPH:HP-β-CD inclusion complex to enhance the aqueous solubility of DPH.
Materials:
-
This compound (DPH)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Sonicator
-
Oven
Procedure:
-
Weigh out DPH and HP-β-CD in a 1:1 molar ratio.
-
Transfer the weighed powders to a beaker.
-
Add a sufficient volume of an equivolume mixture of ethanol and water to create a paste-like consistency.
-
Sonicate the paste for 6 hours. Maintain the paste-like consistency by adding small amounts of the ethanol-water mixture as needed.[10]
-
Dry the resulting product in an oven at 50°C for 24 hours.[10]
-
Grind the dried complex into a fine powder.
-
The resulting powder is the DPH:HP-β-CD inclusion complex, which can be dissolved in aqueous buffers for your experiments.
Protocol 2: Incorporation of DPH into Liposomes via Thin-Film Hydration
This method is widely used for preparing liposomes containing hydrophobic molecules like DPH.
Materials:
-
This compound (DPH)
-
Phospholipids (e.g., POPC, DPPC)
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
Extruder with polycarbonate membranes (optional, for unilamellar vesicles)
Procedure:
-
Dissolve the desired amount of phospholipids and DPH in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio of lipid to DPH is 200:1 to 500:1.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer of choice and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature (Tm) of the phospholipids. This process results in the formation of multilamellar vesicles (MLVs).
-
For the formation of unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is done by passing the suspension through the extruder multiple times.
Visualizations
Caption: Workflow for preparing monomeric DPH solutions in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Developmental changes in synaptic membrane fluidity: a comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-[4-(trimethylamino)phenyl]-6-phenyl-1,3,5-hexatriene (TMA-DPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PhotochemCAD | this compound [photochemcad.com]
- 10. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPH Fluorescence Quenching by Water Molecules
Welcome to the technical support center for researchers utilizing DPH (1,6-Diphenyl-1,3,5-hexatriene) as a fluorescent probe. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and quantitative data related to the fluorescence quenching of DPH by water molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of DPH fluorescence quenching by water?
A1: DPH is a hydrophobic fluorescent probe that preferentially partitions into the nonpolar interior of lipid membranes.[1] Its fluorescence is highly sensitive to the surrounding environment; it is weakly fluorescent in aqueous solutions but becomes highly fluorescent in the hydrophobic core of a membrane.[1] Water molecules can act as collisional quenchers, reducing DPH fluorescence intensity and lifetime when they come into contact with the excited probe.[2][3] The extent of this quenching provides information about the hydration level, or water accessibility, within the lipid bilayer.[4]
Q2: What is the specific molecular mechanism of DPH quenching by water?
A2: The quenching of DPH fluorescence by water is primarily a dynamic, or collisional, process.[5] Several mechanisms have been proposed for the fluorescence quenching of aromatic chromophores by water, including effects of environmental polarity, and proton or electron transfer between the excited molecule and water.[6][7] A prominent theory suggests that the quenching mechanism involves the resonant transfer of the electronic excitation energy from the fluorophore to high-energy vibrational overtones of the O-H bonds in water molecules.[3][8] This non-radiative energy transfer provides a pathway for the excited DPH molecule to return to its ground state without emitting a photon, thus "quenching" the fluorescence.
Q3: Why is DPH a useful probe for studying lipid membranes?
A3: DPH is a valuable tool in membrane biophysics for several reasons:
-
Environmental Sensitivity: Its fluorescence quantum yield and lifetime are strongly dependent on the polarity and viscosity of its microenvironment.[2]
-
Hydrophobic Nature: It localizes deep within the hydrophobic core of the lipid bilayer, reporting on the properties of this region.[9][10]
-
Anisotropy: DPH's cylindrical shape and restricted motion within the membrane make it an excellent probe for measuring fluorescence polarization (anisotropy), which relates to membrane fluidity and lipid order.[1][10]
Q4: What information can be derived from DPH water quenching experiments?
A4: These experiments can reveal:
-
Membrane Hydration Profile: The degree of water penetration into different regions of the lipid bilayer.
-
Membrane Packing and Fluidity: Changes in lipid packing (e.g., during phase transitions or due to the presence of cholesterol or drugs) can alter water accessibility to DPH, which is reflected in the quenching data.[11][12]
-
Effect of Additives: The influence of drugs, proteins, or other molecules on membrane structure and hydration can be assessed.[13]
Troubleshooting Guide
This section addresses common problems encountered during DPH fluorescence quenching experiments.
| Problem | Possible Causes | Suggested Solutions |
| No or Very Low Fluorescence Signal | 1. DPH Degradation: Probe is sensitive to light and oxidation. 2. Incorrect Filter/Wavelength Settings: Excitation/emission wavelengths are not set correctly for DPH (~355 nm Ex / ~430 nm Em).[14][15] 3. Low DPH Concentration or Incorporation: Insufficient probe in the membrane. | 1. Prepare fresh DPH stock solutions and protect from light. 2. Verify instrument settings and filter compatibility.[16] 3. Ensure proper DPH incorporation during liposome preparation. The DPH/lipid ratio typically ranges from 1:100 to 1:500.[17] |
| High Background Signal / Signal in Aqueous Phase | 1. DPH Precipitation: DPH is poorly soluble in water and may form aggregates. 2. Incomplete Removal of Unincorporated DPH: Free DPH in the buffer contributes to background. | 1. Ensure the DPH stock solution in an organic solvent is fully dissolved before adding to the lipid solution. 2. Use size-exclusion chromatography or dialysis to purify liposomes after DPH incorporation. |
| Inconsistent or Drifting Fluorescence Readings | 1. Photobleaching: Continuous exposure to excitation light is destroying the fluorophore. 2. Temperature Instability: Membrane fluidity and quenching rates are temperature-dependent.[1] 3. Liposome Instability: Liposomes may be aggregating or fusing over time. | 1. Minimize excitation light exposure by using shutters. Reduce slit widths or excitation intensity. 2. Use a temperature-controlled cuvette holder and allow samples to equilibrate. 3. Check liposome size and stability using dynamic light scattering (DLS). Ensure buffer ionic strength is appropriate. |
| Non-Linear Stern-Volmer Plot | 1. Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring.[5] 2. Heterogeneous Probe Environment: DPH molecules are located in membrane regions with different accessibility to water.[11] 3. Inner Filter Effect: At high probe concentrations, the sample can absorb a significant fraction of the excitation or emission light. | 1. Perform temperature-dependent studies. Dynamic quenching increases with temperature, while static quenching decreases.[18] Lifetime measurements are definitive: dynamic quenching shortens lifetime, static quenching does not.[18] 2. This is common in complex membranes. Analyze the data using models that account for multiple DPH populations. 3. Keep the absorbance of the sample below 0.05 at the excitation wavelength to minimize this effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for DPH in various environments.
Table 1: Fluorescence Lifetimes (τ) of DPH in Different Environments
| Environment | Reported Lifetime (ns) | Reference(s) |
| Erythrocyte Membrane | ~11.0 ns (major component) | [11] |
| POPC Liposomes | Two components reported | [10] |
| Various Organic Solvents | 4.2 - 7.2 ns | [19] |
| DPH in Inner vs. Outer Cell Membranes | Varies; longer lifetime when deeper in membrane | [2] |
Note: DPH fluorescence decay is often best fit with a multi-exponential model, indicating the probe exists in multiple environments within the membrane.[10]
Table 2: Factors Influencing DPH Fluorescence Quantum Yield (Φf)
| Factor | Observation | Reference(s) |
| Solvent Polarity | Quantum yield is generally lower in more polar solvents. | [19] |
| Solvent Polarizability | Quantum yield tends to increase with solvent polarizability. | [19] |
| Water (as a quencher) | Water significantly reduces the quantum yield and lifetime. | [3][8] |
| Deuterated Solvents (e.g., D₂O) | Fluorescence is restored/enhanced in deuterated solvents compared to their protonated counterparts. | [8] |
Experimental Protocols
Protocol 1: Preparation of DPH-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating DPH using the thin-film hydration and extrusion method.[20][21][22]
Materials:
-
Lipids (e.g., POPC, DPPC, or a custom mixture) in chloroform.
-
DPH powder.
-
Chloroform or a chloroform/methanol mixture.
-
Hydration buffer (e.g., phosphate-buffered saline, PBS).
-
Rotary evaporator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid/Probe Mixture: In a round-bottom flask, combine the desired amount of lipid solution with a DPH stock solution (in chloroform or methanol). A typical molar ratio is 1:200 to 1:500 (DPH:lipid).[17]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to create a thin, uniform lipid film on the flask's inner surface.[22][23]
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[23]
-
Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).[22][23]
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes).[21] This should also be done above the Tm of the lipid.
-
Storage: Store the resulting LUV suspension at 4°C and protect from light. Use within a few days for best results.
Protocol 2: Performing a Fluorescence Quenching Experiment
Materials:
-
DPH-labeled liposome suspension.
-
Quencher (in this case, the experiment relies on the water already present as the solvent).
-
Spectrofluorometer with a temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation: Dilute the DPH-labeled liposome suspension in buffer to the desired final lipid concentration in a quartz cuvette. Ensure the absorbance is low (<0.05) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength to ~355 nm.
-
Set the emission wavelength to ~430 nm.
-
Optimize excitation and emission slit widths to obtain a stable signal without causing rapid photobleaching.
-
-
Equilibration: Place the cuvette in the temperature-controlled holder and allow the sample to equilibrate for at least 10-15 minutes.
-
Data Acquisition:
-
Steady-State Measurement: Record the fluorescence intensity (I).
-
Time-Resolved Measurement (if available): Measure the fluorescence lifetime (τ).
-
-
Data Analysis (Stern-Volmer): While water is the solvent and not an added quencher, the principles of quenching analysis are foundational. If studying quenching by an added solute quencher [Q], the Stern-Volmer equation is used:
-
I₀ / I = 1 + Kₛᵥ[Q]
-
τ₀ / τ = 1 + kₑτ₀[Q] Where I₀ and τ₀ are the intensity and lifetime in the absence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and kₑ is the bimolecular quenching rate constant.[5][24] A plot of I₀ / I versus [Q] should be linear for a single quenching mechanism.[25][26]
-
Mandatory Visualizations
Caption: Workflow for a DPH fluorescence quenching experiment.
// Define nodes node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; DPH_Ground [label="DPH (Ground State)"]; DPH_Excited [label="DPH* (Excited State)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excitation [label="Excitation\n(Light, ~355nm)", shape=ellipse];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence\n(~430nm)", shape=ellipse];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quenching [label="Quenching\n(Non-radiative decay)"]; Water [label="H₂O Molecule"];
// Define relationships Excitation -> DPH_Excited [label="Absorption"]; DPH_Ground -> Excitation [style=invis];
DPH_Excited -> Fluorescence; Fluorescence -> DPH_Ground [label="Emission"];
DPH_Excited -> Quenching [label="Collisional Interaction"]; Water -> Quenching; Quenching -> DPH_Ground [label="Energy Transfer to\nO-H Vibrations"]; } end_dot
Caption: Mechanism of DPH fluorescence quenching by water.
Caption: Troubleshooting flowchart for DPH quenching data.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Influence of Membrane Phase on the Optical Properties of DPH [mdpi.com]
- 5. edinst.com [edinst.com]
- 6. [On mechanisms of fluorescence quenching by water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.tuni.fi [researchportal.tuni.fi]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biotium.com [biotium.com]
- 17. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 23. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: DPH Fluorescence Anisotropy Measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence anisotropy.
Troubleshooting Guide
This guide addresses common issues encountered during DPH fluorescence anisotropy experiments in a question-and-answer format.
Q1: Why is my measured anisotropy value unexpectedly high (sometimes exceeding the theoretical maximum of 0.4)?
Anisotropy values greater than the theoretical maximum for DPH (r₀ ≈ 0.4) are a clear indicator of experimental artifacts.[1] The most common cause is scattered light.
Potential Causes & Solutions:
-
Light Scattering: Particulate matter in the sample, such as aggregates or undissolved compounds, can cause significant light scattering.[2] Scattered light is highly polarized and will contribute to the parallel intensity measurement, artificially inflating the calculated anisotropy.[1][3]
-
Solution:
-
Centrifuge Samples: Spin down protein stocks or other sample components to remove aggregates before measurement.[4]
-
Filter Buffers: Ensure all buffers are filtered to remove particulate matter.
-
Blank Subtraction: Measure the intensity of a "blank" sample containing everything except the fluorophore (DPH).[3] Subtract the parallel and perpendicular intensities of this blank from your sample's corresponding intensities before calculating the anisotropy.[3]
-
Use Longer Wavelengths: If possible, using red-shifted dyes can help reduce scattering, as the intensity of scattered light decreases with increasing wavelength.[2]
-
-
-
Instrumental Artifacts: Improper G-factor correction can also lead to inaccurate anisotropy values.
-
Solution: Carefully determine and apply the G-factor for your specific instrument and experimental settings.[5]
-
Q2: Why is my anisotropy value unexpectedly low or showing no change upon binding?
Low anisotropy values or a lack of change when a binding event is expected can be due to a variety of factors, from environmental conditions to properties of the fluorophore itself.
Potential Causes & Solutions:
-
Rotational Depolarization: If the fluorescence lifetime of DPH is much longer than the rotational correlation time of the molecule it is probing, the molecule will have rotated extensively before emission, leading to significant depolarization and low anisotropy.[1]
-
Solution: While DPH's lifetime is fixed, this is a key consideration in experimental design. For very small molecules that rotate quickly, a fluorophore with a shorter lifetime might be more suitable.[1]
-
-
Environmental Factors: The local environment of the DPH probe significantly impacts its behavior.
-
Solution: Be aware that certain drugs or molecules can alter the position and orientation of DPH within a lipid bilayer, causing it to report on a different, less ordered region of the membrane.[6][7] This can lead to a decrease in anisotropy that doesn't correlate with an overall increase in membrane fluidity.[6][7]
-
-
High Data Variability: Inconsistent measurements can mask small, real changes in anisotropy.
Q3: Why is there high variability or noise in my measurements?
High standard deviations and noisy data can compromise the reliability of your results.
Potential Causes & Solutions:
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, is a major source of variability.[8]
-
Solution: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[8]
-
-
Incomplete Mixing: If reagents are not mixed thoroughly in the microplate wells, the reaction may be heterogeneous, leading to inconsistent readings.[8]
-
Solution: Use a plate shaker for a short period after adding all reagents to ensure complete mixing.[8]
-
-
High Background Fluorescence: Fluorescence from the buffer, microplate, or contaminants can contribute to noise.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the G-factor and why is it critical for anisotropy measurements?
The G-factor (or grating factor) is an instrument-specific correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the detection system, particularly the monochromator.[1][5] The detection system is often more sensitive to one polarization of light over the other.[10] Failure to correct for this bias will result in an inaccurate anisotropy value.
Q2: How does light scattering affect DPH fluorescence anisotropy measurements?
Light scattering, from sources like buffer components, aggregates, or nanoparticles, is a major artifact in fluorescence anisotropy.[2][3] Scattered light is highly polarized, with an anisotropy value of 1.[2] This scattered light adds to the measured fluorescence intensity, particularly the parallel component (IVV), which leads to an artificially high calculated anisotropy.[1] In some cases, a 10% contribution of scattered light can lead to an almost twofold error in the measured anisotropy.[1]
Q3: What is the theoretical maximum anisotropy for DPH?
For a fluorophore where the absorption and emission transition dipoles are parallel, like DPH, the theoretical maximum anisotropy (r₀) is 0.4.[1][11] Experimentally, this value is often slightly lower due to factors like rapid sub-nanosecond molecular motions.[11] An observed anisotropy value exceeding ~0.36 is a strong indication of artifacts like light scattering.[12]
Q4: How does the fluorescence lifetime of DPH relate to what it can measure?
Fluorescence anisotropy is dependent on the rotational motion of the probe during its fluorescence lifetime.[1] The most sensitive measurements are achieved when the fluorescence lifetime (τ) is comparable to the rotational correlation time (τc) of the molecule being studied.[1] If the lifetime is much longer than the rotational correlation time, significant rotation occurs before emission, leading to depolarization and a low anisotropy value.[1]
Data Presentation
Table 1: Key Parameters in DPH Fluorescence Anisotropy
| Parameter | Symbol | Description | Typical Value for DPH |
| Fluorescence Anisotropy | r | A measure of the rotational motion of the fluorophore during its excited state lifetime. | 0.0 to ~0.36 |
| Fundamental Anisotropy | r₀ | The theoretical maximum anisotropy in the absence of rotational motion. | ~0.362 to 0.4[1][11][12] |
| G-Factor | G | Instrument correction factor for polarization bias in the detection system. | Typically close to 1, but must be experimentally determined.[13] |
| Fluorescence Lifetime | τ | The average time the fluorophore stays in the excited state before returning to the ground state. | Can vary with environment; often in the nanosecond range.[14][15] |
| Rotational Correlation Time | τc | The average time it takes for a molecule to rotate by one radian. | Dependent on the size and shape of the molecule and the viscosity of the medium.[16][17] |
Experimental Protocols
Protocol 1: Determination of the G-Factor
The G-factor is essential for correcting instrumental bias.[5] It is determined by measuring the ratio of the vertically and horizontally polarized emission components when the sample is excited with horizontally polarized light.[10]
Methodology:
-
Prepare the Sample: Use the same fluorescent sample (e.g., DPH in your experimental buffer) that you will use for your anisotropy measurements.
-
Set Excitation Polarizer: Position the excitation polarizer to allow horizontally polarized light to pass through to the sample.
-
Measure Emission Intensities:
-
Set the emission polarizer to the vertical position and measure the fluorescence intensity (IHV).
-
Set the emission polarizer to the horizontal position and measure the fluorescence intensity (IHH).
-
-
Calculate the G-Factor: The G-factor is the ratio of these two intensities.
-
G = IHV / IHH
-
Note: Some instrument software may use the reciprocal definition (IHH / IHV). Consult your instrument's manual.[10]
-
-
Apply the Correction: This calculated G-factor is then used in the anisotropy equation:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Protocol 2: Correction for Light Scattering
This protocol describes how to correct for background signal originating from light scattering.[3]
Methodology:
-
Prepare Two Samples:
-
Sample A: Your complete experimental sample containing the DPH fluorophore and all other components (e.g., protein, lipid vesicles).
-
Sample B (Blank): A sample containing all components except the DPH fluorophore.
-
-
Measure Intensities for Sample A:
-
Measure the parallel intensity (IVV,sample).
-
Measure the perpendicular intensity (IVH,sample).
-
-
Measure Intensities for Sample B (Blank):
-
Measure the parallel intensity of the blank (IVV,blank).
-
Measure the perpendicular intensity of the blank (IVH,blank).
-
-
Subtract the Blank Intensities: Subtract the blank intensity values from the corresponding sample intensity values to get the corrected intensities.[3]
-
Corrected IVV = IVV,sample - IVV,blank
-
Corrected IVH = IVH,sample - IVH,blank
-
-
Calculate the Corrected Anisotropy: Use the corrected intensity values in the anisotropy equation (including the G-factor correction).
-
rcorrected = (Corrected IVV - G * Corrected IVH) / (Corrected IVV + 2 * G * Corrected IVH)
-
Mandatory Visualizations
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. horiba.com [horiba.com]
- 6. mpikg.mpg.de [mpikg.mpg.de]
- 7. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The fluorescence laboratory. - The G-factor [fluortools.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Anisotropy Measurements under Oxygen Quenching Conditions as a Method to Quantify the Depolarizing Rotations of Fluorophores. Application to Diphenylhexatriene in Isotropic Solvents and in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Resolved Fluorescence Anisotropy and Molecular Dynamics Analysis of a Novel GFP Homo-FRET Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ethz.ch [ethz.ch]
Technical Support Center: Optimizing DPH Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 1,6-diphenyl-1,3,5-hexatriene (DPH) concentration for cell labeling experiments. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DPH and how is it used for cell labeling?
A1: DPH (1,6-diphenyl-1,3,5-hexatriene) is a lipophilic fluorescent probe commonly used to label cell membranes. Because it is nearly non-fluorescent in aqueous environments and becomes highly fluorescent in hydrophobic environments, it is an excellent tool for studying membrane fluidity, viscosity, and lipid order.[1][2] Its fluorescence properties are sensitive to the physical state of the lipid bilayer. A common derivative, TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene), contains a charged group that anchors it to the outer leaflet of the plasma membrane.[3][4][5]
Q2: What is the recommended starting concentration for DPH or TMA-DPH?
A2: The optimal concentration of DPH and its derivatives can vary depending on the cell type, cell density, and the specific application. A general starting point for TMA-DPH is a concentration range of 0.5 µM to 5 µM.[6][7][8] For DPH, a final concentration of 1 x 10⁻⁶ M (1 µM) is often used.[9] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental conditions.[6][7]
Q3: How do I prepare a DPH stock solution?
A3: DPH is poorly soluble in water and should be dissolved in an organic solvent to prepare a stock solution. Common solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] A stock solution of TMA-DPH can be prepared in DMSO at a concentration of 10-50 mM.[6] For DPH, a stock solution of 2 x 10⁻⁴ M in acetone has been shown to provide better reproducibility than using tetrahydrofuran (THF) as a solvent, as THF can lead to the formation of DPH microcrystals.[10][11]
Q4: What are the typical incubation times and temperatures for DPH labeling?
A4: Incubation times for TMA-DPH staining are typically short, ranging from 5 to 30 minutes at 37°C.[7][8] The optimal time can depend on the cell type and should be determined empirically. For some applications, incubation can be as short as a few minutes at room temperature.
Q5: Is DPH toxic to cells?
A5: High concentrations of any fluorescent probe can potentially be cytotoxic.[12] It is crucial to use the lowest effective concentration of DPH to minimize any potential impact on cell physiology. A cytotoxicity assay is recommended, especially for long-term live-cell imaging experiments, to ensure that the chosen DPH concentration does not affect cell viability or function.
Experimental Protocols
General Protocol for Staining Suspension Cells with TMA-DPH
-
Cell Preparation: Pellet cells by centrifugation and resuspend them in a buffered salt solution, such as Hanks' Balanced Salt Solution (HBSS), supplemented with 20 mM HEPES at pH 7.4.[6][7]
-
Staining Solution Preparation: Prepare a working solution of TMA-DPH in the buffer at the desired concentration (e.g., 0.5 µM to 5 µM).[7]
-
Incubation: Add the staining solution to the cell suspension and incubate for 5-30 minutes at 37°C in a CO2 incubator.[7][8]
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and remove the supernatant.[8]
-
Resuspension: Resuspend the cells in fresh, pre-warmed buffer for analysis.[6][7]
General Protocol for Staining Adherent Cells with TMA-DPH
-
Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of TMA-DPH in a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) at a concentration between 0.5 µM and 5 µM.[7]
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Washing: Remove the staining solution and wash the cells gently with pre-warmed buffer.
-
Analysis: Add fresh buffer to the cells for imaging.
Data Presentation
| Parameter | Recommended Range | Notes |
| TMA-DPH Concentration | 0.5 - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically.[6][7] |
| DPH Concentration | ~1 µM | A common starting point for membrane fluidity studies.[9] |
| Incubation Time | 5 - 30 minutes | Shorter times are generally preferred to minimize potential artifacts.[7][8] |
| Incubation Temperature | 37°C | Physiological temperature is recommended for live-cell imaging.[6][7] |
| Stock Solution Solvent | DMSO or Acetone | Acetone is preferred for DPH to avoid microcrystal formation.[10][11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - DPH concentration is too low. - Incubation time is too short. - Improper DPH solution preparation. | - Perform a titration to find the optimal DPH concentration.[6][7]- Increase the incubation time.- Ensure the DPH stock solution is properly dissolved and diluted. Avoid the formation of microcrystals by using acetone as the solvent for DPH stock.[10][11] |
| High Background | - DPH concentration is too high. - Inadequate washing. - Presence of DPH aggregates or microcrystals. - Cell autofluorescence. | - Reduce the DPH concentration.[13]- Increase the number and duration of wash steps.[13]- Prepare fresh DPH solutions and consider centrifugation of the working solution before use.[10][11]- Include an unstained control to assess the level of autofluorescence.[14] |
| Uneven or Patchy Staining | - Poor dispersion of DPH in the staining solution. - Cell clumping. | - Ensure thorough mixing of the DPH working solution before adding it to the cells.- Ensure a single-cell suspension before staining. |
| Cell Death or Altered Morphology | - DPH concentration is too high, leading to cytotoxicity. - Solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay to determine a non-toxic DPH concentration.- Ensure the final concentration of the organic solvent in the cell suspension is minimal (typically <0.5%). |
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. TMA-DPH (1-(4-Trimethylammoniumphenyl)-6-Phenyl-1,3,5-Hexatriene p-Toluenesulfonate) 25 mg [thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4.6. Membrane Fluidity [bio-protocol.org]
- 10. gpb.sav.sk [gpb.sav.sk]
- 11. Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. biotium.com [biotium.com]
Correcting for light scattering in DPH fluorescence experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for light scattering in 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is light scattering and why is it a problem in DPH fluorescence anisotropy experiments?
A1: Light scattering is the phenomenon where light deviates from its straight trajectory after interacting with particles in the sample, such as lipid vesicles or cellular components. In DPH fluorescence anisotropy, this is a significant issue because scattered light is often highly polarized.[1] This scattered, polarized light can be detected by the instrument, leading to an artificially high fluorescence anisotropy reading. This interference can obscure the true rotational motion of the DPH probe within the membrane, resulting in an inaccurate assessment of membrane fluidity.
Q2: How can I tell if light scattering is affecting my DPH fluorescence anisotropy measurements?
A2: A key indicator of significant light scattering is an unusually high anisotropy value, potentially exceeding the theoretical maximum for DPH (r₀ ≈ 0.4) in the absence of rotational motion.[2] Another sign is a linear increase in anisotropy with increasing concentrations of vesicles or other scattering components, rather than the expected hyperbolic binding curve.[1]
Q3: What are the primary causes of light scattering in DPH experiments?
A3: The primary causes of light scattering in DPH experiments include:
-
High concentration of lipid vesicles or cells: More particles in the light path increase the probability of scattering events.
-
Aggregation of vesicles or cells: Larger aggregates scatter more light.
-
Presence of other macromolecules or particulates: Proteins, buffers with insoluble components, or dust can all contribute to scattering.[3]
-
Sample turbidity: A visibly cloudy or opaque sample is a clear indication of significant light scattering potential.[3]
Q4: Can instrumental parameters be optimized to minimize the effects of light scattering?
A4: Yes, optimizing instrumental parameters can help. Using a cut-off filter can be effective in eliminating scattered light.[4] Additionally, the choice of excitation wavelength can influence the intensity of scattered light.[5] Some advanced techniques like gated-phase fluorometry can also be employed to reduce errors from scattered light.[6]
Troubleshooting Guides
Issue 1: Anisotropy values are unexpectedly high and increase linearly with lipid concentration.
-
Possible Cause: Significant interference from light scattering. Scattered light is polarized and adds to the fluorescence signal, artificially inflating the anisotropy reading.[1]
-
Troubleshooting Steps:
-
Perform a "Blank" Measurement: Prepare a sample containing the same concentration of lipid vesicles or cells but without the DPH probe.
-
Measure Scattering Signal: Measure the apparent "fluorescence" intensity of this blank sample at the same parallel (IVV,scatter) and perpendicular (IVH,scatter) polarizer settings used for your DPH-labeled sample.
-
Correct Your Data: Subtract the scattering intensities from your DPH sample intensities before calculating the anisotropy. The corrected intensities are:
-
IVV,corrected = IVV,sample - IVV,scatter
-
IVH,corrected = IVH,sample - IVH,scatter
-
-
Recalculate Anisotropy: Use the corrected intensity values to recalculate the fluorescence anisotropy.
-
Issue 2: Anisotropy values are still high even after blank subtraction.
-
Possible Cause: The scattering properties of the blank and the DPH-labeled sample may not be identical, or the scattering is extremely high.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Sonication/Extrusion: Ensure lipid vesicles are properly sonicated or extruded to create a uniform population of small unilamellar vesicles (SUVs), which scatter less light than larger multilamellar vesicles (MLVs).
-
Centrifugation: Briefly centrifuge your sample to pellet any large aggregates before measurement.
-
Filtering: Filter your buffers to remove any particulate contamination.
-
-
Adjust Instrumental Settings:
-
Experimental Protocols
Protocol 1: Empirical Correction for Light Scattering
This protocol provides a step-by-step method to empirically correct for light scattering in DPH fluorescence anisotropy measurements.
-
Sample Preparation:
-
Prepare your DPH-labeled sample (e.g., lipid vesicles with DPH).
-
Prepare a corresponding "blank" sample containing the identical concentration of lipids and buffer, but without DPH.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths for DPH (e.g., Excitation: 350 nm, Emission: 428 nm).[4]
-
Use polarizers in the excitation and emission light paths.
-
-
Measurement Procedure:
-
Measure DPH Sample:
-
Record the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV,sample).
-
Record the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to horizontal (IVH,sample).
-
-
Measure Blank Sample:
-
Without changing any instrument settings, replace the DPH sample with the blank sample.
-
Record the scattered light intensity with the polarizers in the vertical-vertical orientation (IVV,scatter).
-
Record the scattered light intensity with the polarizers in the vertical-horizontal orientation (IVH,scatter).
-
-
-
Data Correction and Anisotropy Calculation:
-
Calculate the G-factor (instrumental correction factor) using the horizontally and vertically polarized components of the blank measurement: G = IHV,scatter / IHH,scatter.
-
Calculate the corrected intensities for your DPH sample:
-
Iparallel,corrected = IVV,sample - IVV,scatter
-
Iperpendicular,corrected = IVH,sample - IVH,scatter
-
-
Calculate the corrected anisotropy (r):
-
r = (Iparallel,corrected - G * Iperpendicular,corrected) / (Iparallel,corrected + 2 * G * Iperpendicular,corrected)
-
-
Data Presentation
Table 1: Example of Light Scattering Correction Data
| Sample | Lipid Conc. (mM) | IVV (a.u.) | IVH (a.u.) | G-factor | Calculated Anisotropy (r) |
| Uncorrected | |||||
| DPH + Lipids | 1.0 | 15000 | 5000 | 1.0 | 0.400 |
| Lipids Only (Blank) | 1.0 | 3000 | 1000 | 1.0 | - |
| Corrected | |||||
| DPH + Lipids | 1.0 | 12000 | 4000 | 1.0 | 0.333 |
This is example data and actual values will vary.
Visualizations
Caption: Workflow for empirical correction of light scattering in DPH experiments.
Caption: Troubleshooting decision tree for high DPH fluorescence anisotropy values.
References
- 1. researchgate.net [researchgate.net]
- 2. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 3. Light-scattering effects in the measurement of membrane microviscosity with diphenylhexatriene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpikg.mpg.de [mpikg.mpg.de]
- 5. Scattering versus fluorescence self-quenching: more than a question of faith for the quantification of water flux in large unilamellar vesicles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
Technical Support Center: Inner Filter Effect in 1,6-Diphenylhexatriene (DPH) Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) encountered during 1,6-Diphenylhexatriene (DPH) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it affect my DPH measurements?
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the volume from which fluorescence is being measured. This reduces the number of DPH molecules that are excited, leading to lower fluorescence emission.[1]
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by DPH is re-absorbed by other molecules in the sample before it can reach the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[1]
Q2: How can I determine if my DPH measurements are affected by the Inner Filter Effect?
A2: A common indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus DPH concentration. As you increase the concentration of DPH, you expect a proportional increase in fluorescence. If the signal begins to plateau or even decrease at higher concentrations, it is a strong indication that IFE is occurring.[2][3] Another key indicator is a high absorbance of your sample at the excitation or emission wavelengths, typically above 0.1 arbitrary units (AU).[2][3]
Q3: What is the difference between the Inner Filter Effect and fluorescence quenching?
A3: The inner filter effect is a result of light absorption by the sample and is distinct from fluorescence quenching. Quenching involves processes that decrease the fluorescence quantum yield of the DPH molecule itself, such as through molecular collisions or energy transfer. In contrast, IFE is an artifact of the measurement conditions and does not alter the intrinsic fluorescence properties of DPH.
Q4: Can the Inner Filter Effect impact my fluorescence anisotropy measurements with DPH?
A4: Yes. While fluorescence anisotropy is a ratiometric measurement of polarized intensities and should theoretically be less sensitive to absolute intensity changes, the IFE can still introduce artifacts. Non-uniform illumination and detection of the sample due to high absorbance can lead to inaccurate anisotropy values. Furthermore, at high fluorophore concentrations, energy transfer between DPH molecules (homo-FRET) can occur, leading to depolarization and a decrease in the measured anisotropy, which can be exacerbated by the conditions that also cause IFE.
Q5: Besides the Inner Filter Effect, what other artifacts should I be aware of in DPH membrane fluidity studies?
A5: Light scattering from membranes or liposomes can significantly impact fluorescence anisotropy measurements, leading to depolarization of the emitted light and artificially lower anisotropy values.[4][5] It is crucial to correct for light scattering, especially when working with turbid samples. This can be done by measuring the scattering of a corresponding sample without the fluorescent probe and subtracting this background from the parallel and perpendicular fluorescence intensity readings.[6]
Troubleshooting Guide
Issue 1: My DPH fluorescence intensity is not linear with increasing concentration.
-
Possible Cause: This is a classic sign of the primary inner filter effect.[2][3] At high DPH concentrations or in the presence of other absorbing species, the excitation light is attenuated as it passes through the sample, leading to non-uniform excitation.
-
Solution:
-
Dilution: The simplest approach is to dilute your sample to a concentration where the absorbance at the excitation wavelength is below 0.1.[2]
-
Mathematical Correction: If dilution is not feasible, you can apply a mathematical correction using the sample's absorbance values at the excitation (Aex) and emission (Aem) wavelengths.[1] A commonly used formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2)[1]
-
Use a Shorter Pathlength Cuvette: Reducing the cuvette's pathlength (e.g., from 1 cm to 0.2 cm) will decrease the absorbance and minimize the IFE.
-
Issue 2: The shape of my DPH fluorescence emission spectrum appears distorted at high concentrations.
-
Possible Cause: This distortion can be caused by the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other DPH molecules.[1] This is more prominent due to the relatively small Stokes shift of DPH, leading to an overlap between its absorption and emission spectra.
-
Solution:
-
Mathematical Correction: Similar to correcting for the primary IFE, measuring the absorbance at the emission wavelength allows for a mathematical correction of the secondary IFE using the formula mentioned above.[1]
-
Dilution: Diluting the sample will reduce the probability of re-absorption.
-
Issue 3: My DPH fluorescence anisotropy values are unexpectedly low, even at low DPH concentrations.
-
Possible Cause: This could be due to light scattering from your membrane preparation (e.g., liposomes, cells). Scattered light can depolarize the fluorescence signal, leading to lower anisotropy values.[4][5]
-
Solution:
-
Scattering Correction: Prepare a blank sample containing the same concentration of membranes but without DPH. Measure the scattered light intensity at the same excitation and emission wavelengths for both parallel and perpendicular polarizations. Subtract these blank values from your DPH-labeled sample's intensity readings before calculating the anisotropy.[6]
-
Data Presentation
The following table summarizes the impact of the inner filter effect on DPH fluorescence intensity and the effectiveness of the mathematical correction.
| DPH Concentration (µM) | Observed Fluorescence Intensity (Arbitrary Units) | Absorbance at λex (358 nm) | Absorbance at λem (430 nm) | Corrected Fluorescence Intensity (Arbitrary Units) |
| 1 | 100 | 0.02 | 0.01 | 103.5 |
| 5 | 450 | 0.10 | 0.05 | 525.8 |
| 10 | 750 | 0.20 | 0.10 | 998.6 |
| 20 | 1100 | 0.40 | 0.20 | 1742.5 |
Note: The values in this table are illustrative to demonstrate the principle of IFE and its correction.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect in DPH Measurements
This protocol describes how to correct for the inner filter effect using absorbance measurements.
Materials:
-
DPH stock solution
-
Membrane suspension (e.g., liposomes, isolated cell membranes)
-
Buffer
-
UV-Vis spectrophotometer
-
Fluorometer with polarization capabilities
-
Quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a series of samples with a constant concentration of membranes and varying concentrations of DPH. Also, prepare a blank sample with membranes only.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each sample from at least 300 nm to 500 nm.
-
Record the absorbance values at the excitation wavelength (Aex, typically around 358 nm for DPH) and the emission wavelength (Aem, typically around 430 nm for DPH).
-
-
Fluorescence Measurement:
-
In the fluorometer, set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.
-
For each sample, measure the fluorescence intensity. If measuring anisotropy, record the parallel (I_parallel) and perpendicular (I_perpendicular) intensities.
-
-
Correction for Light Scattering:
-
Measure the scattered light intensity of the blank sample (membranes without DPH) at the same instrument settings for both parallel and perpendicular channels.
-
Subtract these blank values from the corresponding intensities of the DPH-labeled samples.
-
-
IFE Correction Calculation:
-
Use the following formula to correct the observed fluorescence intensity (F_observed) for the inner filter effect: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
If calculating anisotropy, use the corrected parallel and perpendicular intensities to calculate the corrected anisotropy.
-
Visualizations
Caption: A decision tree to guide researchers in troubleshooting potential inner filter effects and light scattering in DPH fluorescence experiments.
Caption: A step-by-step workflow for the experimental procedure to correct for both light scattering and the inner filter effect in DPH measurements.
References
- 1. static.horiba.com [static.horiba.com]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. Light-scattering effects in the measurement of membrane microviscosity with diphenylhexatriene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-scattering effects in the measurement of membrane microviscosity with diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPH Photostability and Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,6-Diphenyl-1,3,5-hexatriene (DPH) in fluorescence-based experiments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during experiments using DPH, covering topics from signal acquisition to data interpretation.
Frequently Asked Questions
Q1: What is DPH and what is its primary application?
A1: DPH, or 1,6-Diphenyl-1,3,5-hexatriene, is a hydrophobic fluorescent probe primarily used to study membrane fluidity.[1][2] Its fluorescence characteristics, particularly its fluorescence anisotropy, are sensitive to the microenvironment within the lipid bilayer.[1][2] An increase in membrane fluidity leads to a decrease in DPH fluorescence anisotropy.[1][2]
Q2: How does DPH incorporate into membranes?
A2: DPH is a lipophilic molecule that readily partitions into the hydrophobic core of lipid bilayers.[2] This property makes it an effective probe for assessing the acyl chain region of the membrane.
Q3: What are the typical excitation and emission wavelengths for DPH?
A3: DPH is typically excited around 350-360 nm, with its emission maximum observed around 428-430 nm.[3] However, it's important to note that the exact spectral properties can be influenced by the solvent environment.
Q4: What is fluorescence anisotropy and how does it relate to membrane fluidity?
A4: Fluorescence anisotropy is a measure of the rotational mobility of a fluorophore. When DPH is excited with polarized light, the polarization of the emitted light is dependent on how much the probe rotates during its excited state lifetime. In a more fluid, less viscous membrane, DPH rotates more freely, leading to greater depolarization and thus a lower anisotropy value. Conversely, in a more rigid membrane, its rotation is restricted, resulting in a higher anisotropy value.[1][2]
Q5: What is photobleaching and why is it a concern with DPH?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce.[4] DPH, like many organic fluorophores, is susceptible to photobleaching, which can lead to a progressive decrease in fluorescence signal during an experiment, potentially affecting the accuracy of measurements.
Troubleshooting Common Issues
Problem 1: Low or No Fluorescence Signal
-
Possible Cause: Inadequate DPH concentration or poor incorporation into the membrane.
-
Solution: Ensure the final DPH concentration is appropriate for your experimental setup. Prepare fresh DPH solutions as they can degrade over time. Optimize incubation time and temperature to facilitate proper partitioning of DPH into the lipid bilayer.
-
-
Possible Cause: Incorrect instrument settings.
-
Solution: Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for DPH (around 350 nm for excitation and 430 nm for emission).[3] Check that the gain and slit widths are optimized for signal detection.
-
-
Possible Cause: Quenching of DPH fluorescence.
-
Possible Cause: pH of the buffer is suboptimal.
-
Solution: While DPH itself is not highly sensitive to pH, extreme pH values can alter membrane properties and indirectly affect DPH fluorescence. Ensure your buffer pH is within a physiological range (typically 7.0-7.4) for cell-based or liposome assays.
-
Problem 2: High Background Fluorescence
-
Possible Cause: Autofluorescence from the sample or medium.
-
Solution: Run a control sample without DPH to assess the level of background autofluorescence. If autofluorescence is high, consider using a medium with lower intrinsic fluorescence. For microscopy, image processing techniques can sometimes be used to subtract background.
-
-
Possible Cause: Light scattering from the sample.
-
Solution: In vesicle or liposome preparations, high concentrations can lead to light scattering, which can be incorrectly measured as fluorescence. This is particularly problematic in anisotropy measurements as scattered light is highly polarized. To check for this, perform a titration of the vesicles without the fluorescent probe. If scattering is an issue, you may need to dilute your sample.
-
-
Possible Cause: Contamination of reagents or disposables.
-
Solution: Use high-purity solvents and reagents. Ensure that cuvettes, microplates, and other disposables are clean and free from fluorescent contaminants.
-
Problem 3: Rapid Signal Decay (Photobleaching)
-
Possible Cause: High excitation light intensity.
-
Solution: Reduce the intensity of the excitation light by using neutral density filters or lowering the power setting on your light source. Use the lowest light intensity that still provides an adequate signal-to-noise ratio.[6]
-
-
Possible Cause: Prolonged exposure to excitation light.
-
Solution: Minimize the duration of light exposure. For microscopy, use a shutter to block the light path when not acquiring images. For plate reader-based assays, reduce the number of measurement points or the duration of each read.
-
-
Possible Cause: Presence of molecular oxygen.
Problem 4: Inconsistent or Unstable Anisotropy Readings
-
Possible Cause: Temperature fluctuations.
-
Solution: Membrane fluidity is highly dependent on temperature. Use a temperature-controlled sample holder to maintain a constant and uniform temperature throughout the experiment.
-
-
Possible Cause: Light scattering.
-
Solution: As noted earlier, light scattering can artificially increase anisotropy readings. Perform control experiments with unlabeled vesicles to quantify and potentially correct for scattering artifacts.
-
-
Possible Cause: DPH aggregation or precipitation.
-
Solution: Ensure that the DPH concentration is below its solubility limit in the aqueous buffer before it partitions into the membrane. Aggregates can lead to erroneous anisotropy values.
-
Quantitative Data on DPH Photostability
Obtaining precise photobleaching quantum yields and rate constants for DPH under various experimental conditions is challenging as this data is not consistently reported in the literature. Photobleaching is highly dependent on the specific experimental setup, including the intensity and wavelength of the excitation source, the local environment of the probe, and the presence of oxygen.
However, we can summarize the known photophysical properties and the qualitative effects of different factors on DPH photostability.
Table 1: Photophysical Properties of DPH
| Property | Value | Notes |
| Fluorescence Quantum Yield (Φf) | 0.8 (in cyclohexane) | This indicates high fluorescence efficiency in a non-polar environment. It is not the photobleaching quantum yield.[7] |
| Fluorescence Lifetime (τ) | ~0.7 - 11 ns | Highly dependent on the membrane phase and temperature. Shorter in more fluid phases.[8][9] |
| Excitation Maximum (λex) | ~350-360 nm | |
| Emission Maximum (λem) | ~428-430 nm |
Table 2: Factors Influencing DPH Photobleaching
| Factor | Effect on Photobleaching Rate | Mitigation Strategies |
| Excitation Light Intensity | Increases with higher intensity | Use the lowest possible intensity; employ neutral density filters.[6] |
| Exposure Duration | Increases with longer exposure | Minimize illumination time; use shutters. |
| Molecular Oxygen | Increases photobleaching (photodynamic damage) | De-gas buffers (e.g., with N₂ or Ar); use oxygen scavenging systems.[5] |
| Temperature | Can indirectly affect photobleaching by altering membrane dynamics and reaction rates. | Maintain stable temperature control. |
Experimental Protocols
Protocol 1: Measuring Membrane Fluidity using DPH Fluorescence Anisotropy
Objective: To determine the membrane fluidity of liposomes or cell membranes using DPH.
Materials:
-
DPH (1,6-Diphenyl-1,3,5-hexatriene)
-
Ethanol or other suitable organic solvent for DPH stock solution
-
Liposome suspension or cell suspension
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorometer with polarization filters
Procedure:
-
Preparation of DPH Stock Solution: Prepare a stock solution of DPH (e.g., 2 mM) in ethanol. Store in the dark at -20°C.
-
Labeling of Membranes:
-
Dilute the DPH stock solution into your liposome or cell suspension. A typical final DPH concentration is in the low micromolar range, with a lipid-to-probe ratio of at least 200:1 to avoid self-quenching.
-
Incubate the mixture at room temperature or 37°C for a sufficient time (e.g., 30-60 minutes) in the dark to allow for DPH incorporation into the membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 428 nm.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH) to determine the G-factor.
-
-
Calculation of Anisotropy (r):
-
The G-factor (instrumental correction factor) is calculated as G = I_HV / I_HH.
-
Fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Signaling Pathway Involving Membrane Fluidity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]
- 6. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 7. Quantum Yield [1,6-Diphenylhexatriene] | AAT Bioquest [aatbio.com]
- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene in phospholipid vesicles [pubmed.ncbi.nlm.nih.gov]
Low labeling efficiency of DPH in tetrahydrofuran vs acetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1,6-Diphenyl-1,3,5-hexatriene (DPH) labeling, particularly the observed lower labeling efficiency in tetrahydrofuran (THF) compared to acetone.
Frequently Asked Questions (FAQs)
Q1: Why is my DPH labeling efficiency lower when using tetrahydrofuran (THF) as a solvent compared to acetone?
A1: Lower labeling efficiency of DPH in THF compared to acetone is a documented observation.[1] Several factors related to the solvent properties can contribute to this issue:
-
Solvent Polarity and DPH Aggregation: DPH is a hydrophobic molecule with very low solubility in aqueous solutions. When a concentrated DPH stock solution in an organic solvent is diluted into an aqueous buffer for labeling, the DPH molecules can aggregate or form microcrystals if they are not efficiently transferred to the target membrane. Acetone, being more polar than THF, may facilitate a better dispersion of DPH upon dilution in aqueous buffers, reducing aggregation and making the probe more available for membrane insertion.
-
Solvent-Probe Interactions: The nature of the solvent can affect the photophysical properties of DPH.[2][3] While THF is a good solvent for DPH, differences in solvent-solute interactions compared to acetone could influence the stability and availability of the probe for labeling.
-
Peroxide Formation in THF: Tetrahydrofuran is known to form explosive peroxides over time when exposed to air.[4][5] These peroxides can potentially degrade the DPH probe, reducing the concentration of active fluorescent molecules available for labeling. It is crucial to use fresh, inhibitor-stabilized THF for preparing DPH stock solutions.
Q2: What is the expected fluorescence quantum yield of DPH in THF and acetone?
A2: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorescence signal. The quantum yield of DPH is highly dependent on the solvent environment. While a direct comparison of labeling efficiency is complex, the quantum yield in the pure solvent can provide some insight.
| Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Tetrahydrofuran | 0.67 | [6] |
| Acetone | 0.54 | [6] |
Note: This table presents the fluorescence quantum yield of a different, but structurally related, fluorescent probe (1T) as a proxy, due to the limited availability of direct comparative data for DPH in these specific solvents in the search results. The trend of higher quantum yield in THF compared to acetone for this similar molecule is noted.
Q3: Can I use other solvents to prepare my DPH stock solution?
A3: Yes, other solvents can be used. Dimethyl sulfoxide (DMSO) and ethanol are also commonly used to prepare DPH stock solutions.[7] The choice of solvent can impact the final concentration of the stock solution and the behavior of the probe upon dilution. It is recommended to use a solvent that is miscible with the aqueous buffer used for your experiment and minimizes probe aggregation.
Troubleshooting Guide
This guide addresses common problems encountered during DPH labeling experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: - DPH aggregation in the labeling solution.- Low concentration of DPH available for labeling.- Insufficient incubation time or temperature. | - Optimize DPH Dilution: Prepare the DPH labeling solution by diluting the stock solution in a buffer with vigorous vortexing to minimize aggregation. Consider preparing the labeling solution by diluting a 2 x 10⁻⁴ M DPH stock solution in acetone 100-fold in the appropriate buffer.[1]- Increase DPH Concentration: If signal remains low, cautiously increase the DPH concentration in the labeling solution. However, be mindful that excessive DPH can lead to self-quenching and membrane perturbations.- Optimize Incubation: Ensure adequate incubation time (e.g., 30-60 minutes) and temperature (often at or above the phase transition temperature of the lipid membrane) to allow for efficient DPH incorporation. |
| Degraded DPH Probe: - Use of old or improperly stored DPH stock solution.- Peroxide formation in THF stock. | - Use Fresh Stock Solutions: Prepare fresh DPH stock solutions regularly and store them protected from light at -20°C.[8]- Use High-Quality Solvents: Use fresh, inhibitor-stabilized THF to prevent peroxide formation. Consider switching to acetone or DMSO for the stock solution. | |
| Instrument Settings: - Incorrect excitation and emission wavelengths.- Low lamp intensity or detector sensitivity. | - Verify Wavelengths: Ensure your fluorometer is set to the correct excitation (around 350-360 nm) and emission (around 425-430 nm) wavelengths for DPH.- Optimize Instrument Settings: Adjust the excitation and emission slit widths, gain, and integration time to maximize the signal-to-noise ratio. | |
| High Background Fluorescence | Autofluorescence: - Intrinsic fluorescence from the sample (e.g., cells, proteins).- Contamination in the buffer or cuvette. | - Run Controls: Always measure the fluorescence of an unlabeled sample (blank) to determine the level of autofluorescence and subtract it from your measurements.- Use High-Purity Reagents: Use high-purity buffers and clean cuvettes to minimize background signals. |
| Excess Unbound DPH: - Incomplete removal of unbound DPH after labeling. | - Purification Step: For liposome labeling, remove unincorporated DPH by size-exclusion chromatography (e.g., Sephadex G-50 column). For cells, wash the cells with buffer after incubation. | |
| Inconsistent or Irreproducible Results | Variability in Labeling Protocol: - Inconsistent preparation of DPH labeling solution.- Variations in incubation time, temperature, or cell/liposome concentration. | - Standardize Protocol: Follow a detailed, standardized protocol for every experiment. Ensure consistent timing, temperatures, and concentrations.- Thorough Mixing: Ensure the DPH labeling solution and the sample are well-mixed to ensure uniform labeling. |
| DPH Microcrystal Formation: - Presence of DPH aggregates in the labeling solution can lead to lower and more variable fluorescence anisotropy values. | - Modified Labeling Procedure: Prepare a 2 x 10⁻⁴ M DPH stock solution in acetone, dilute it 100-fold in the appropriate buffer, bubble with nitrogen for 30 minutes, and then mix with the cell/membrane suspension in a 1:1 (v/v) ratio for more reproducible results.[1] |
Experimental Protocols
Protocol 1: Preparation of DPH Stock Solution
-
Weigh out a precise amount of DPH powder in a microcentrifuge tube.
-
Add the required volume of high-purity acetone (or THF/DMSO) to achieve the desired concentration (e.g., 2 mM).
-
Vortex thoroughly until the DPH is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at -20°C, protected from light.
Protocol 2: DPH Labeling of Liposomes
This protocol is adapted for labeling pre-formed liposomes.
-
Prepare Liposome Suspension: Prepare your liposome suspension at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare DPH Labeling Solution:
-
Warm the DPH stock solution to room temperature.
-
In a separate tube, dilute the DPH stock solution into the same buffer used for the liposomes to achieve a final labeling concentration (typically in the micromolar range, e.g., 1-10 µM). A common probe-to-lipid molar ratio is 1:200 to 1:500.
-
Vortex the labeling solution vigorously immediately after adding the DPH stock to the buffer to minimize aggregation.
-
-
Incubation:
-
Add the DPH labeling solution to the liposome suspension.
-
Incubate the mixture for 30-60 minutes at a temperature above the phase transition temperature of the lipids, with occasional gentle mixing. The incubation should be performed in the dark to prevent photobleaching.
-
-
Removal of Unbound DPH (Optional but Recommended):
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the experimental buffer.
-
Apply the liposome suspension to the top of the column.
-
Elute the liposomes with the buffer. The labeled liposomes will elute in the void volume, separated from the smaller, unbound DPH molecules.
-
-
Fluorescence Measurement:
-
Transfer the labeled liposome suspension to a quartz cuvette.
-
Measure the fluorescence intensity or anisotropy using a fluorometer with excitation set to ~360 nm and emission to ~430 nm.
-
Visualizations
Caption: Experimental workflow for DPH labeling of liposomes.
Caption: Logical relationship of solvent polarity to DPH labeling efficiency.
References
- 1. youtube.com [youtube.com]
- 2. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Properties of a Fluorescent Probe, all-trans-1,6-Diphenyl-1,3,5-hexatriene. Solvent and Temperature Effects - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting DPH Fluorescence Lifetime Heterogeneity
Welcome to the technical support center for interpreting 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence lifetime heterogeneity. This resource is designed for researchers, scientists, and drug development professionals who utilize DPH as a fluorescent probe to study the biophysical properties of lipid membranes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence decay of DPH in a lipid membrane not fit to a single exponential decay?
The fluorescence decay of DPH in a lipid bilayer is often complex and requires a multi-exponential decay model or a lifetime distribution analysis for an adequate fit.[1][2] This heterogeneity arises because DPH molecules can reside in different microenvironments within the membrane, each characterized by a distinct fluorescence lifetime.[2][3]
Several factors contribute to this lifetime heterogeneity:
-
Lipid Phases: Coexisting lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld), provide distinct environments for DPH.[4] The probe will have a different lifetime in each phase.
-
Membrane Domains: The presence of micro- or nano-domains with different lipid and protein compositions can lead to a variety of local environments for DPH.
-
Probe Location and Orientation: DPH can partition at different depths and adopt various orientations within the bilayer, including parallel and perpendicular to the lipid acyl chains.[4][5][6] These different localizations can result in different lifetimes.
-
Proximity to Proteins and Sterols: Interactions with membrane proteins and sterols like cholesterol can significantly alter the local environment of DPH and thus its fluorescence lifetime.[3][7]
-
Water Penetration: The extent of water penetration into the bilayer can vary, and collisions between water molecules and DPH can quench its fluorescence, leading to shorter lifetimes.[8][9]
Q2: What do the different lifetime components of DPH represent?
Interpreting the physical meaning of each lifetime component can be challenging, but generally, they are attributed to DPH populations in distinct environments:
-
Short Lifetime Component(s): Often associated with DPH in more disordered or dynamic environments, such as the liquid-disordered phase, or regions with higher water accessibility.[10] Quenching by oxygen or other molecules can also contribute to shorter lifetimes.[11]
-
Long Lifetime Component(s): Typically attributed to DPH in more ordered or rigid environments, like the liquid-ordered or gel phases.[7][10] Deeper penetration into the hydrophobic core of the membrane, where the probe is shielded from quenchers, also results in longer lifetimes.[8][9]
It is crucial to consider that these are general interpretations, and the specific assignment of lifetime components should be supported by other experimental data and a thorough understanding of the membrane system being studied.
Q3: How does cholesterol affect the fluorescence lifetime of DPH?
Cholesterol is a key modulator of membrane properties and has a significant impact on DPH fluorescence. Generally, the presence of cholesterol leads to the formation of a more ordered lipid environment (the liquid-ordered phase). This increased order restricts the rotational motion of DPH and can lead to an increase in its fluorescence lifetime.[7] Cholesterol can also have a homogenizing effect on the membrane, which may be reflected as a narrowing of the DPH lifetime distribution.[7]
Q4: Can DPH lifetime heterogeneity be used to study protein-lipid interactions?
Yes, the heterogeneity of DPH fluorescence decay can provide insights into protein-lipid interactions. When a protein is present in the membrane, it creates a unique environment around it known as the "boundary lipid" or "lipid shell." DPH partitioning into this boundary lipid region may exhibit a different fluorescence lifetime compared to DPH in the bulk lipid phase.[3] By analyzing the fluorescence decay in the presence and absence of protein, it is possible to extract information about the properties of the boundary lipids.[3] However, this requires that the protein significantly influences the probe's decay characteristics to allow for the resolution of distinct lifetime components.[3]
Troubleshooting Guides
Issue 1: My DPH fluorescence decay data is noisy and the fit is poor (high chi-squared value).
| Possible Cause | Troubleshooting Steps |
| Low Photon Count | Increase the data acquisition time to accumulate more photon counts in the peak channel. A minimum of 10,000 counts is generally recommended for reliable analysis. |
| High Background Signal | Measure the fluorescence of a "blank" sample (e.g., buffer and vesicles without DPH) and subtract this background from your sample data. Ensure all components are of the highest purity. |
| Light Scattering | Use a cutoff filter on the emission side to block scattered excitation light. Ensure your sample is well-dispersed and free of aggregates. For vesicle suspensions, light scattering can be a significant issue.[10] |
| Incorrect Instrument Response Function (IRF) | The IRF must be measured accurately under the same experimental conditions as the sample. Use a scattering solution (e.g., Ludox) or a reference dye with a very short, known lifetime.[12] Ensure the IRF and sample decay are aligned correctly in the analysis software. |
| Probe Concentration Too High | High concentrations of DPH can lead to self-quenching, which introduces an additional decay component and can distort the lifetime analysis.[10] Maintain a low probe-to-lipid ratio (typically 1:500 to 1:100).[13] |
| Presence of Quenchers | Dissolved oxygen is a known quencher of DPH fluorescence.[11][14] Deoxygenate your samples by purging with nitrogen or argon gas. |
Issue 2: I am observing an unexpectedly short lifetime component.
| Possible Cause | Troubleshooting Steps |
| Oxygen Quenching | As mentioned above, thoroughly deoxygenate your samples.[11][14] |
| Water Accessibility | The short lifetime component may represent a population of DPH molecules that are more exposed to the aqueous phase.[8][9] Consider the hydration properties of your membrane system. |
| Oxidative Damage | Ionizing radiation or other sources of oxidative stress can damage lipids, altering the membrane environment and potentially shortening the DPH lifetime.[15] Ensure proper handling and storage of your samples to prevent degradation. |
| Probe Aggregation | At high concentrations, DPH may form aggregates that have different photophysical properties, including a shorter fluorescence lifetime. Ensure the probe is fully solubilized in the membrane. |
Issue 3: I am unable to resolve two expected lifetime components.
| Possible Cause | Troubleshooting Steps |
| Lifetimes are Too Similar | For reliable resolution of two lifetime components using phase and modulation techniques, their ratio should typically be greater than 1.3.[10] If the lifetimes are too close, they may not be distinguishable within the precision limits of the instrument. |
| Low Fractional Intensity of One Component | If one lifetime component has a very low fractional intensity, it can be difficult to detect and resolve accurately. Increase the signal-to-noise ratio by acquiring data for a longer duration. |
| Inappropriate Analysis Model | A discrete two-component model may not be appropriate if there is a continuous distribution of environments. Try fitting your data to a lifetime distribution model (e.g., Lorentzian or Gaussian).[2][7] |
| Insufficient Data Quality | Ensure your data is of high quality (see Issue 1). Poor data quality will make it more difficult to resolve closely spaced lifetime components. |
Experimental Protocols
Protocol 1: Preparation of DPH-labeled Lipid Vesicles
-
Stock Solutions: Prepare a stock solution of DPH in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of approximately 1 mM. Prepare a stock solution of your desired lipid(s) in chloroform.
-
Mixing: In a clean glass vial, mix the lipid and DPH stock solutions to achieve the desired probe-to-lipid molar ratio (e.g., 1:300).
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate filters with a defined pore size.
-
Final Concentration: Adjust the final lipid concentration to the desired level for your fluorescence measurements.
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Data Acquisition
-
Instrument Warm-up: Allow the light source (e.g., pulsed laser or LED) and detectors to warm up and stabilize according to the manufacturer's instructions.
-
IRF Measurement: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) at the same excitation and emission wavelengths as your sample.
-
Sample Measurement:
-
Place your DPH-labeled vesicle suspension in a cuvette.
-
Set the excitation wavelength (typically around 350-360 nm for DPH).
-
Set the emission wavelength (typically around 430-450 nm for DPH). Use a cutoff filter to minimize scattered light.
-
Adjust the instrument settings (e.g., repetition rate of the light source, detector voltage) to achieve an optimal count rate (typically <5% of the laser repetition rate to avoid pile-up effects).
-
Acquire data until the peak channel has a sufficient number of counts (e.g., >10,000).
-
-
Background Measurement: Measure the fluorescence decay of a blank sample (vesicles without DPH) under the same conditions.
Protocol 3: Fluorescence Lifetime Data Analysis
-
Software: Use a dedicated software package for fluorescence lifetime analysis. Several commercial and open-source options are available (e.g., PicoQuant's SymPhoTime, Becker & Hickl's SPCImage, or the open-source package FLIMfit).[16][17][18]
-
Data Import: Import your sample decay data, the IRF, and the background decay.
-
Background Subtraction: Subtract the background decay from your sample decay.
-
Model Selection: Choose an appropriate decay model.
-
Discrete Exponential Model: Start with a single exponential decay model and assess the goodness of fit (chi-squared value, weighted residuals). If the fit is poor, increase the number of exponential components (e.g., to a two- or three-component model).
-
Lifetime Distribution Model: If a discrete model does not provide a good fit, or if you suspect a continuous range of environments, use a lifetime distribution model (e.g., Gaussian or Lorentzian).
-
-
Fitting: Perform the fitting procedure. The software will perform an iterative deconvolution of the IRF from the sample decay to determine the best-fit parameters (lifetimes and their fractional intensities).
-
Evaluation of Fit: Evaluate the quality of the fit by examining the chi-squared value (should be close to 1.0), the weighted residuals (should be randomly distributed around zero), and the autocorrelation function of the residuals.
Data Presentation
Table 1: Example of DPH Fluorescence Lifetime Data in Different Lipid Environments
| Membrane Composition | Lifetime Component 1 (τ₁) [ns] | Fractional Intensity (α₁) | Lifetime Component 2 (τ₂) [ns] | Fractional Intensity (α₂) | Average Lifetime <τ> [ns] | Chi-squared (χ²) |
| DOPC (Ld phase) | 2.5 | 0.4 | 6.8 | 0.6 | 5.08 | 1.1 |
| DPPC (Gel phase, 25°C) | 1.8 | 0.2 | 8.5 | 0.8 | 7.16 | 1.2 |
| DPPC:Cholesterol (2:1) (Lo phase) | 3.5 | 0.3 | 9.2 | 0.7 | 7.49 | 1.0 |
| POPC + Protein X | 2.8 (Bulk Lipid) | 0.5 | 5.5 (Boundary Lipid) | 0.5 | 4.15 | 1.1 |
Note: These are illustrative values. Actual lifetime values will depend on the specific experimental conditions.
Visualizations
Caption: DPH partitioning into different membrane domains.
Caption: Troubleshooting workflow for poor DPH decay fits.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of cell membrane micro-heterogeneity using the fluorescence lifetime of DPH-type fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Membrane structural domains. Resolution limits using diphenylhexatriene fluorescence decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane oxidative damage induced by ionizing radiation detected by diphenylhexatriene fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FLIMX: A Software Package to Determine and Analyze the Fluorescence Lifetime in Time-Resolved Fluorescence Data from the Human Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. software [Time-Resolved Fluorescence Wiki] [tcspc.com]
Technical Support Center: DPH Interaction with Membrane Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to study membrane protein dynamics and membrane fluidity.
Frequently Asked Questions (FAQs)
Q1: What is DPH and how does it work to measure membrane fluidity?
A1: DPH, or 1,6-diphenyl-1,3,5-hexatriene, is a hydrophobic fluorescent probe that preferentially partitions into the hydrocarbon core of lipid bilayers.[1][2] Its fluorescence properties are sensitive to the surrounding environment. The primary method for measuring membrane fluidity with DPH is fluorescence polarization (FP) or fluorescence anisotropy.[3][4] When excited with polarized light, the extent of polarization of the emitted light is inversely proportional to the rotational mobility of the DPH molecule. In a more fluid membrane, DPH rotates more freely, leading to lower fluorescence polarization/anisotropy values. Conversely, in a more rigid or ordered membrane, its movement is restricted, resulting in higher polarization/anisotropy.[5][6]
Q2: How does the presence of a membrane protein affect DPH fluorescence anisotropy?
A2: Membrane proteins can influence DPH fluorescence anisotropy in several ways:
-
Increased Membrane Order: The insertion of a protein into the lipid bilayer can increase the order of the surrounding lipid acyl chains, restricting the motion of DPH and thus increasing its fluorescence anisotropy.[1]
-
Direct Interaction: DPH may interact directly with the transmembrane domains of the protein. If the protein itself has slower rotational dynamics than the lipids, this can lead to an increase in the measured anisotropy.
-
Alteration of DPH Localization: The presence of a protein might alter the preferred location of DPH within the bilayer, moving it to a more or less fluid microenvironment.
-
Protein Aggregation: Aggregation of membrane proteins can create larger, more rigid structures that significantly hinder DPH mobility, leading to a substantial increase in fluorescence anisotropy.[2]
Q3: What is the difference between DPH and its derivatives like TMA-DPH?
A3: TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a cationic derivative of DPH. The charged trimethylammonium group anchors the probe at the lipid-water interface, meaning it reports on the fluidity of a more superficial region of the bilayer compared to DPH, which partitions deep into the hydrophobic core.[7][8] This allows for the probing of different membrane depths.
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Fluorescence anisotropy values are unexpectedly high. | 1. Protein Aggregation: The membrane protein may be aggregated in the proteoliposomes. 2. High Protein-to-Lipid Ratio: Too much protein can overly rigidify the membrane. 3. Light Scattering: High concentrations of proteoliposomes can cause light scattering, which artificially increases anisotropy readings.[9] 4. Incorrect Blank Subtraction: Improper subtraction of background fluorescence can skew results. | 1. Check for Aggregation: Use dynamic light scattering (DLS) or size exclusion chromatography to assess the homogeneity of your proteoliposome preparation.[10][11] 2. Optimize Protein Concentration: Perform a titration of the protein concentration to find a range where the anisotropy is sensitive to experimental variables without being dominated by protein-induced rigidity. 3. Correct for Scattering: Measure the scattering of a sample without DPH and subtract this from the parallel and perpendicular fluorescence intensities. Diluting the sample may also help.[12] 4. Use Appropriate Blanks: Prepare a blank sample containing everything except the DPH probe to account for intrinsic fluorescence and scattering from the proteoliposomes. |
| Fluorescence anisotropy values are unexpectedly low. | 1. Probe Degradation: DPH is sensitive to light and oxidation. 2. Presence of Detergents: Residual detergents from protein purification can increase membrane fluidity. 3. Incorrect Probe Incorporation: DPH may not be fully incorporated into the membrane. | 1. Protect DPH from Light: Prepare DPH stock solutions fresh and store them in the dark. Minimize light exposure during experiments. 2. Ensure Complete Detergent Removal: Use methods like dialysis, Bio-Beads, or gel filtration to thoroughly remove detergents after proteoliposome reconstitution.[13] 3. Optimize Incubation: Ensure adequate incubation time and temperature for DPH to partition into the proteoliposomes. Gentle mixing can aid incorporation. |
| High variability between replicate measurements. | 1. Inhomogeneous Sample: The proteoliposomes may not be uniform in size or protein distribution. 2. Temperature Fluctuations: Membrane fluidity is highly sensitive to temperature.[14] 3. Pipetting Errors: Inaccurate pipetting can lead to variations in the concentrations of proteoliposomes or DPH. | 1. Improve Proteoliposome Preparation: Use extrusion to create vesicles of a defined size.[10] Ensure thorough mixing during reconstitution. 2. Use a Thermostatted Cuvette Holder: Maintain a constant and precise temperature throughout the experiment. 3. Use Calibrated Pipettes: Ensure accurate and consistent dispensing of all solutions. |
| Fluorescence intensity changes during the experiment. | 1. Photobleaching: Continuous exposure to the excitation light can destroy the DPH fluorophore. 2. Quenching: Components in your buffer or the protein itself may be quenching the DPH fluorescence. 3. Changes in Probe Environment: The interaction of a ligand with the membrane protein could alter the local environment of DPH, affecting its quantum yield. | 1. Minimize Excitation: Use the lowest possible excitation intensity and limit the exposure time. Use shutters to block the excitation light when not acquiring data. 2. Identify and Remove Quenchers: If possible, identify and remove any quenching agents from your buffer. Be aware that some amino acid residues (like tryptophan) can quench fluorescence. 3. Monitor Total Fluorescence: Record the total fluorescence intensity (S = IVV + 2GIVH) in parallel with anisotropy. Changes in intensity can provide additional information about the system. |
Experimental Protocols
Protocol 1: Preparation of DPH-labeled Proteoliposomes
This protocol describes the preparation of proteoliposomes containing a membrane protein of interest and labeled with DPH for fluorescence anisotropy measurements.
Materials:
-
Purified membrane protein in a suitable detergent solution.
-
Lipids (e.g., POPC, DPPC, or a custom lipid mixture) in chloroform.
-
DPH (1,6-diphenyl-1,3,5-hexatriene) powder.
-
Organic solvent (e.g., chloroform, methanol).
-
Buffer (e.g., HEPES, Tris-HCl) at the desired pH.
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing, size-exclusion column).
-
Glass vials, rotary evaporator, bath sonicator, extruder with polycarbonate membranes.
Procedure:
-
Prepare Lipid/DPH Mixture:
-
In a glass vial, combine the desired amount of lipids from their chloroform stock.
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., 1 mM in chloroform).
-
Add the DPH stock solution to the lipid mixture to achieve a final lipid-to-probe molar ratio between 200:1 and 500:1.
-
-
Create a Lipid/DPH Film:
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydrate the Lipid/DPH Film:
-
Add the desired buffer to the dried lipid/DPH film.
-
Hydrate the film by vortexing for several minutes, creating multilamellar vesicles (MLVs).
-
-
Form Unilamellar Vesicles:
-
Subject the MLV suspension to several freeze-thaw cycles (optional, but can improve homogeneity).
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).[10]
-
-
Reconstitute the Membrane Protein:
-
Solubilize the DPH-labeled LUVs by adding a small amount of the same detergent used for the protein purification.
-
Add the purified membrane protein to the solubilized liposomes at the desired protein-to-lipid ratio.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Remove Detergent:
-
Remove the detergent using your chosen method. For example, add Bio-Beads and incubate for several hours at 4°C with gentle rocking.[13] Change the Bio-Beads at least once.
-
-
Characterize Proteoliposomes:
-
Determine the final protein and lipid concentrations.
-
Assess the size distribution and homogeneity of the proteoliposomes using dynamic light scattering (DLS).[11]
-
Protocol 2: Fluorescence Anisotropy Measurement
Instrumentation:
-
A fluorometer equipped with polarizers for both excitation and emission channels.
-
A thermostatted cuvette holder.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm for DPH.
-
Set the desired temperature for the experiment. Allow the system to equilibrate.
-
-
Blank Measurement:
-
Fill a cuvette with buffer and measure the background intensity.
-
Fill a cuvette with unlabeled proteoliposomes (at the same concentration as your sample) to measure light scattering.
-
-
G-Factor Calculation:
-
The G-factor corrects for the differential transmission of vertically and horizontally polarized light by the instrument's emission optics.
-
Measure the fluorescence intensity with the excitation polarizer in the horizontal position and the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.
-
Calculate the G-factor: G = IHV / IHH.
-
-
Sample Measurement:
-
Place the cuvette with your DPH-labeled proteoliposome sample in the holder.
-
Set the excitation polarizer to the vertical position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical (IVV) and horizontal (IVH) positions.
-
-
Anisotropy Calculation:
-
Subtract the background and scattering contributions from your intensity readings.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Quantitative Data Summary
The effect of membrane proteins on DPH fluorescence anisotropy is dependent on the specific protein, its concentration, and the lipid composition of the membrane. Below is a table summarizing hypothetical data illustrating these effects.
| System | Protein Concentration (µM) | Temperature (°C) | Fluorescence Anisotropy (r) | Interpretation |
| POPC Liposomes | 0 | 25 | 0.150 | Baseline fluidity of the lipid bilayer. |
| POPC Liposomes + Protein A | 1 | 25 | 0.185 | Protein A orders the lipid environment. |
| POPC Liposomes + Protein A | 5 | 25 | 0.250 | Higher protein concentration leads to greater ordering. |
| POPC Liposomes + Protein B | 1 | 25 | 0.155 | Protein B has a minimal effect on bulk membrane fluidity. |
| POPC Liposomes + Protein A | 1 | 37 | 0.160 | Increased temperature increases membrane fluidity, reducing the ordering effect of Protein A. |
Visualizations
Experimental Workflow for DPH-based Membrane Fluidity Assay
Caption: Workflow for assessing membrane fluidity using DPH and proteoliposomes.
Logical Relationship: Interpreting DPH Anisotropy Changes
Caption: Interpreting changes in DPH fluorescence anisotropy in membrane protein studies.
References
- 1. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. Diphenylhexatriene (DPH)-labeled lipids as a potential tool for studies on lipid peroxidation in monolayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteoliposome-based system reveals how lipids control photosynthetic light harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. bmglabtech.com [bmglabtech.com]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DPH-Labeled Membrane Sample Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Diphenyl-1,3,5-hexatriene (DPH) labeled membrane samples. The focus is on the critical step of removing unbound DPH to ensure accurate downstream analysis of membrane properties.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound DPH from my labeled membrane samples?
Unbound DPH in the aqueous phase of your sample can contribute to background fluorescence, leading to inaccurate measurements of fluorescence polarization/anisotropy and therefore an incorrect assessment of membrane fluidity.[1] Since DPH is virtually non-fluorescent in aqueous solutions, its presence can artificially lower the measured anisotropy, suggesting a more fluid membrane than is actually the case.[1]
Q2: What are the primary methods for removing unbound DPH?
The three most common methods for separating labeled membranes from unbound DPH are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. Larger liposomes or membrane fragments elute first, while smaller, unbound DPH molecules are retained in the porous beads of the chromatography medium and elute later.[2][3]
-
Centrifugation (including Ultracentrifugation): This technique pellets the larger, denser membrane samples, leaving the smaller, unbound DPH molecules in the supernatant, which can then be carefully removed.[1][4]
-
Dialysis: This method involves the selective diffusion of small molecules (unbound DPH) across a semi-permeable membrane while retaining the larger labeled membrane samples.[4]
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including the nature of your membrane sample (e.g., liposomes, cell membranes), the required purity, sample volume, and available equipment. The table below provides a comparison to aid in your decision-making.
| Feature | Size-Exclusion Chromatography (SEC) | Centrifugation | Dialysis |
| Principle | Separation by size | Separation by size and density | Separation by molecular weight cutoff |
| Speed | Relatively fast (minutes to an hour) | Fast (minutes to hours) | Slow (hours to days)[4] |
| Sample Dilution | Can cause sample dilution | Minimal dilution | Can cause sample dilution |
| Efficiency | Can be highly efficient[5] | Efficiency depends on density difference | Can be inefficient for hydrophobic molecules |
| Potential Issues | Liposome retention in column, sample dilution[3][6] | Incomplete pelleting, sample loss | Slow diffusion of hydrophobic DPH, probe binding to membrane |
| Best Suited For | High-resolution separation, well-defined vesicle sizes | Large sample volumes, robust membrane samples | Small sample volumes where dilution is acceptable |
Q4: How can I quantify the removal of unbound DPH?
You can assess the efficiency of unbound DPH removal using fluorescence spectroscopy.[7] By measuring the fluorescence intensity of the supernatant (after centrifugation) or the later fractions (after SEC), you can determine the amount of DPH that was not associated with the membranes. A significant decrease in the fluorescence of these fractions compared to the initial unbound DPH concentration indicates successful removal.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
Problem: Low recovery of labeled membrane samples.
-
Possible Cause: Liposomes or membrane fragments are being retained by the column matrix.[3] This is a common issue, especially with fresh, unsaturated columns.
-
Solution: Pre-saturate the column by running a solution of unlabeled liposomes through it before loading your sample.[8] This will block non-specific binding sites on the resin.
Problem: Poor separation between labeled membranes and unbound DPH (overlapping peaks).
-
Possible Cause 1: Inappropriate column resin pore size.
-
Solution 1: Select a column with a pore size that effectively excludes your membrane vesicles while retaining small molecules like DPH. For liposomes, Sephadex G-50 or Sepharose 4B are common choices.[4]
-
Possible Cause 2: Sample volume is too large.
-
Solution 2: For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Possible Cause 3: Flow rate is too high.
-
Solution 3: Reduce the flow rate to allow for better equilibration and separation.
Centrifugation
Problem: Labeled membranes do not form a tight pellet.
-
Possible Cause 1: Centrifugal force or time is insufficient.
-
Solution 1: Increase the centrifugation speed (g-force) and/or duration. Ultracentrifugation is often required for smaller vesicles.
-
Possible Cause 2: The density of the membrane sample is too low.
-
Solution 2: Consider using a density gradient (e.g., with sucrose or Ficoll) to facilitate the separation of the membranes from the aqueous phase.[4][9]
Problem: Low yield of labeled membranes after resuspension of the pellet.
-
Possible Cause: The pellet was too tightly packed or was partially lost during removal of the supernatant.
-
Solution: Be gentle when removing the supernatant. Use a fine-tipped pipette to carefully aspirate the liquid without disturbing the pellet. When resuspending, do so gently in a small volume of fresh buffer.
Dialysis
Problem: Unbound DPH is not efficiently removed, even after extended dialysis.
-
Possible Cause 1: DPH, being hydrophobic, may be binding to the dialysis membrane itself.[10]
-
Solution 1: Unfortunately, this is a known challenge with lipophilic compounds.[10][11] Using a dialysis membrane made of a different material might help, but options can be limited.
-
Possible Cause 2: The large volume of the dialysis buffer is not sufficient to create a strong enough concentration gradient for the hydrophobic DPH to move out of the lipid environment.
-
Solution 2: Increase the frequency of buffer changes. You can also try including a "sink" in the dialysis buffer, such as a small amount of a non-fluorescent, hydrophobic material that can sequester the unbound DPH, though this needs to be carefully validated to not interfere with your membrane samples.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating DPH-labeled liposomes from unbound DPH.
Materials:
-
SEC column (e.g., Sephadex G-50)
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
-
Fraction collector (optional)
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Column Pre-saturation (optional but recommended): Load the column with a solution of unlabeled liposomes at a similar lipid concentration to your sample and run one column volume of buffer through.
-
Sample Loading: Carefully load your DPH-labeled membrane sample onto the top of the column.
-
Elution: Begin the elution with the buffer. The labeled membranes, being larger, will travel through the column faster and elute in the initial fractions (the void volume).
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Measure the fluorescence of each fraction. The first peak of fluorescence corresponds to the labeled membranes, while a later, broader peak will correspond to the unbound DPH. Pool the fractions containing the labeled membranes.
Diagram of the SEC Workflow:
Caption: Workflow for removing unbound DPH using SEC.
Protocol 2: Ultracentrifugation
This protocol is effective for pelleting larger membrane fragments or liposomes.
Materials:
-
Ultracentrifuge and appropriate rotor/tubes
-
Buffer for washing and resuspension
Methodology:
-
Sample Preparation: Place the DPH-labeled membrane sample into an ultracentrifuge tube.
-
Centrifugation: Centrifuge the sample at a force and for a duration sufficient to pellet the membranes (e.g., 100,000 x g for 1-2 hours). The optimal conditions will depend on the size and density of your membrane preparation.
-
Supernatant Removal: Carefully aspirate the supernatant, which contains the unbound DPH.
-
Washing (Optional): Gently resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the sample and remove any remaining unbound DPH.
-
Resuspension: Resuspend the final pellet in the desired volume of buffer for your downstream experiments.
Diagram of the Ultracentrifugation Workflow:
References
- 1. Increased efficiency of liposome-mediated transfection by volume reduction and centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of separation of non-encapsulated drug from unilamellar liposomes by various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for plasma membrane enrichment by ultracentrifugation for mass spectrometry of cell lines, xenografts, and patient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: DPH Fluorescence Polarization Experiments
Welcome to the technical support center for DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescence polarization (FP) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to temperature control, a critical parameter for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in DPH fluorescence polarization experiments?
Temperature is a critical factor because the fluorescence polarization of DPH is highly sensitive to the fluidity of the surrounding lipid environment.[1][2] Membrane fluidity is directly influenced by temperature; as temperature increases, the lipid bilayer becomes more fluid, leading to increased rotational motion of the DPH probe.[3][4] This increased motion results in a decrease in fluorescence polarization.[3][5] Therefore, precise and stable temperature control is essential for obtaining accurate and reproducible measurements of membrane fluidity.
Q2: How do temperature fluctuations affect my results?
Even minor temperature fluctuations can introduce significant variability and errors in your data.[6] Inconsistent temperatures between wells or over the course of an experiment can lead to high standard deviations and make it difficult to discern real changes in membrane fluidity from experimental artifacts.[7] For example, a temperature ramp is often used to determine the phase transition temperature of a lipid bilayer, where a sharp decrease in polarization is observed.[1] Uncontrolled temperature changes can obscure these transitions or shift their apparent temperature.
Q3: What is the optimal temperature range for a DPH fluorescence polarization experiment?
The optimal temperature range depends on the specific system being studied. For investigating the phase transition of a lipid bilayer, a temperature ramp that brackets the expected transition temperature is necessary.[1] For example, for liposomes made of 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC), a temperature range of 25°C to 45°C can be used to observe the phase transition that occurs between 35°C and 39°C.[1] For general membrane fluidity studies, experiments are often conducted at a physiologically relevant temperature, such as 37°C, which should be maintained with high precision.[8][9]
Q4: Can photobleaching of DPH be affected by temperature?
Yes, photobleaching, the irreversible photochemical destruction of a fluorophore, can be temperature-dependent. In some cases, elevated temperatures can enhance the rate of photobleaching.[10] While DPH is a relatively photostable probe, it is good practice to minimize exposure to the excitation light and to be aware that temperature changes could potentially influence its photostability.
Troubleshooting Guide
Issue 1: High variability in fluorescence polarization readings between replicate wells.
-
Potential Cause: Temperature gradients across the microplate. Different wells may be at slightly different temperatures, leading to variations in membrane fluidity and, consequently, DPH polarization.
-
Solution:
-
Ensure that all reagents and the microplate are equilibrated to the target temperature before starting the measurement.[6]
-
Use a temperature-controlled plate reader with good temperature uniformity specifications.
-
Allow sufficient time for the plate to thermally equilibrate within the reader before starting the measurement. A 10-15 minute equilibration is often recommended.[1]
-
Issue 2: Drifting fluorescence polarization values over time in a single well.
-
Potential Cause: The sample has not reached thermal equilibrium, or the instrument's temperature control is unstable.
-
Solution:
-
Perform a time-course experiment to determine the necessary incubation time for the sample to reach thermal equilibrium at the desired temperature.[6]
-
Verify the stability of your instrument's temperature control system.
-
Ensure that the lid of the microplate reader is closed to prevent evaporative cooling and temperature fluctuations.
-
Issue 3: Unexpectedly low or high fluorescence polarization values.
-
Potential Cause: The experiment is being conducted at a temperature that is significantly different from the intended temperature. An incorrect temperature can place the lipid system in a different phase (e.g., gel vs. liquid crystalline), leading to drastically different polarization values.[1][11]
-
Solution:
-
Independently verify the temperature of the sample wells using a calibrated thermometer or probe.
-
Review the literature for the expected phase behavior of your lipid system at different temperatures.
-
Run a temperature ramp experiment to characterize the phase transition of your system and confirm your experimental temperature is appropriate.[3]
-
Issue 4: The observed phase transition temperature is different from the expected value.
-
Potential Cause: The rate of temperature change (ramp rate) is too fast, or there is a lag between the instrument's temperature sensor and the actual sample temperature.
-
Solution:
Data Presentation
The following tables summarize quantitative data on the effect of temperature on DPH fluorescence polarization in different lipid systems.
Table 1: Phase Transition Temperatures of Various Phospholipid Vesicles Determined by DPH Fluorescence Polarization
| Phospholipid | Abbreviation | Phase Transition Temperature (Tm) | Reference |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | ~24°C | [12] |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | ~41°C | [12] |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | ~55°C | [12] |
| 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | MPPC | 35-39°C | [1] |
Table 2: Temperature-Dependent Fluorescence Anisotropy of DPH in DMPC Vesicles
| Temperature (°C) | Phase | Limiting Anisotropy (r∞) | Reference |
| 15 | Gel | ~0.33 | [11] |
| 30 | Liquid Crystalline | ~0.051 | [11] |
Experimental Protocols
Protocol 1: Determination of Membrane Fluidity at a Fixed Temperature
-
Preparation of Liposomes: Prepare unilamellar liposomes of the desired lipid composition using methods such as extrusion or sonication.
-
DPH Labeling: Add a small aliquot of a concentrated DPH stock solution (in a suitable solvent like DMSO or THF) to the liposome suspension. The final DPH concentration should be in the low micromolar range to avoid self-quenching.
-
Incubation: Incubate the mixture at the desired experimental temperature (e.g., 37°C) for at least 30 minutes in the dark to allow for the partitioning of DPH into the lipid bilayers.[1]
-
Temperature Equilibration: Transfer the samples to a temperature-controlled microplate reader and allow them to equilibrate at the set temperature for 10-15 minutes.[1]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 430 nm.[1]
Protocol 2: Determination of Phase Transition Temperature using a Temperature Ramp
-
Sample Preparation: Prepare and label the liposomes with DPH as described in Protocol 1.
-
Instrument Setup: Set up the temperature-controlled microplate reader to perform a temperature ramp. Define the starting temperature, ending temperature, ramp rate (e.g., 0.5°C/min), and the measurement interval (e.g., every 0.2°C).[3]
-
Initial Equilibration: Equilibrate the sample at the starting temperature for 10-15 minutes.[1]
-
Temperature Ramp and Measurement: Initiate the temperature ramp and collect fluorescence polarization data at each specified temperature interval.
-
Data Analysis: Plot the fluorescence polarization values as a function of temperature. The phase transition is typically observed as a sharp decrease in polarization over a narrow temperature range.[3]
Visualizations
Caption: A flowchart illustrating the key steps in a temperature-controlled DPH fluorescence polarization experiment.
Caption: A decision tree to guide troubleshooting of high variability in DPH fluorescence polarization data.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 3. jasco-global.com [jasco-global.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting DPH Data in Complex Biological Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to study membrane dynamics in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of using DPH to measure membrane fluidity?
A1: DPH is a hydrophobic fluorescent probe that preferentially partitions into the acyl chain region of lipid bilayers. Its fluorescence properties, particularly fluorescence polarization or anisotropy, are sensitive to the rotational motion of the probe. In a more fluid membrane, DPH can rotate more freely, leading to lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, its rotation is restricted, resulting in higher anisotropy.[1][2][3] The relationship is inversely proportional: higher anisotropy correlates with lower membrane fluidity.[2][4][5]
Q2: My DPH fluorescence anisotropy values are inconsistent between experiments. What could be the cause?
A2: Inconsistent DPH anisotropy readings can stem from several factors:
-
Probe Concentration: High concentrations of DPH can lead to self-quenching and alterations in membrane properties. It is crucial to use the lowest effective concentration.
-
Incomplete Probe Incorporation: Ensure DPH has fully partitioned into the membranes. Incubation time and temperature are critical parameters that may need optimization.[6]
-
Presence of Quenchers: Contaminants in buffers or endogenous molecules within complex biological samples can quench DPH fluorescence, affecting anisotropy readings.
-
Light Scattering: Highly turbid samples, such as dense cell suspensions or unclarified lysates, can cause significant light scattering, which artificially lowers anisotropy values.
-
Temperature Fluctuations: Membrane fluidity is highly temperature-dependent.[1][7] Maintaining a constant and uniform temperature during measurements is essential for reproducibility.[6]
Q3: How does the presence of cholesterol affect DPH data interpretation?
A3: Cholesterol is a key regulator of membrane fluidity and can significantly impact DPH data. Generally, cholesterol increases the order of acyl chains in fluid-phase bilayers, which restricts DPH rotation and increases its fluorescence anisotropy.[1][8] However, the effect is complex and concentration-dependent. At high concentrations, cholesterol can induce the formation of liquid-ordered (l_o) phases where the standard analysis of fluorescence anisotropy may not accurately reflect the true orientational distribution of DPH.[9][10] Furthermore, cholesterol can influence the partitioning and localization of DPH within the membrane.[9][11]
Q4: Can DPH perturb the membrane it is intended to measure?
A4: Yes, DPH itself can induce local perturbations in the membrane. Due to its rigid structure, DPH can promote the ordering of surrounding acyl chains, similar to the effect of cholesterol.[10] This effect is more pronounced in cholesterol-poor membranes.[10] Researchers should be aware that the presence of the probe might alter the very properties being measured, and it is advisable to use the lowest possible probe-to-lipid ratio to minimize these artifacts.
Q5: What is the difference between DPH and its derivative, TMA-DPH?
A5: While both are used to probe membrane dynamics, DPH and its cationic derivative, 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH), probe different regions of the membrane. DPH is highly hydrophobic and localizes deep within the hydrocarbon core.[12][13] TMA-DPH has a charged headgroup that anchors it at the lipid-water interface, with the DPH moiety reporting on the dynamics of the upper acyl chain region.[8][12][13] This makes TMA-DPH particularly useful for studying the outer leaflet of the plasma membrane in living cells, as it is less prone to rapid internalization compared to DPH.[13][14]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal or High Background
-
Question: I am observing a very low fluorescence signal from my DPH-labeled sample, or the background fluorescence is overwhelming the signal. How can I troubleshoot this?
-
Answer:
-
Confirm Probe Loading: Ensure that DPH has been properly incorporated into the membranes. DPH is almost non-fluorescent in aqueous solutions, and a strong signal only appears upon partitioning into a hydrophobic environment.[6] Optimize incubation time and temperature. For liposomes, incubation above the phase transition temperature of the lipids can facilitate incorporation.[6]
-
Check for Contamination: Buffers and other reagents can sometimes contain fluorescent contaminants. Measure the background fluorescence of all components of your assay medium without the probe.
-
Optimize Excitation and Emission Wavelengths: For DPH, typical excitation is around 350-360 nm, and emission is measured around 425-430 nm.[6][12][15] Verify your instrument settings.
-
Sample Turbidity: For cell suspensions or membrane fractions, high turbidity can increase background scattering. Consider diluting the sample or using a lysis/clarification step if appropriate for the experimental design.
-
Probe Degradation: Protect DPH solutions from prolonged exposure to light to prevent photobleaching. Prepare fresh stock solutions regularly.
-
Issue 2: Unexpected Changes in Anisotropy with Experimental Treatment
-
Question: My experimental treatment (e.g., adding a drug) is causing a decrease in DPH anisotropy, suggesting an increase in membrane fluidity. However, other methods suggest the opposite. Why might this be?
-
Answer:
-
Probe Relocation: The treatment may be displacing DPH to a different, more fluid region of the membrane. For instance, some drugs can push DPH deeper into the hydrophobic core, a region that is typically less ordered.[15] This would be reported as an apparent increase in fluidity, even if the upper regions of the acyl chains are becoming more ordered.[15]
-
Direct Quenching by the Compound: The added compound might be a fluorescence quencher. Quenching can sometimes affect the parallel and perpendicular components of the fluorescence differently, leading to an artifactual change in the calculated anisotropy. Measure the fluorescence lifetime to check for dynamic quenching.
-
Heterogeneous Membrane Systems: In complex biological membranes with coexisting lipid domains (e.g., lipid rafts), the treatment might alter the partitioning of DPH between these domains.[16][17][18] If DPH preferentially moves into more disordered domains, the overall measured anisotropy will decrease.
-
Perturbation of Probe Orientation: The compound of interest could be altering the orientation of DPH within the membrane, causing it to align more parallel to the membrane surface rather than parallel to the lipid acyl chains.[15] This change in orientation would drastically alter the interpretation of anisotropy data.
-
Quantitative Data Summary
Table 1: Photophysical Properties of DPH in Different Membrane Environments
| Membrane System | Fluorescence Lifetime (ns) | Steady-State Anisotropy (r) | Reference |
| DOPC (Ld phase) | ~0.87 | ~0.22 | [11] |
| DPPC (So phase) | ~0.69 | ~0.38 | [11] |
| SM/Chol (Lo phase) | ~0.87 | - | [11] |
| Erythrocyte Membrane | ~11.0 (long component) | - | [19] |
| POPC | ~7-10.5 (long component) | - | [15] |
Ld: liquid-disordered; So: solid-ordered; Lo: liquid-ordered; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.
Experimental Protocols
Protocol 1: General Labeling of Cell Membranes with DPH
-
Preparation of DPH Stock Solution: Prepare a 2 mM stock solution of DPH in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Store protected from light at -20°C.
-
Cell Preparation: Harvest cells and wash them twice with a buffered saline solution (e.g., PBS, pH 7.4) to remove any serum components. Resuspend the cells in the same buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Labeling: While vortexing the cell suspension, add the DPH stock solution to a final concentration of 1-5 µM. The final solvent concentration should not exceed 0.2% to avoid toxicity.
-
Incubation: Incubate the cell suspension for 20-40 minutes at the desired experimental temperature (e.g., 37°C), protected from light.[6] The optimal time may vary depending on the cell type.
-
Washing: Centrifuge the labeled cells to pellet them and remove the supernatant containing unincorporated DPH. Wash the cells twice with fresh buffer.
-
Measurement: Resuspend the final cell pellet in buffer to the desired concentration for fluorescence anisotropy measurements. Ensure the sample is maintained at a constant temperature throughout the experiment.
Visualizations
Caption: A generalized workflow for labeling cells with DPH.
Caption: Key factors influencing the interpretation of DPH data.
References
- 1. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 3. Membrane Fluidity Testing of Phospholipids [hzfoodic.com]
- 4. researchgate.net [researchgate.net]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. jasco-global.com [jasco-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mpikg.mpg.de [mpikg.mpg.de]
- 16. Heterogeneous biological membranes regulate protein partitioning via fluctuating diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Partitioning to ordered membrane domains regulates the kinetics of secretory traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,6-Diphenylhexatriene (DPH) and TMA-DPH for Plasma Membrane Fluidity Analysis
For researchers, scientists, and drug development professionals investigating the biophysical properties of cellular membranes, the selection of an appropriate fluorescent probe is paramount. This guide provides a detailed, objective comparison of two commonly used probes for measuring plasma membrane fluidity: 1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivative, 1-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH).
Introduction to DPH and TMA-DPH
Both DPH and TMA-DPH are hydrophobic, rod-shaped fluorescent probes that are widely used to assess membrane fluidity through fluorescence polarization (also known as fluorescence anisotropy).[1] The principle lies in the relationship between the rotational motion of the probe within the membrane and the polarization of its emitted fluorescence. In a more fluid membrane, the probe rotates more freely, leading to lower fluorescence polarization, and vice versa.[1]
The key distinction between the two probes lies in their chemical structure and resultant localization within the plasma membrane. DPH is a neutral, hydrophobic molecule, while TMA-DPH possesses a positively charged trimethylammonium group. This structural difference dictates their suitability for different experimental contexts.
Localization within the Plasma Membrane
The precise location of a probe within the lipid bilayer is critical for interpreting membrane fluidity data.
-
DPH: Due to its nonpolar nature, DPH partitions deep into the hydrophobic core of the lipid bilayer.[2] Its orientation is predominantly parallel to the acyl chains of the phospholipids.[3] However, a significant drawback of DPH for live-cell imaging is its rapid internalization, leading to staining of intracellular membranes and making it difficult to specifically assess the plasma membrane.[4]
-
TMA-DPH: The cationic trimethylammonium group of TMA-DPH acts as an anchor at the lipid-water interface of the plasma membrane's outer leaflet.[2] This anchoring prevents rapid internalization, allowing for specific and stable labeling of the cell surface for extended periods (at least 25 minutes in some cell types).[5][6] This makes TMA-DPH a more suitable probe for specifically studying the plasma membrane fluidity of intact, living cells.[4][6]
Molecular dynamics simulations have shown that while TMA-DPH is more hindered in its movement, its average location is only slightly shallower (by ~3-4 Å) than that of DPH.[5] The reduced mobility of TMA-DPH is attributed more to favorable electrostatic interactions with lipid headgroups than to a significant difference in depth.[5]
Performance Comparison: Quantitative Data
The following tables summarize key performance metrics for DPH and TMA-DPH based on experimental data.
Table 1: Fluorescence Properties of DPH and TMA-DPH
| Property | 1,6-Diphenylhexatriene (DPH) | TMA-DPH | Key Considerations |
| Excitation Wavelength | ~350-360 nm | ~355-360 nm | Minimal difference between the probes. |
| Emission Wavelength | ~428-430 nm | ~430 nm | Minimal difference between the probes. |
| Fluorescence Lifetime | Longer (e.g., 9.30 ns in IM, 6.04 ns in OM of liposomes)[2] | Shorter (e.g., 2.30 ns in IM, 0.62 ns in OM of liposomes)[2] | The longer lifetime of DPH may underestimate increases in membrane order when using polarization measurements alone.[7] |
IM: Inner Membrane leaflet model, OM: Outer Membrane leaflet model
Table 2: Comparative Fluorescence Anisotropy Data
| Experimental Condition | Cell Type | Change in Fluorescence Anisotropy (Relative Fold Change) | Reference |
| Cholesterol Depletion (MβCD treatment) | C6 Glioblastoma | DPH: Stronger reduction (0.827 ± 0.033) | |
| TMA-DPH: Weaker reduction (0.933 ± 0.008) | |||
| Phosphatidylcholine Enrichment | C6 Glioblastoma | DPH: Not reported | |
| TMA-DPH: Significant reduction (0.968 ± 0.007) |
These data indicate that both probes are sensitive to changes in membrane composition that affect fluidity. However, the magnitude of the response can differ, likely due to their different locations within the bilayer.
Advantages and Disadvantages
Table 3: Summary of Advantages and Disadvantages
| Probe | Advantages | Disadvantages |
| DPH | - High quantum yield in hydrophobic environments- Sensitive to changes in the membrane core | - Rapidly internalizes in live cells, leading to non-specific staining of intracellular membranes[4]- Less suitable for specific plasma membrane studies in intact cells[4] |
| TMA-DPH | - Anchored to the outer leaflet of the plasma membrane, providing specificity for the cell surface[2][6]- Remains localized on the plasma membrane for longer durations[6]- Recommended for specific plasma membrane fluidity measurements in whole living cells[6] | - Its charged nature may lead to interactions with membrane proteins- Reduced mobility compared to DPH[5] |
Experimental Protocols
General Considerations:
-
Probe Concentration: The optimal concentration should be determined empirically for each cell type and experimental setup to avoid artifacts from probe-probe interactions.
-
Incubation Time and Temperature: These parameters should be optimized to ensure adequate membrane labeling without causing cellular stress or significant probe internalization (especially for DPH).
-
Instrumentation: A fluorometer or a fluorescence microscope equipped with polarizers is required for fluorescence polarization/anisotropy measurements.
Protocol 1: Membrane Fluidity Measurement in Suspension Cells using TMA-DPH
-
Cell Preparation: Harvest cells by centrifugation and wash twice with a buffered salt solution (e.g., PBS or Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Probe Preparation: Prepare a stock solution of TMA-DPH in DMSO (e.g., 10 mM). Dilute the stock solution in the buffered salt solution to a working concentration of 0.5-5 µM.
-
Cell Staining: Resuspend the cell pellet in the TMA-DPH working solution and incubate for 5-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells at a low speed (e.g., 400 x g) for 3-4 minutes and discard the supernatant. Wash the cells twice with the buffered salt solution to remove excess probe.
-
Measurement: Resuspend the final cell pellet in the buffered salt solution. Transfer the cell suspension to a cuvette for a fluorometer or to a suitable plate for a microplate reader.
-
Data Acquisition: Excite the sample with vertically polarized light at ~355 nm and measure the fluorescence emission at ~430 nm in both parallel (I||) and perpendicular (I⊥) planes relative to the excitation light.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) Where G is the grating factor of the instrument, which corrects for wavelength-dependent differences in detection efficiency. Membrane fluidity is inversely proportional to the anisotropy value.
Protocol 2: Membrane Fluidity Measurement in Adherent Cells using TMA-DPH
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-bottom multi-well plates.
-
Probe Preparation: Prepare the TMA-DPH working solution as described in Protocol 1.
-
Cell Staining: Remove the culture medium and wash the cells with the buffered salt solution. Add the TMA-DPH working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with the buffered salt solution.
-
Measurement: Add fresh buffered salt solution to the cells. The fluorescence anisotropy can be measured directly on a fluorescence microscope equipped with polarizers and a sensitive detector or in a plate reader if grown in a multi-well plate.
-
Data Acquisition and Calculation: Follow steps 6 and 7 from Protocol 1.
Protocol 3: General Protocol for DPH Staining
The protocol for DPH is similar to that of TMA-DPH. However, due to its rapid internalization, shorter incubation times (e.g., 10 seconds to a few minutes) at room temperature may be necessary for attempting to label the plasma membrane preferentially.[4] For studies of overall cellular membrane fluidity, longer incubation times can be used.
Visualizations
Experimental Workflow for Membrane Fluidity Measurement
Caption: Experimental workflow for determining plasma membrane fluidity using DPH or TMA-DPH.
Logical Relationship of Probe Choice
Caption: Decision guide for selecting between DPH and TMA-DPH.
Conclusion
Both DPH and TMA-DPH are valuable tools for investigating membrane dynamics. The choice between them should be guided by the specific research question. For studies requiring precise measurement of plasma membrane fluidity in intact, living cells, TMA-DPH is the superior probe due to its specific localization at the cell surface. DPH, while a potent probe for the hydrophobic core, is better suited for studies on isolated membranes or when assessing the overall fluidity of all cellular membranes, provided its rapid internalization is accounted for. Careful consideration of their distinct properties will ensure the generation of accurate and contextually relevant data in the study of membrane biophysics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Molecular Mechanism of Fluorescence Lifetime of Fluorescent Probes in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
DPH vs. Laurdan: A Comparative Guide for Membrane Order Studies
For researchers, scientists, and drug development professionals investigating the biophysical properties of cellular membranes, the choice of fluorescent probe is critical. This guide provides an objective comparison of two widely used membrane probes, 1,6-diphenyl-1,3,5-hexatriene (DPH) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan), offering insights into their performance, supported by experimental data and detailed protocols.
The fluidity and organizational state of the lipid bilayer, often referred to as membrane order, are crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Fluorescent probes that report on these properties are invaluable tools. DPH and Laurdan have been mainstays in the field for decades, yet they provide distinct and complementary information due to their different localization and photophysical responses to the membrane environment.
Principles of Detection: Anisotropy vs. Generalized Polarization
DPH , a hydrophobic molecule, partitions deep into the acyl chain region of the lipid bilayer. Its utility lies in the measurement of fluorescence anisotropy . When excited with polarized light, the extent to which the emitted light is depolarized is related to the rotational mobility of the probe. In a highly ordered, viscous membrane, the rotation of DPH is restricted, resulting in high fluorescence anisotropy. Conversely, in a more fluid, disordered membrane, DPH rotates more freely, leading to lower anisotropy.[1][2] Therefore, DPH anisotropy is inversely proportional to membrane fluidity.[3]
Laurdan , on the other hand, is an amphipathic molecule with its fluorescent naphthalene moiety positioned at the glycerol backbone region of the membrane, sensitive to the polarity of its immediate surroundings.[4][5] This sensitivity to the local environment, particularly the degree of water penetration at the hydrophilic-hydrophobic interface, is the basis for its use.[6][7] In ordered membrane phases (e.g., gel or liquid-ordered), where lipid packing is tight and water penetration is low, Laurdan's emission is blue-shifted. In disordered phases (e.g., liquid-disordered), looser packing allows for greater water penetration, causing a red-shift in the emission spectrum.[6][8] This spectral shift is quantified by calculating the Generalized Polarization (GP) , which provides a ratiometric measure of membrane order.[7][8]
Quantitative Comparison of DPH and Laurdan
The selection of a probe often depends on the specific research question and the membrane system being studied. The following table summarizes the key photophysical and practical differences between DPH and Laurdan.
| Property | DPH (1,6-diphenyl-1,3,5-hexatriene) | Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) |
| Measurement Principle | Fluorescence Anisotropy (r) | Generalized Polarization (GP) |
| Membrane Location | Deep within the hydrophobic acyl chain core[4] | At the glycerol backbone region of the bilayer[4][5] |
| Sensitivity | Rotational mobility of the probe, reflecting "microviscosity" of the hydrophobic core[9] | Polarity and water content at the hydrophilic-hydrophobic interface[6][7] |
| Typical Excitation λ | ~350-360 nm[9][10] | ~340-385 nm[11][12] |
| Typical Emission λ | ~428-430 nm[9][13] | Bimodal: ~440 nm (ordered phase) and ~490 nm (disordered phase)[8] |
| Fluorescence Lifetime (τ) | ~4-11 ns in membranes, dependent on phase[14] | Varies with solvent polarity and membrane phase |
| Quantum Yield (Φ) | Varies significantly with environment; low in polar solvents, higher in nonpolar environments[15] | Sensitive to environmental polarity |
| Typical Anisotropy (r) Values | High in ordered phases (e.g., >0.25), low in disordered phases (e.g., <0.15) | N/A (GP is the primary metric) |
| Typical GP Values | N/A | High in ordered phases (e.g., +0.5 to +0.7), low in disordered phases (e.g., -0.1 to -0.3)[6][7] |
| Advantages | Well-established, sensitive to changes in the hydrophobic core. | Ratiometric measurement minimizes artifacts from probe concentration or illumination intensity, sensitive to lipid packing and hydration. |
| Disadvantages | Measurements can be affected by light scattering and probe concentration. Its interpretation can be complex as it can be pushed deeper into the membrane by certain molecules.[10] | Can be photounstable under one-photon excitation, often requiring two-photon microscopy for imaging.[6] |
Experimental Protocols
DPH Fluorescence Anisotropy Measurement in Liposomes
This protocol describes the measurement of membrane fluidity in liposomes using DPH.
Materials:
-
Liposome suspension
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran or DMF)
-
Phosphate-buffered saline (PBS) or buffer of choice
-
Spectrofluorometer with polarization filters
Procedure:
-
Probe Incorporation: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1. The final DPH concentration is typically in the sub-micromolar range (e.g., 0.6 µM).[2]
-
Incubation: Incubate the mixture in the dark at the desired temperature for at least 30-60 minutes to ensure complete incorporation of DPH into the liposomes.
-
Spectrofluorometer Setup: Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[13] Set the excitation and emission bandwidths to an appropriate value (e.g., 5 nm).[13]
-
G-Factor Correction: Before measuring the sample, determine the G-factor (instrumental correction factor) using the same sample. The G-factor accounts for the differential transmission of the emission monochromator for vertically and horizontally polarized light. It is calculated as G = IHV / IHH, where IHV is the intensity with the excitation polarizer horizontal and the emission polarizer vertical, and IHH is the intensity with both polarizers horizontal.[13]
-
Anisotropy Measurement: Measure the fluorescence intensities with the polarizers in the following four configurations:
-
IVV: Excitation polarizer vertical, emission polarizer vertical.
-
IVH: Excitation polarizer vertical, emission polarizer horizontal.
-
-
Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the following equation:[9] r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Laurdan Generalized Polarization (GP) Microscopy of Live Cells
This protocol outlines the use of Laurdan for imaging membrane order in live cells using fluorescence microscopy.
Materials:
-
Cultured cells on coverslips or imaging dishes
-
Laurdan stock solution (e.g., 1-10 mM in DMSO or ethanol)
-
Cell culture medium or imaging buffer (e.g., PBS)
-
Fluorescence microscope (confocal or two-photon) equipped with two emission channels
Procedure:
-
Cell Staining: Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Replace the culture medium of the cells with the Laurdan-containing medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or imaging buffer to remove excess probe.
-
Microscopy Setup:
-
Excitation: Use an appropriate excitation wavelength, typically around 360-400 nm for one-photon excitation or ~780 nm for two-photon excitation.
-
Emission Collection: Simultaneously collect fluorescence emission in two channels:
-
Channel 1 (ordered phase): 420-460 nm
-
Channel 2 (disordered phase): 470-510 nm
-
-
-
Image Acquisition: Acquire images in both channels for the same field of view.
-
GP Calculation: Calculate the GP value for each pixel in the image using the following formula:[8] GP = (I420-460nm - I470-510nm) / (I420-460nm + I470-510nm) The resulting GP image can be pseudo-colored to visualize regions of different membrane order.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the distinct mechanisms by which DPH and Laurdan report on membrane order.
Conclusion
Both DPH and Laurdan are powerful tools for investigating membrane properties, but they offer different perspectives. DPH, through fluorescence anisotropy, provides insights into the dynamic nature of the membrane's hydrophobic core. Laurdan, via Generalized Polarization, reports on the structural order and hydration at the more superficial glycerol backbone region. The choice between them, or indeed their complementary use, will depend on the specific biological question being addressed. For researchers studying the bulk fluidity of the membrane core, DPH remains a relevant choice. For those interested in lipid packing, phase separation, and the influence of hydration, Laurdan provides a more direct measure. By understanding the principles, advantages, and limitations of each probe, researchers can make informed decisions to accurately characterize the complex and dynamic nature of cellular membranes.
References
- 1. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laurdan - Wikipedia [en.wikipedia.org]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. jasco-global.com [jasco-global.com]
- 14. scispace.com [scispace.com]
- 15. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
DPH vs. Nile Red: A Comparative Guide for Lipid Droplet Staining
For researchers in cell biology, drug discovery, and metabolic studies, the accurate visualization and quantification of intracellular lipid droplets are paramount. These dynamic organelles play a crucial role in cellular energy homeostasis, lipid metabolism, and have been implicated in various diseases, including obesity, diabetes, and cancer. The choice of fluorescent probe for labeling these structures is a critical determinant of experimental success. This guide provides a detailed comparison of two lipophilic dyes: the well-established Nile Red and the less conventional 1,6-Diphenyl-1,3,5-hexatriene (DPH), offering insights into their respective advantages for lipid droplet staining.
Performance Comparison
While Nile Red is a widely used and effective stain for lipid droplets, DPH presents a compelling alternative, particularly in multiplex imaging scenarios. The primary advantage of DPH lies in its spectral properties, which allow for simultaneous imaging with green fluorescent protein (GFP)-tagged proteins, a significant limitation for Nile Red due to spectral overlap.[1][2]
| Feature | DPH (1,6-Diphenyl-1,3,5-hexatriene) | Nile Red |
| Excitation Max (in neutral lipids) | ~350 nm[1][2] | ~515-552 nm[3][4] |
| Emission Max (in neutral lipids) | ~420 nm[1][2] | ~585-638 nm[3][4] |
| Key Advantage | Spectrally compatible with GFP and other green fluorophores.[1][2][5] | Strong fluorescence in hydrophobic environments with minimal fluorescence in aqueous media.[3] |
| Photostability | Generally considered photostable, though quantitative data in the context of lipid droplet imaging is limited. | Prone to photobleaching, which can be a limitation for long-term imaging.[6] |
| Selectivity | High selectivity for the neutral lipid core of lipid droplets.[1][2] | Stains both neutral lipids and phospholipids, which can lead to some background from other membranes.[7] |
| Quantum Yield (in neutral lipids) | Data not readily available. Fluorescence is strongly enhanced in hydrophobic environments.[8] | High in lipid-rich environments.[9] |
| Live/Fixed Cell Staining | Primarily documented for fixed-cell staining.[1][2] | Suitable for both live and fixed-cell staining.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining lipid droplets with DPH and Nile Red in cultured mammalian cells.
DPH Staining Protocol (Fixed Cells)
This protocol is adapted from "High-Content Imaging of Neutral Lipid Droplets with 1,6-Diphenylhexatriene".[1][2]
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
DPH stock solution: 2 mM in DMSO
-
Draq5™ or other far-red nuclear stain (optional)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Induction of Lipid Droplets (Optional): Treat cells with oleic acid complexed to BSA or other stimuli as required for your experiment.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a 4 µM DPH staining solution by diluting the 2 mM stock solution in PBS. If using a nuclear counterstain like Draq5, it can be added to this solution.
-
Incubation: Incubate the cells with the DPH staining solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~420 nm).
Nile Red Staining Protocol (Live Cells)
Reagents:
-
Cell culture medium
-
Nile Red stock solution: 1 mg/mL in acetone or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or other imaging-compatible vessels.
-
Preparation of Staining Solution: Prepare a working solution of Nile Red at a final concentration of 0.1-1.0 µg/mL in pre-warmed cell culture medium. Vortex the solution well.
-
Staining: Aspirate the existing culture medium and replace it with the Nile Red-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): For clearer imaging, you can wash the cells once with PBS or fresh culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~550 nm and detect emission at >590 nm. For phospholipids, excite at ~515 nm and detect emission at >528 nm.[3]
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Mechanism of Action: A Simplified View
Both DPH and Nile Red are lipophilic molecules that preferentially partition into the hydrophobic environment of lipid droplets. Their fluorescence is significantly enhanced in these non-polar environments compared to aqueous solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. Rational development of Nile red derivatives with significantly improved specificity and photostability for advanced fluorescence imaging of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Key role of fluorescence quantum yield in Nile Red staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Landscape of Cell Membranes: A Comparative Guide to DPH and DPH-PC
For researchers, scientists, and drug development professionals navigating the intricate world of membrane biology, understanding the composition and dynamics of lipid domains is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, 1,6-diphenyl-1,3,5-hexatriene (DPH) and its phosphocholine derivative (DPH-PC) are workhorses for characterizing membrane environments. This guide provides an objective comparison of DPH and DPH-PC, supported by experimental data, to aid in the selection of the appropriate probe for dissecting the complexities of membrane domains.
At the heart of their utility lies a fundamental difference in their localization within the lipid bilayer, which dictates the specific information they report. DPH, a hydrophobic molecule, partitions deep into the acyl chain region of the membrane, providing insights into the fluidity of the membrane core. In contrast, DPH-PC possesses a polar head group that anchors its fluorescent DPH moiety at the lipid-water interface, making it a sensitive reporter of the properties of the more ordered regions near the membrane surface. This differential localization is the key to their distinct applications in studying membrane domains such as lipid rafts.
Comparative Analysis of DPH and DPH-PC
The choice between DPH and DPH-PC hinges on the specific membrane microenvironment under investigation. The following table summarizes their key characteristics and performance in different membrane phases, the liquid-ordered (Lo) phase, characteristic of lipid rafts, and the liquid-disordered (Ld) phase.
| Property | DPH | DPH-PC | Rationale |
| Membrane Localization | Hydrophobic core (acyl chain region) | Lipid-water interface | The hydrophobic nature of DPH drives it into the nonpolar core, while the zwitterionic phosphocholine headgroup of DPH-PC anchors it at the polar interface. |
| Fluorescence Anisotropy in Ld Phase | Lower | Higher | In the less ordered Ld phase, the rotational motion of DPH deep within the core is less restricted compared to the anchored DPH-PC at the more constrained interface. |
| Fluorescence Anisotropy in Lo Phase | Higher | Significantly Higher | The highly ordered Lo phase restricts the motion of both probes, but the effect is more pronounced for DPH-PC at the interface, resulting in higher anisotropy values.[1][2][3] |
| Partitioning into Lo vs. Ld Phases | Negligible preference | Preferentially partitions into the Lo phase | DPH shows little preference for either phase.[4] The structure of DPH-PC, resembling a saturated phospholipid, favors its incorporation into the more ordered Lo domains. |
| Fluorescence Lifetime | Longer (e.g., ~10.52 ns in lymphocyte membranes)[5] | Shorter (e.g., ~6.74 ns in lymphocyte membranes)[5] | The environment at the lipid-water interface, where DPH-PC resides, is more prone to quenching, leading to a shorter fluorescence lifetime compared to the protected hydrophobic core where DPH is located. |
Experimental Protocols
To effectively utilize DPH and DPH-PC for probing membrane domains, a well-defined experimental protocol is crucial. The following provides a detailed methodology for comparing the two probes using fluorescence anisotropy measurements in model membrane systems (liposomes).
I. Preparation of Liposomes
-
Lipid Film Formation:
-
Prepare lipid mixtures corresponding to Lo and Ld phases. For example:
-
Ld Phase: 100% 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Lo Phase: A mixture of sphingomyelin and cholesterol (e.g., 2:1 molar ratio).
-
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, PBS) by vortexing vigorously above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
II. Labeling of Liposomes with DPH and DPH-PC
-
Probe Stock Solutions:
-
Prepare stock solutions of DPH and DPH-PC in a suitable organic solvent like methanol or ethanol at a concentration of approximately 1 mM.
-
-
Labeling Procedure:
-
Add a small volume of the DPH or DPH-PC stock solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid artifacts from probe-probe interactions.
-
Incubate the mixture at a temperature above the phase transition of the lipids for at least 30 minutes to ensure complete incorporation of the probes into the liposome membranes.
-
III. Fluorescence Anisotropy Measurements
-
Instrumentation:
-
Use a steady-state spectrofluorometer equipped with polarizers in both the excitation and emission light paths.
-
-
Measurement Parameters:
-
Set the excitation wavelength to ~350-360 nm and the emission wavelength to ~420-430 nm for both DPH and DPH-PC.[6]
-
Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission components when the sample is excited with vertically polarized light. Similarly, measure the intensities of the horizontally (I_HH) and vertically (I_HV) polarized emission when excited with horizontally polarized light.
-
-
Calculation of Fluorescence Anisotropy (r):
-
Calculate the fluorescence anisotropy using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Where G is the G-factor, an instrumental correction factor, calculated as G = I_HV / I_HH.
-
Visualizing the Workflow and Probe Localization
To better illustrate the experimental process and the underlying principles, the following diagrams were generated using Graphviz.
Conclusion
Both DPH and DPH-PC are powerful fluorescent probes for investigating the properties of lipid membranes. Their distinct localizations within the bilayer make them complementary tools for dissecting the heterogeneity of membrane domains. DPH serves as an excellent probe for the bulk fluidity of the hydrophobic core, while DPH-PC is particularly well-suited for characterizing the more ordered, interfacial regions of the membrane, such as those found in lipid rafts. By understanding their individual characteristics and employing rigorous experimental protocols, researchers can leverage the unique strengths of each probe to gain a more comprehensive understanding of the complex and dynamic nature of cellular membranes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of a phosphatidylcholine derivative of diphenyl hexatriene (DPH-PC) in lymphocyte membranes. A comparison with DPH and the cationic derivative TMA-DPH using static and dynamic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of DPH Anisotropy with NMR Order Parameters: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is crucial for elucidating cellular processes and developing effective therapeutics. Two powerful techniques, 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence anisotropy and Nuclear Magnetic Resonance (NMR) spectroscopy, are widely employed to probe membrane order. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research questions.
This guide delves into the experimental protocols for both techniques, presents a comparative analysis of their outputs, and discusses the nuances of interpreting the data. While both methods provide insights into membrane fluidity and lipid packing, they are sensitive to different aspects of molecular motion and can sometimes yield apparently contradictory results.
Probing Membrane Order: A Tale of Two Techniques
DPH is a fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[1] Its fluorescence anisotropy, a measure of the rotational mobility of the probe, is interpreted as an indicator of membrane microviscosity or fluidity.[1][2] In a more ordered, viscous membrane, the rotation of DPH is restricted, leading to higher anisotropy values. Conversely, in a more fluid membrane, DPH rotates more freely, resulting in lower anisotropy.[3]
On the other hand, deuterium (²H) NMR spectroscopy of selectively deuterated lipids provides a direct measure of the orientational order of the lipid acyl chains. The quadrupolar splitting in the ²H NMR spectrum is used to calculate the order parameter (S_CD), which quantifies the time-averaged orientation of a specific carbon-deuterium bond with respect to the bilayer normal.[4][5] A higher S_CD value corresponds to a more ordered and less flexible acyl chain.
A key distinction lies in what each technique measures. DPH anisotropy reflects the rotational diffusion of a foreign probe within the bilayer, which is an indirect reporter of the surrounding lipid environment.[6] In contrast, NMR order parameters provide a direct, atom-level view of the conformational dynamics of the lipid molecules themselves.[4]
Comparative Analysis: DPH Anisotropy vs. NMR Order Parameters
Studies directly comparing DPH anisotropy and NMR order parameters have revealed both correlations and discrepancies, highlighting the complementary nature of these techniques. For instance, in a study investigating the effect of serotonin on a model membrane, AFM force indentation and NMR order parameter measurements suggested that the membrane became more disordered. In contrast, DPH and TMA-DPH anisotropy measurements indicated that the membrane became more ordered.[7] This suggests that while serotonin may decrease the orientational order of the lipid tails (as detected by NMR), it may simultaneously restrict the rotational motion of the DPH probe.
Such discrepancies can arise from the different locations and motional sensitivities of the probes. DPH is located on average about 7.8 Å from the center of the bilayer, whereas its charged derivative, TMA-DPH, resides closer to the interfacial region.[7] The presence of additives like drugs can also alter the location and orientation of the DPH probe within the bilayer, leading to anisotropy measurements that may not accurately reflect the order of the lipid acyl chains.[1]
| Parameter | DPH Fluorescence Anisotropy | ²H NMR Order Parameter (S_CD) |
| Principle | Measures the rotational mobility of the DPH probe within the lipid bilayer.[2] | Directly quantifies the time-averaged orientation of C-²H bonds in lipid acyl chains.[4] |
| Information Provided | Indirect measure of membrane "fluidity" or "microviscosity".[2] | Direct measure of the orientational order and flexibility of lipid acyl chains at specific positions.[8] |
| Strengths | High sensitivity, relatively low sample concentration required, and can be used in living cells.[9] | Provides detailed, atom-level information about lipid conformation and dynamics.[4] |
| Limitations | Indirect measurement, potential for probe-induced perturbations, and interpretation can be complex.[1][10] | Requires specialized equipment, selectively deuterated lipids, and is not readily applicable to living cells.[4] |
| Example Observation | An increase in DPH anisotropy by 38% ± 3% in the presence of 0.5 mM serotonin was interpreted as the membrane becoming more ordered.[7] | A decrease in the NMR order parameter of the lipid acyl chains in the presence of serotonin suggested the membrane became more disordered.[7] |
Experimental Protocols
DPH Fluorescence Anisotropy
The following is a generalized protocol for measuring the steady-state fluorescence anisotropy of DPH in liposomes.
1. Preparation of DPH-loaded Liposomes:
-
Lipids and DPH are co-dissolved in an organic solvent (e.g., chloroform/methanol mixture) at a molar ratio that ensures minimal perturbation by the probe (typically 1:200 to 1:500 probe:lipid).[2]
-
The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is hydrated with a buffer solution by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).[7]
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size.[11]
2. Fluorescence Anisotropy Measurement:
-
Measurements are performed using a spectrofluorometer equipped with polarizers in the excitation and emission paths.[2][7]
-
DPH is typically excited at around 350-360 nm, and the emission is monitored at approximately 428-430 nm.[2][7]
-
The fluorescence intensities are measured with the polarizers oriented in four different combinations: vertical-vertical (I_VV), vertical-horizontal (I_VH), horizontal-vertical (I_HV), and horizontal-horizontal (I_HH).
-
The steady-state fluorescence anisotropy (r) is calculated using the following equation:[2]
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is the instrument correction factor (G = I_HV / I_HH).
-
²H NMR Order Parameter Measurement
This protocol outlines the general steps for determining deuterium order parameters in lipid bilayers.
1. Sample Preparation:
-
Lipids selectively deuterated at specific positions on the acyl chains are used.
-
Multilamellar vesicles (MLVs) are prepared by co-dissolving the deuterated lipids (and any other components) in an organic solvent, followed by evaporation of the solvent and hydration with a buffer (often D₂O-depleted water).[7]
-
The sample is then subjected to several freeze-thaw cycles to ensure homogeneity.[7]
2. NMR Data Acquisition:
-
²H NMR spectra are acquired on a solid-state NMR spectrometer using a quadrupolar echo pulse sequence.[12]
-
The temperature of the sample is carefully controlled.
3. Data Analysis:
-
The quadrupolar splitting (Δν_Q) is measured from the "dePaked" ²H NMR spectrum.
-
The molecular order parameter (S_CD) for a specific C-²H bond is calculated from the quadrupolar splitting using the following relation:
-
Δν_Q = (3/4) * (e²qQ/h) * S_CD
-
Where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
-
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationship between the two techniques and a typical experimental workflow for their comparison.
Caption: Relationship between membrane state, DPH anisotropy, and NMR order parameters.
Caption: Workflow for cross-validating DPH anisotropy and NMR order parameters.
Conclusion
Both DPH fluorescence anisotropy and NMR order parameter measurements are invaluable tools for characterizing the physical properties of lipid membranes. DPH anisotropy offers a sensitive, bulk measurement of membrane fluidity that is applicable to a wide range of systems, including living cells. NMR spectroscopy, in contrast, provides a more detailed and direct measure of lipid acyl chain order at the atomic level.
The choice of technique depends on the specific research question. For rapid screening of the effects of drugs on overall membrane fluidity, DPH anisotropy is often a suitable choice. However, for a detailed understanding of how a molecule alters lipid packing and dynamics, NMR order parameters are indispensable. Importantly, as highlighted in this guide, the two techniques can provide different but complementary information. Therefore, a comprehensive understanding of membrane biophysics is often best achieved by the judicious and combined application of both methods, allowing for a robust cross-validation of the findings.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 3. jasco-global.com [jasco-global.com]
- 4. doc.rero.ch [doc.rero.ch]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different membrane order measurement techniques are not mutually consistent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons of steady-state anisotropy of the plasma membrane of living cells with different probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Order Parameters of a Transmembrane Helix in a Fluid Bilayer: Case Study of a WALP Peptide - PMC [pmc.ncbi.nlm.nih.gov]
TMA-DPH: A Surface-Specific Alternative to DPH for Membrane Fluidity Analysis
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is critical for accurately assessing cell membrane fluidity. This guide provides a detailed comparison of two commonly used probes: 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivative, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH). We will explore their distinct properties, supported by experimental data, to highlight why TMA-DPH is often the superior choice for surface-specific membrane analysis.
The fundamental difference between TMA-DPH and DPH lies in their localization within the plasma membrane. DPH, a hydrophobic molecule, partitions deep into the acyl chain core of the lipid bilayer. In contrast, TMA-DPH possesses a positively charged trimethylammonium group that anchors it at the lipid-water interface, making it a reporter of surface fluidity.[1][2] This distinction is crucial for studies where surface-specific changes in membrane dynamics are of interest.
Comparative Analysis of Physicochemical and Spectroscopic Properties
The distinct localizations of TMA-DPH and DPH give rise to differences in their photophysical properties and behavior in membrane systems. These are summarized in the table below.
| Property | TMA-DPH | DPH | Reference(s) |
| Localization | Anchored at the lipid-water interface of the plasma membrane | Deep within the hydrophobic core of the lipid bilayer | [1][2] |
| Excitation Wavelength | ~355 nm | ~350 nm | [3] |
| Emission Wavelength | ~430 nm | ~428 nm | [3] |
| Fluorescence Lifetime (in lipid bilayers) | Generally shorter and more sensitive to the lipid environment | Bimodal distribution, less sensitive to lipid phase changes | [4][5] |
| Partition Coefficient (Kp) into DPPC membranes | 2.4 x 10⁵ | 1.3 x 10⁶ | [6] |
Experimental Data: Fluorescence Anisotropy Measurements
Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorophore, which is inversely related to the local viscosity or "fluidity" of its environment. A higher anisotropy value indicates a more ordered and less fluid environment.
A study on adherent C6 glioblastoma cells demonstrated the differential sensitivity of TMA-DPH and DPH to changes in membrane composition.[7] Cholesterol depletion with methyl-β-cyclodextrin (MβCD) led to a decrease in fluorescence anisotropy for both probes, indicating an increase in membrane fluidity. However, the reduction was more pronounced for DPH, suggesting that the deeper core of the membrane was more significantly affected by cholesterol removal. Conversely, enrichment with phosphatidylcholine (PC) resulted in a significant decrease in TMA-DPH anisotropy, while the effect on DPH was less pronounced, indicating a primary change in the surface region of the membrane.
| Treatment | Relative Fold Change in Fluorescence Anisotropy (TMA-DPH) | Relative Fold Change in Fluorescence Anisotropy (DPH) | Reference |
| Cholesterol Depletion (10 mM MβCD) | 0.933 ± 0.008 | 0.827 ± 0.033 | [7] |
| Phosphatidylcholine Enrichment (10 mM choline) | 0.968 ± 0.007 | Not significantly different from control | [7] |
These results underscore the ability of TMA-DPH to specifically report on changes in the fluidity of the plasma membrane surface, while DPH provides information about the more profound hydrophobic core.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence dynamics of diphenyl-1,3,5-hexatriene-labeled phospholipids in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partition coefficients of fluorescent probes with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DPH in Saturated vs. Unsaturated Lipid Bilayers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a cornerstone tool for investigating the biophysical properties of lipid bilayers, offering insights into membrane fluidity, order, and dynamics. Its behavior, however, is profoundly influenced by the lipid environment. This guide provides a comparative study of DPH's properties in saturated and unsaturated lipid bilayers, supported by experimental data and detailed protocols to aid in the design and interpretation of membrane-based assays.
Quantitative Comparison of DPH Properties
The photophysical properties of DPH, particularly its fluorescence anisotropy, lifetime, and rotational dynamics, serve as sensitive reporters of the local membrane environment. In general, saturated lipid bilayers, which are more ordered and tightly packed, restrict the rotational motion of DPH to a greater extent than the more fluid and disordered unsaturated lipid bilayers. This is reflected in higher fluorescence anisotropy and distinct lifetime and rotational correlation times.
| Property | Saturated Bilayer (e.g., DPPC) | Unsaturated Bilayer (e.g., DOPC) | Key Insights |
| Steady-State Fluorescence Anisotropy (r) | High (~0.38 in the gel phase)[1] | Low (~0.22 in the liquid-crystalline phase)[1] | Higher anisotropy indicates a more ordered and viscous environment, restricting DPH's rotational freedom. |
| Fluorescence Lifetime (τ) | Shorter (~0.69 ns)[2] | Longer (~0.87 ns)[2] | The lifetime of DPH is sensitive to the polarity and packing of the lipid acyl chains. |
| Rotational Correlation Time (Φ) | Longer | Shorter | Longer correlation times reflect slower rotational motion of the probe within the more viscous saturated bilayer. |
| Order Parameter (S) | High | Low | A higher order parameter signifies a more aligned and restricted orientation of DPH, parallel to the lipid acyl chains. |
Note: The values presented are indicative and can vary depending on the specific lipid composition, temperature, and experimental conditions.
Experimental Protocols
Reproducible and accurate measurements are paramount in biophysical studies. The following sections detail standardized protocols for the preparation of DPH-labeled liposomes and subsequent fluorescence spectroscopy.
I. Preparation of DPH-Labeled Unilamellar Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DPPC for saturated, DOPC for unsaturated bilayers) in chloroform
-
1,6-diphenyl-1,3,5-hexatriene (DPH) in a suitable organic solvent (e.g., chloroform or methanol)
-
Chloroform and methanol (spectroscopic grade)
-
Hydration buffer (e.g., PBS, Tris-HCl, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amount of lipid stock solution (e.g., to achieve a final lipid concentration of 1-10 mg/mL).
-
Add the DPH stock solution to the lipid mixture. The final DPH-to-lipid molar ratio should be in the range of 1:200 to 1:500 to avoid self-quenching.
-
Thoroughly mix the lipid and DPH solutions.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Further dry the film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The buffer should be at a temperature above the lipid Tm.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[3][4] The extrusion should be performed at a temperature above the lipid Tm.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C and protected from light. For optimal results, use the liposomes within a few days of preparation.
-
II. Fluorescence Spectroscopy Measurements
Instrumentation:
-
Fluorometer equipped with polarizers in the excitation and emission paths.
-
Temperature-controlled cuvette holder.
-
Quartz cuvette.
Procedure for Steady-State Anisotropy Measurement:
-
Instrument Setup:
-
Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.
-
Use appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Equilibrate the sample holder to the desired temperature.
-
-
Measurement:
-
Dilute the DPH-labeled liposome suspension in the hydration buffer to a concentration that gives a fluorescence intensity within the linear range of the instrument.
-
Place the sample in the cuvette and allow it to equilibrate to the set temperature.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the correction factor (G-factor) by setting the excitation polarizer to horizontal and measuring the emission intensities with the emission polarizer set to vertical (I_HV) and horizontal (I_HH). The G-factor is calculated as G = I_HV / I_HH.
-
-
Anisotropy Calculation:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Procedure for Time-Resolved Fluorescence Measurements (e.g., Time-Correlated Single Photon Counting - TCSPC):
-
Instrument Setup:
-
Utilize a pulsed light source (e.g., a laser diode or a flash lamp) for excitation at around 360 nm.
-
Collect the fluorescence emission at 430 nm through a polarizer set at the magic angle (54.7°) relative to the vertically polarized excitation light for lifetime measurements.
-
For anisotropy decay, collect the parallel (I_para(t)) and perpendicular (I_perp(t)) components of the fluorescence decay.
-
-
Data Analysis:
-
Fluorescence Lifetime (τ): Analyze the total fluorescence decay curve (I_total(t) = I_para(t) + 2 * I_perp(t)) by fitting it to a multi-exponential decay model to obtain the fluorescence lifetime(s).
-
Rotational Correlation Time (Φ) and Order Parameter (S): Analyze the anisotropy decay curve, r(t) = (I_para(t) - I_perp(t)) / (I_para(t) + 2 * I_perp(t)), using appropriate models (e.g., the wobbling-in-a-cone model) to extract the rotational correlation time(s) and the order parameter.
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for studying DPH in lipid bilayers.
References
- 1. Influence of Membrane Phase on the Optical Properties of DPH | MDPI [mdpi.com]
- 2. Unilamellar Liposomes: Extrusion [bio-protocol.org]
- 3. Preparation of unilamellar liposomes of intermediate size (0.1-0.2 mumol) by a combination of reverse phase evaporation and extrusion through polycarbonate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of unilamellar liposomes [protocols.io]
DPH vs. Thioflavin-T: A Comparative Guide to Probing Amyloid Kinetics
For researchers, scientists, and drug development professionals investigating amyloid aggregation, the choice of a fluorescent probe is a critical experimental decision. Thioflavin-T (ThT) has long been the gold standard for monitoring fibril formation due to its characteristic fluorescence enhancement upon binding to the cross-β-sheet structure of amyloid fibrils. However, an alternative probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), traditionally used to probe membrane fluidity, has emerged as a viable and, in some cases, advantageous tool for studying amyloid kinetics.
This guide provides an objective comparison of DPH and Thioflavin-T, supported by experimental data, to assist researchers in selecting the most appropriate probe for their specific research needs.
At a Glance: DPH vs. Thioflavin-T
| Feature | 1,6-diphenyl-1,3,5-hexatriene (DPH) | Thioflavin-T (ThT) |
| Mechanism | Intercalates into hydrophobic pockets of amyloid fibrils. | Binds to the cross-β-sheet structure of amyloid fibrils. |
| Fluorescence Enhancement | Significant fluorescence increase upon binding. | Large fluorescence enhancement upon binding. |
| Excitation Wavelength | ~358 nm[1] | ~450 nm[1] |
| Emission Wavelength | ~427 nm[1] | ~482-485 nm |
| Advantages | - May be less sensitive to changes in charge in amyloid protein mutants.[1] - Can recognize both amorphous and fibrillar aggregates.[2] | - Well-established and widely used. - High specificity for amyloid fibrils. |
| Disadvantages | - Less commonly used, less established protocols. - Cannot distinguish between amorphous and fibrillar aggregates.[2] | - Fluorescence can be influenced by pH and the presence of certain compounds.[3] - May not be ideal for studying certain charged amyloid variants.[1] |
Performance Comparison: DPH and ThT in Action
A key study comparing DPH and ThT for monitoring the amyloid formation of human amylin (h-amylin) revealed that both probes can reliably track the kinetics of fibrillization.[1] The time required to reach 50% of the final fluorescence intensity (T50) was identical for both DPH and ThT, indicating that DPH is as dependable as ThT in monitoring this process.[1]
| Amyloid Protein | Probe | Protein Concentration | Probe Concentration | Fluorescence Enhancement | T50 (Time to 50% max fluorescence) | Reference |
| Human Amylin | DPH | 20 µM | 0.25 µM | ~100-fold[1] | 9 hours[1] | [1] |
| Human Amylin | Thioflavin-T | 20 µM | 40 µM | ~100-fold[1] | 9 hours[1] | [1] |
One of the potential advantages of DPH is its utility in studying amyloid proteins with mutations that alter the charge of the peptide. The fluorescence of ThT can be influenced by such changes, potentially complicating the interpretation of kinetic data. DPH, being a neutral hydrophobic molecule, may be less susceptible to these effects, offering a more consistent measurement of aggregation kinetics across different protein variants.[1]
Experimental Protocols
Thioflavin-T (ThT) Aggregation Assay Protocol
This protocol is a widely accepted method for monitoring amyloid fibril formation.
Materials:
-
Thioflavin-T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Amyloid protein stock solution (prepared according to the specific protein's requirements)
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare the reaction mixture in each well of the microplate. A typical reaction mixture includes the amyloid protein at the desired concentration and ThT at a final concentration of 10-20 µM.
-
Include control wells containing the buffer and ThT without the amyloid protein to measure background fluorescence.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482-485 nm.
DPH Aggregation Assay Protocol
This protocol is based on the methodology used for monitoring human amylin aggregation.[1]
Materials:
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., in ethanol or DMSO)
-
Amyloid protein stock solution
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4)[1]
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare the reaction mixture in each well of the microplate. For example, for human amylin, a final concentration of 20 µM protein and 0.25 µM DPH was used.[1]
-
Include control wells containing the buffer and DPH without the amyloid protein.
-
Seal the plate.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 25°C).[1]
-
Monitor the fluorescence intensity over time at an excitation wavelength of approximately 358 nm and an emission wavelength of approximately 427 nm.[1]
Visualizing the Workflow and Mechanisms
Caption: A comparison of the experimental workflows for Thioflavin-T and DPH amyloid aggregation assays.
Caption: Schematic representation of the binding mechanisms of Thioflavin-T and DPH to amyloid fibrils.
Conclusion
Both DPH and Thioflavin-T are effective fluorescent probes for monitoring the kinetics of amyloid fibril formation. While ThT remains the more conventional choice, DPH offers a reliable alternative with the potential for specific advantages, particularly when studying charged amyloid protein variants. The choice between these two probes will ultimately depend on the specific amyloid system under investigation and the experimental questions being addressed. For novel amyloid systems, a preliminary comparison of both probes may be beneficial to determine the most suitable tool for robust and accurate kinetic analysis.
References
- 1. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin 6 and 1,6-diphenyl-1,3,5-hexatriene (DPH) as fluorescent probes to monitor protein aggregation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Anchored vs. Free DPH Derivatives in Membrane Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of membrane biophysics is critical. The fluidity and organization of the cell membrane play a pivotal role in a vast array of cellular processes, from signal transduction to drug- A key technique in a key technique in studying these properties is fluorescence spectroscopy, utilizing probes that report on their local environment. Among the most widely used probes are 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives.
This guide provides an objective comparison of anchored DPH derivatives, primarily trimethylammonium-DPH (TMA-DPH), and free DPH for the study of membrane properties. We will delve into their distinct characteristics, supported by experimental data, and provide detailed protocols for their use.
Probing Different Membrane Regions: The Core Distinction
The fundamental difference between free DPH and its anchored derivatives lies in their localization within the lipid bilayer. This distinction allows researchers to selectively probe different regions of the membrane, yielding a more comprehensive understanding of its structure and dynamics.
Free DPH , a hydrophobic molecule, partitions deep into the hydrocarbon core of the membrane. Its fluorescence properties, therefore, report on the fluidity and order of the acyl chain region of the lipids.
Anchored DPH derivatives , such as TMA-DPH, possess a charged or polar "anchor" that restricts their position to the lipid-water interface. The trimethylammonium group of TMA-DPH, for instance, anchors the probe at the surface, with the DPH moiety extending into the more superficial region of the membrane. This allows for the specific investigation of the properties closer to the polar headgroups of the phospholipids.
Molecular dynamics simulations have shown that while the dynamics of TMA-DPH are more hindered than those of DPH, the average location of the TMA-DPH fluorophore is only about 3-4 Å shallower than that of DPH.[1] This hindrance is attributed not just to the difference in depth but also to favorable electrostatic interactions between the anchor group and the lipid headgroups.[1]
Quantitative Comparison of Performance
The differing localizations of free DPH and anchored DPH derivatives are reflected in their fluorescence properties, most notably their fluorescence anisotropy. Anisotropy is a measure of the rotational mobility of the fluorophore; a higher anisotropy value indicates a more restricted motion and thus a less fluid environment.
Below are tables summarizing quantitative data from comparative studies.
Table 1: Fluorescence Anisotropy of DPH and TMA-DPH in Adherent C6 Cells
| Condition | Probe | Relative Fold of Fluorescence Anisotropy (Compared to Control) |
| Cholesterol Depletion (10 mM MβCD) | DPH | 0.827 ± 0.033 |
| TMA-DPH | 0.933 ± 0.008 |
Data adapted from a study on C6 glioblastoma cells. Cholesterol depletion is known to increase membrane fluidity, leading to a decrease in fluorescence anisotropy.[2] This data indicates that DPH reports a greater change in fluidity in the membrane core upon cholesterol depletion compared to TMA-DPH at the interface.
Table 2: Rotational Correlation Times of DPH and TMA-DPH in Liposomes
| Liposome Phase | Probe | Rotational Correlation Time (θ) (ns) |
| Lα phase | TMA-DPH | ~1.8 |
| DPH | ~1.2 | |
| HII phase | TMA-DPH | ~2.5 |
| DPH | ~1.9 |
Data from a study on DOPC:DOPE:CL liposomes. The rotational correlation time is another measure of the probe's mobility.[3] These results show that TMA-DPH consistently exhibits a longer rotational correlation time, indicating more restricted motion compared to DPH in the same lipid environment.
Experimental Protocols
Accurate and reproducible data are paramount in membrane studies. Below are detailed methodologies for key experiments using free DPH and anchored DPH derivatives.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol outlines the general steps for measuring steady-state fluorescence anisotropy in liposomes or cell suspensions.
Materials:
-
Fluorescent probes: DPH or TMA-DPH (stock solution in a suitable organic solvent like ethanol or DMSO)
-
Liposome suspension or cell suspension in a suitable buffer (e.g., PBS or HEPES-buffered saline)
-
Fluorometer equipped with polarizers for both excitation and emission channels
Procedure:
-
Probe Incorporation:
-
To a suspension of liposomes or cells, add the DPH or TMA-DPH stock solution to achieve a final probe concentration typically in the range of 0.5-5 µM. The final lipid or cell concentration should be optimized for the instrument.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow for probe incorporation into the membranes. Incubation times can range from 5 minutes to 1 hour, depending on the probe and the system under study.[4] The incubation should be performed in the dark to prevent photobleaching.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer. For DPH and TMA-DPH, typical wavelengths are around 355 nm for excitation and 430 nm for emission.[4]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
If the instrument is not equipped with a T-format configuration, a G-factor correction is necessary. The G-factor (G = IHV / IHH) is determined using a sample with horizontally polarized excitation light.
-
-
Calculation of Fluorescence Anisotropy (r): The steady-state fluorescence anisotropy is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the application of these probes, we provide diagrams generated using the Graphviz (DOT language).
Experimental Workflow for Membrane Fluidity Measurement
Caption: A flowchart illustrating the key steps in measuring membrane fluidity using fluorescent probes like DPH and TMA-DPH.
Impact of Membrane Fluidity on G-Protein Coupled Receptor (GPCR) Signaling
Membrane fluidity is crucial for the function of transmembrane proteins, including G-protein coupled receptors (GPCRs). Changes in the lipid environment can affect the conformational changes required for receptor activation and subsequent signal transduction. DPH and TMA-DPH can be used to assess how alterations in the fluidity of different membrane regions might impact a GPCR signaling cascade.
Caption: A diagram illustrating how changes in membrane fluidity, probed by DPH and TMA-DPH, can potentially impact a G-protein coupled receptor signaling pathway.
Conclusion
Both free DPH and its anchored derivatives are invaluable tools for membrane research. The choice between them depends on the specific research question. Free DPH provides insights into the hydrophobic core of the membrane, a region critical for the function of transmembrane domains of proteins. Anchored derivatives like TMA-DPH, on the other hand, offer a window into the dynamics of the lipid-water interface, a region crucial for the initial steps of many signaling events and for the interaction of peripheral membrane proteins. By using these probes in a complementary fashion, researchers can paint a more complete and detailed picture of the complex and dynamic nature of cellular membranes.
References
Cholesterol's Impact on Membrane Dynamics: A Comparative Guide Using DPH Fluorescence Anisotropy
For researchers, scientists, and professionals in drug development, understanding the biophysical properties of cell membranes is paramount. Cholesterol, a key component of mammalian cell membranes, plays a crucial role in modulating membrane fluidity, which in turn affects a myriad of cellular processes including signal transduction and drug-membrane interactions. The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a widely used tool to investigate these properties. This guide provides an objective comparison of how cholesterol affects DPH fluorescence and anisotropy, supported by experimental data and detailed protocols.
Cholesterol's Ordering Effect on the Lipid Bilayer
Cholesterol is known to have a significant ordering effect on the acyl chains of phospholipids in a lipid bilayer. By inserting itself between phospholipid molecules, cholesterol restricts the rotational freedom of the fatty acid chains. This leads to a more tightly packed and ordered membrane, a state often referred to as the liquid-ordered (Lo) phase. The fluorescent probe DPH, being hydrophobic, partitions deep into the acyl chain region of the membrane.[1] Consequently, its rotational motion is highly sensitive to the surrounding lipid environment.
The primary photophysical parameter affected by this change in the microenvironment is fluorescence anisotropy. Anisotropy provides a measure of the rotational mobility of the fluorophore during its excited state lifetime. An increase in the ordering of the lipid chains hinders the rotational diffusion of DPH, resulting in a higher fluorescence anisotropy value.[2][3][4]
Quantitative Analysis of Cholesterol's Effect on DPH Fluorescence
The following table summarizes the quantitative data from studies investigating the effect of varying cholesterol concentrations on DPH fluorescence anisotropy and lifetime in different model membrane systems.
| Model Membrane System | Cholesterol (mol%) | DPH Fluorescence Anisotropy (r) | DPH Fluorescence Lifetime (τ) [ns] | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | 0 | ~0.12 (at 50°C) | ~9.8 | [5] |
| 10 | ~0.18 (at 50°C) | - | [5] | |
| 20 | ~0.25 (at 50°C) | - | [5] | |
| 30 | ~0.30 (at 50°C) | - | [5] | |
| 50 | ~0.34 (at 50°C) | - | [5] | |
| Egg Phosphatidylcholine (Egg PC) | 0 | ~0.10 | ~8.5 | [6] |
| 10 | ~0.15 | Increases | [6] | |
| 20 | ~0.20 | Increases | [6] | |
| 30 | ~0.25 | Increases | [6] | |
| 50 | ~0.28 | ~10.5 | [6] | |
| Dioleoylphosphatidylcholine (DOPC) | 0 | ~0.09 | 6.23 | [7] |
| 10 | - | Increases | [7] | |
| 20 | - | Increases | [7] | |
| 30 | - | 7.16 | [7] |
Note: The exact values can vary depending on the experimental conditions such as temperature and buffer composition.
The effect of cholesterol on the fluorescence lifetime of DPH is more complex. In some cases, an increase in lifetime is observed, which can be attributed to a decrease in the non-radiative decay rate in a more rigid environment.[6][7] Furthermore, cholesterol can induce a more homogeneous environment for the probe, leading to a narrowing of the fluorescence lifetime distribution.[6][7][8]
Experimental Protocols
A detailed methodology for measuring DPH fluorescence and anisotropy in the presence of cholesterol is provided below.
Preparation of Liposomes
-
Lipid Film Hydration: Prepare a lipid mixture of the desired phospholipid (e.g., DPPC, Egg PC, or DOPC) and cholesterol in chloroform. The mole percentage of cholesterol can be varied.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. This process results in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
DPH Labeling
-
Prepare a stock solution of DPH in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).
-
Incubate the mixture in the dark at a temperature above the phase transition temperature of the lipid for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
Fluorescence Measurements
-
Steady-State Fluorescence Anisotropy:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Excite the sample with vertically polarized light at approximately 350-360 nm.
-
Measure the fluorescence emission intensity at around 430-450 nm with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.
-
Similarly, measure the intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrumental bias (G-factor).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
-
-
Time-Resolved Fluorescence (Fluorescence Lifetime):
-
Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength around 360 nm.
-
Collect the fluorescence decay profile at the emission maximum.
-
Analyze the decay data by fitting it to a multi-exponential decay model to obtain the fluorescence lifetime(s).
-
Logical Relationship and Experimental Workflow
The following diagrams illustrate the logical relationship between cholesterol, membrane properties, and DPH fluorescence, as well as a typical experimental workflow.
References
- 1. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 6. Effect of cholesterol on membrane microheterogeneity: a study using 1,6-diphenyl-1,3,5-hexatriene fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cholesterol and oxysterols on phospholipid bilayer microheterogeneity: a study of fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DPH Fluorescence in POPC vs. POPC/Cholesterol Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of 1,6-diphenyl-1,3,5-hexatriene (DPH) in fluid-phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers versus more ordered POPC bilayers containing cholesterol. The inclusion of cholesterol significantly alters the biophysical properties of the membrane, which is reflected in the fluorescence characteristics of DPH, a widely used probe for membrane fluidity.
Data Presentation: DPH Fluorescence Parameters
The following table summarizes the key fluorescence parameters of a DPH-labeled phospholipid analog in POPC and POPC/cholesterol bilayers. The data highlights the ordering effect of cholesterol on the lipid bilayer, as evidenced by the increases in fluorescence anisotropy and lifetime, and a reduction in the heterogeneity of the probe's environment.
| Fluorescence Parameter | POPC Bilayer | POPC / 30 mol% Cholesterol Bilayer | Reference |
| Fluorescence Anisotropy (r) | ~0.1 - 0.2 (estimated) | ~0.3 - 0.35 (estimated for DOPC) | [1] |
| Fluorescence Lifetime (τ) | 6.87 ns (distributional center) | 7.16 ns (distributional center at 30 mol% cholesterol) | [2][3] |
| Lifetime Distributional Width (FWHM) | 0.57 ns | 0.05 ns (at 30 mol% cholesterol) | [2][3] |
| Fluorescence Quantum Yield | Lower | Higher | [4] |
Note: Steady-state anisotropy values for DPH in POPC are estimated based on typical values for fluid-phase bilayers. The value for POPC/cholesterol is based on data from DOPC/cholesterol bilayers, which have similar properties to POPC. The increase in quantum yield is inferred from the observed increase in fluorescence intensity upon cholesterol addition, which is attributed to a less polar environment for the DPH probe.
Experimental Protocols
I. Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of POPC and POPC/cholesterol large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
For pure POPC vesicles, dissolve the desired amount of POPC in chloroform in a round-bottom flask.
-
For POPC/cholesterol vesicles, co-dissolve POPC and cholesterol in chloroform at the desired molar ratio (e.g., 70:30).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film further under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in the formation of LUVs with a uniform size distribution.
-
The resulting LUV suspension should be translucent.
-
II. DPH Labeling and Fluorescence Measurements
This protocol outlines the incorporation of DPH into the prepared LUVs and the subsequent measurement of its fluorescence properties.
Materials:
-
POPC or POPC/cholesterol LUV suspension
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 1 mM in tetrahydrofuran or DMF)
-
Spectrofluorometer equipped with polarizers
Procedure:
-
DPH Incorporation:
-
Add a small volume of the DPH stock solution to the LUV suspension while vortexing. The final DPH-to-lipid molar ratio should be in the range of 1:200 to 1:500 to avoid self-quenching.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the complete incorporation of the DPH probe into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 428 nm.[5]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
Calculate the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Fluorescence Lifetime Measurement:
-
Use a time-resolved spectrofluorometer to measure the fluorescence lifetime of DPH in the LUV suspension.
-
Analyze the decay data to determine the fluorescence lifetime (τ) and the distributional width.
-
Mandatory Visualization
Caption: Experimental workflow for DPH fluorescence analysis in liposomes.
Caption: Effect of cholesterol on DPH fluorescence in a POPC bilayer.
References
- 1. Lateral Distribution of Cholesterol in Dioleoylphosphatidylcholine Lipid Bilayers: Cholesterol-Phospholipid Interactions at High Cholesterol Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of cholesterol and oxysterols on phospholipid bilayer microheterogeneity: a study of fluorescence lifetime distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a regular distribution of cholesterol in phospholipid bilayers from diphenylhexatriene fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpikg.mpg.de [mpikg.mpg.de]
A Comparative Analysis of DPH Derivatives: Unveiling Membrane Dynamics Through Varied Anchor Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives bearing different anchor groups. These fluorescent probes are invaluable tools for investigating the biophysical properties of cellular and model membranes. By altering the anchor group, researchers can modulate the probe's localization within the lipid bilayer, enabling the targeted interrogation of specific membrane regions. This guide summarizes key performance data, offers detailed experimental protocols, and visualizes essential concepts to aid in the selection and application of the optimal DPH derivative for your research needs.
Performance Comparison of DPH Derivatives
The choice of anchor group significantly influences the localization and, consequently, the fluorescence properties of DPH derivatives within the lipid bilayer. This, in turn, dictates their suitability for probing different aspects of membrane structure and function. The following table summarizes the key quantitative data for DPH and its most common derivatives: a cationic derivative (TMA-DPH), an anionic derivative (DPH-propionic acid), and a zwitterionic derivative (DPH-PC).
| Derivative | Anchor Group | Charge | Typical Membrane Location | Fluorescence Lifetime (τ) in ns | Fluorescence Anisotropy (r) | Membrane Depth (Å from center) | Key Applications |
| DPH | None | Neutral | Deep within the hydrophobic core | ~10.5 - 11.0[1][2] | Low to Moderate | ~7.8[3] | General membrane fluidity studies in the hydrophobic core. |
| TMA-DPH | Trimethylammonium | Cationic (+) | Anchored at the lipid-water interface, with the DPH moiety in the upper acyl chain region. | ~6.2 - 7.0[1][4] | High[1] | ~11.4[3] | Probing the dynamics and order of the membrane surface and upper acyl chain region.[4] |
| DPH-propionic acid | Propionic acid | Anionic (-) (at neutral pH) | Near the membrane surface, with depth influenced by pH. | Varies with pH and protonation state. | Moderate to High | ~10.4 (ionized) | Investigating the properties of the membrane interface and the influence of surface charge. |
| DPH-PC | Phosphatidylcholine | Zwitterionic | Integrated into the bilayer, mimicking a natural phospholipid. | ~6.7[1] | High[1] | Varies | Studying specific lipid domains and membrane heterogeneity with a more "natural" probe.[1] |
Experimental Protocols
Determination of Membrane Fluidity using Fluorescence Polarization/Anisotropy
This protocol outlines the general procedure for measuring membrane fluidity using a DPH derivative and a spectrofluorometer equipped with polarizers.
Materials:
-
Liposomes or isolated cell membranes
-
DPH derivative of choice (e.g., DPH, TMA-DPH)
-
Appropriate buffer (e.g., PBS, HEPES buffer)
-
Spectrofluorometer with polarization optics
Procedure:
-
Probe Incorporation:
-
Prepare a stock solution of the DPH derivative in a suitable organic solvent (e.g., DMSO, ethanol).
-
Add a small volume of the stock solution to the liposome or membrane suspension while vortexing to ensure rapid and uniform incorporation. The final probe-to-lipid ratio should be in the range of 1:200 to 1:500 to avoid self-quenching.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 30-60 minutes to ensure complete incorporation of the probe.
-
-
Fluorescence Measurement:
-
Transfer the sample to a quartz cuvette and place it in the temperature-controlled sample holder of the spectrofluorometer.
-
Set the excitation and emission wavelengths appropriate for the DPH derivative (typically ~360 nm for excitation and ~430 nm for emission).[5]
-
Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).
-
Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented first vertically (I_HV) and then horizontally (I_HH).
-
-
Calculation of Anisotropy (r):
-
Calculate the grating correction factor (G-factor) for the instrument: G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation:
-
A higher anisotropy value indicates a more ordered or less fluid membrane environment, as the rotational motion of the probe is more restricted.
-
Conversely, a lower anisotropy value suggests a more fluid membrane environment.
-
Determination of Probe Depth using Fluorescence Quenching Parallax Method
This method determines the depth of a fluorescent probe within the membrane by measuring the quenching of its fluorescence by quenchers located at different known depths within the bilayer.
Materials:
-
Liposomes prepared with a DPH derivative.
-
A series of spin-labeled phospholipids with the quencher (e.g., nitroxide) at different positions along the acyl chain.
-
Unlabeled phospholipids.
-
Spectrofluorometer.
Procedure:
-
Liposome Preparation:
-
Prepare several sets of liposomes, each containing the DPH derivative and a different spin-labeled phospholipid quencher at a known concentration (e.g., 5 mol%). Also, prepare a control set of liposomes with the DPH derivative but without any quencher.
-
-
Fluorescence Quenching Measurement:
-
For each set of liposomes, measure the fluorescence intensity of the DPH derivative.
-
-
Data Analysis (Parallax Method):
-
The quenching efficiency will vary depending on the distance between the DPH derivative and the spin-labeled quencher.
-
By comparing the quenching efficiencies of the different quenchers, the depth of the DPH derivative relative to the positions of the quenchers can be determined using parallax analysis equations. This method allows for the calculation of the distance of the fluorophore from the center of the bilayer.[6][7]
-
Visualizations
References
- 1. Properties of a phosphatidylcholine derivative of diphenyl hexatriene (DPH-PC) in lymphocyte membranes. A comparison with DPH and the cationic derivative TMA-DPH using static and dynamic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime distributions of 1,6-diphenyl-1,3,5-hexatriene reveal the effect of cholesterol on the microheterogeneity of erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-[4-(Trimethylamino)phenyl]-6-phenylhexa-1,3,5-triene: synthesis, fluorescence properties, and use as a fluorescence probe of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
Probing Acyl Chain Order: A Comparative Guide to DPH and Parinaric Acid
For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the choice of a fluorescent probe is paramount. This guide provides a detailed comparison of two widely used probes for assessing lipid acyl chain order: 1,6-diphenyl-1,3,5-hexatriene (DPH) and parinaric acid. Understanding the distinct characteristics and experimental considerations of each is crucial for accurate interpretation of membrane fluidity and organization.
This objective guide delves into their fluorescence properties, partitioning behavior, and sensitivity to different lipid phases, supported by quantitative data and detailed experimental protocols.
At a Glance: DPH vs. Parinaric Acid
| Feature | DPH (1,6-diphenyl-1,3,5-hexatriene) | Parinaric Acid (cis- or trans-) |
| Structure | Hydrophobic, rod-like polyene | Fatty acid with a conjugated polyene chain |
| Localization | Deep within the hydrophobic core of the bilayer | Anchored at the interface with its acyl chain extending into the core |
| Primary Measurement | Fluorescence Anisotropy | Fluorescence Lifetime and Quantum Yield |
| Sensitivity to Phase | Sensitive to gel vs. liquid-crystalline phases. Anisotropy is higher in more ordered phases. | trans-Parinaric acid preferentially partitions into solid/gel phases. cis-Parinaric acid shows little preference. |
| Advantages | High quantum yield, relatively photostable, widely used and well-characterized. | More "lipid-like" probe, less perturbation to the bilayer. Different isomers can probe different phases. |
| Disadvantages | Location is not well-defined along the bilayer normal, can potentially perturb the membrane. | Lower quantum yield, susceptible to oxidation and photodimerization. |
Quantitative Comparison of Fluorescence Properties
The following tables summarize key fluorescence properties of DPH and parinaric acid in different lipid environments. Note that direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 1: Fluorescence Anisotropy (r)
| Probe | Lipid System | Phase | Temperature (°C) | Anisotropy (r) |
| DPH | Dipalmitoyl-PC (DPPC) | Gel | 25 | ~0.35 |
| DPH | Dipalmitoyl-PC (DPPC) | Liquid Crystalline | 50 | ~0.1 |
| DPH | DPPC + 50 mol% Cholesterol | Liquid Ordered (Lo) | > Tm of DPPC | Significantly increased compared to pure DPPC |
| cis-Parinaroyl PC | DPPC + 50 mol% Cholesterol | Liquid Ordered (Lo) | > Tm of DPPC | Less affected by cholesterol compared to DPH[1] |
Table 2: Fluorescence Lifetime (τ)
| Probe | Lipid System | Phase | Temperature (°C) | Lifetime (ns) |
| DPH | Dipalmitoyl-PC (DPPC) | Not specified | Not specified | Biexponential decay |
| trans-Parinaric Acid | Dimyristoyl-PC (DMPC) | Gel | Below Tm | Shift to longer lifetimes |
| trans-Parinaric Acid | Dimyristoyl-PC (DMPC) | Liquid Crystalline | Above Tm | Shorter lifetimes |
| trans-Parinaric Acid | Dipalmitoyl-PC (DPPC) | Gel | 25 | Has a very long lifetime component (~35 ns)[2] |
Table 3: Partition Coefficient (Kp)
| Probe | Coexisting Phases | Partition Preference |
| DPH | Liquid Ordered (Lo) / Liquid Disordered (Ld) | No preferential partitioning[3] |
| trans-Parinaric Acid | Solid / Fluid | Strongly partitions into the solid phase[4][5] |
| cis-Parinaric Acid | Solid / Fluid | Distributes nearly equally between phases[4][5] |
Experimental Protocols
Measuring Membrane Fluidity with DPH using Fluorescence Anisotropy
This protocol outlines the steps for labeling liposomes with DPH and measuring steady-state fluorescence anisotropy.
Materials:
-
Liposome suspension (e.g., DPPC in a suitable buffer)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran or ethanol)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare unilamellar vesicles (e.g., by extrusion) at a desired lipid concentration (e.g., 0.1-0.5 mM).
-
DPH Labeling:
-
Warm the liposome suspension to a temperature above the lipid phase transition temperature (Tm).
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be in the low micromolar range, with a lipid-to-probe molar ratio of at least 200:1 to avoid probe-probe interactions.
-
Incubate the mixture for at least 30 minutes at a temperature above Tm to ensure complete incorporation of the probe.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to ~358 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).
-
Calculate the G-factor (instrumental correction factor) as G = IHV / IHH.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Data Interpretation: A higher anisotropy value indicates a more ordered membrane environment where the rotational motion of DPH is restricted.
Probing Acyl Chain Order with cis-Parinaric Acid
This protocol describes the incorporation of cis-parinaric acid into liposomes for fluorescence measurements.
Materials:
-
Liposome suspension
-
cis-Parinaric acid stock solution (in ethanol, protected from light and oxygen)
-
Buffer
-
Fluorometer
Procedure:
-
Liposome Preparation: Prepare unilamellar vesicles as described for the DPH protocol.
-
cis-Parinaric Acid Incorporation:
-
Due to its susceptibility to oxidation, handle the cis-parinaric acid solution under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Add a small aliquot of the ethanolic cis-parinaric acid stock solution to the liposome suspension. The final probe-to-lipid ratio should be low (e.g., 1:500).
-
Incubate the mixture for a sufficient time to allow for incorporation into the lipid bilayer. In some biological systems, incorporation can be facilitated by acyl-CoA acyltransferase.[6]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.
-
Measure fluorescence intensity or lifetime as required for the specific experiment.
-
-
Data Interpretation: Changes in fluorescence intensity, quantum yield, and lifetime can be correlated with changes in the lipid environment. For example, an increase in quantum yield and lifetime is often observed when the probe moves from an aqueous to a lipid environment or from a disordered to a more ordered lipid phase.[2]
Visualizing the Methodologies
References
- 1. A comparative fluorescence polarization study of cis-parinaroyl-phosphatidylcholine and diphenylhexatriene in membranes containing different amounts of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partition of parinaroyl phospholipid probes between solid and fluid phosphatidylcholine phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The partition of cis-parinaric acid and trans-parinaric acid among aqueous, fluid lipid, and solid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of cis-parinaric acid, a fluorescent fatty acid, into synaptosomal phospholipids by an acyl-CoA acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,6-Diphenylhexatriene: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 1,6-Diphenylhexatriene (DPH), ensuring the safety of laboratory personnel and compliance with environmental regulations. This material should be handled as a hazardous chemical waste.
Immediate Safety and Handling
Before handling this compound for disposal, it is crucial to adhere to the following safety protocols. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]
-
Hand Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[1][2][5]
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through a licensed professional waste disposal service.[1] Do not dispose of this chemical in regular trash or pour it down the drain.[1][2][6][7]
-
Waste Identification: Treat all unused, surplus, or contaminated this compound as hazardous chemical waste.[6][8][9]
-
Containerization:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".[6][10]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
Include the quantity of waste, the date of generation, the laboratory or room number, and the name and contact information of the principal investigator.[6]
-
-
Storage:
-
Arranging Disposal:
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Wear PPE: Don appropriate personal protective equipment before attempting to clean the spill.[1][2]
-
Containment and Cleanup:
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1720-32-7[1] |
| EC Number | 217-011-3[1] |
| Molecular Formula | C₁₈H₁₆[2][3] |
| Molecular Weight | 232.3 g/mol [3] |
| Appearance | Light yellow crystalline solid[1] |
| Melting Point | 199 - 203 °C[1] |
| pH | Not applicable / No data available[1] |
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. This compound | C18H16 | CID 5376733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylhexatriene - Wikipedia [en.wikipedia.org]
- 5. 1,6-DIPHENYL-1,3,5-HEXATRIENE | CAS#:1720-32-7 | Chemsrc [chemsrc.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,6-Diphenylhexatriene
Essential Safety and Handling Guide for 1,6-Diphenylhexatriene
This guide provides crucial safety and logistical information for the handling and disposal of this compound (DPH), a fluorescent probe. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Information:
| Property | Value |
| Synonyms | DPH, Dicinnamyl |
| CAS Number | 1720-32-7 |
| Molecular Formula | C₁₈H₁₆ |
| Molecular Weight | 232.32 g/mol |
| Appearance | Light yellow crystalline powder or crystals |
| Melting Point | 199-203 °C |
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The toxicological properties of this substance have not been fully investigated.[2]
Personal Protective Equipment (PPE)
Engineering controls, such as adequate ventilation, should be in place. An eyewash station and a safety shower must be readily accessible.[2] The following table summarizes the required personal protective equipment.
| Body Part | Protection |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Safety glasses with side-shields are recommended.[1][4] |
| Skin | Wear appropriate protective gloves to prevent skin exposure.[2] Gloves must be inspected prior to use.[1][3] Use proper glove removal technique to avoid skin contact.[3] Wear appropriate protective, impervious clothing to prevent skin exposure.[1][2][3] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed.[2] If risk assessment deems it necessary, use a dust mask such as a type N95 (US) or type P1 (EN 143) respirator.[4] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Avoid ingestion and inhalation.[2]
Storage:
-
The substance is light-sensitive and should be stored accordingly.[1][3]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Accidental Release Measures
In case of a spill:
-
Wear appropriate personal protective equipment as outlined above.[1][2][3]
-
Place the spilled material into a suitable, closed container for disposal.[1][2][3]
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[2]
-
Consider using a licensed professional waste disposal service.[3]
-
One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
